molecular formula C8H10N4S2 B1334196 1,3-Phenylene-bis(2-thiourea) CAS No. 2591-01-7

1,3-Phenylene-bis(2-thiourea)

Cat. No.: B1334196
CAS No.: 2591-01-7
M. Wt: 226.3 g/mol
InChI Key: PZMVHTFOYWAHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Phenylene-bis(2-thiourea) is a useful research compound. Its molecular formula is C8H10N4S2 and its molecular weight is 226.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Phenylene-bis(2-thiourea) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Phenylene-bis(2-thiourea) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Phenylene-bis(2-thiourea) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(carbamothioylamino)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S2/c9-7(13)11-5-2-1-3-6(4-5)12-8(10)14/h1-4H,(H3,9,11,13)(H3,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMVHTFOYWAHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)N)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180577
Record name Urea, 1,1'-m-phenylenebis(2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2591-01-7
Record name Urea, 1,1'-m-phenylenebis(2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1,1'-m-phenylenebis(2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2591-01-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on 1,3-Phenylene-bis(2-thiourea): Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Phenylene-bis(2-thiourea) is an organic compound featuring a central phenyl ring with two thiourea groups substituted at the meta positions. This specific arrangement confers a distinct bent geometry, influencing its chemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 1,3-Phenylene-bis(2-thiourea), with a particular focus on the anticancer activity of its derivatives. Detailed experimental protocols for its synthesis and characterization are outlined, and its mechanism of action as a microtubule polymerization inhibitor is discussed.

Chemical Structure and Properties

1,3-Phenylene-bis(2-thiourea) is a solid organic compound with the chemical formula C₈H₁₀N₄S₂.[1][2] The defining structural feature of this molecule is the meta-substitution of two thiourea groups on a central phenylene ring, resulting in a 120° angle between the two functional groups.[3] This "bent" geometry is a key differentiator from its ortho- and para-isomers and plays a significant role in its interaction with biological targets.[3] The thiourea functional group itself can exist in thione (C=S) and thiol (C-S) tautomeric forms, with the thione form being predominant in aqueous solutions.[3]

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₈H₁₀N₄S₂[1][2]
Molecular Weight 226.32 g/mol [1][2]
CAS Number 2591-01-7[3]
Physical Form Solid-
Melting Point 211 °C-
Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of 1,3-Phenylene-bis(2-thiourea). While experimental spectra for the parent compound are not widely published, data from closely related thiourea derivatives provide valuable insights into the expected spectral features.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenylene ring and the protons of the thiourea groups (-NH-CS-NH₂). In a related compound, 1,3-diphenyl-2-thiourea, the N-H protons appear as a singlet around 9.75 ppm in DMSO-d₆, with the aromatic protons resonating between 7.1 and 7.5 ppm.[4] For the unsubstituted thiourea protons, a broad signal around 7.2 ppm in DMSO-d₆ is anticipated.[3]

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. A key signal is that of the thiocarbonyl carbon (C=S), which for thiourea itself appears at approximately 181.95 ppm in D₂O.[3] The chemical shifts of the aromatic carbons will also be present in the typical aromatic region.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 1,3-Phenylene-bis(2-thiourea) will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational modes include:[5]

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
N-H stretching3100 - 3400
C-H stretching (aromatic)3000 - 3100
C=S stretching1200 - 1400
C-N stretching1400 - 1600

1.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ for 1,3-Phenylene-bis(2-thiourea) is expected at m/z 226. Fragmentation of thiourea derivatives typically involves cleavage of the C-N and C=S bonds.[3]

Synthesis and Purification

Synthesis

A common synthetic route to 1,3-Phenylene-bis(2-thiourea) involves the reaction of 1,3-phenylenediamine with a suitable thiocarbonyl transfer reagent.[3] An alternative method is the reaction of 1,3-phenylenediisothiocyanate with an amine. The following is a representative experimental protocol based on the synthesis of a related bis-thiourea derivative.[6]

Experimental Protocol: Synthesis of a 1,3-Phenylene-bis(thiourea) Derivative

  • Dissolve 1,3-phenylenediamine (1.00 mmol) in 20 mL of dichloromethane (DCM) in a round-bottom flask.

  • Add a solution of the desired isothiocyanate (2.00 mmol) in 10 mL of DCM to the flask.

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, a white precipitate will form.

  • Filter the precipitate and wash with cold DCM.

  • The isolated solid is the desired 1,3-phenylene-bis(thiourea) derivative.

Purification

Recrystallization is a standard method for the purification of 1,3-Phenylene-bis(2-thiourea).[3] The choice of solvent is critical and depends on the solubility profile of the compound. Ethanol, ether, and acetonitrile have been reported as suitable recrystallization solvents for bis-acyl-thiourea derivatives.[3]

Experimental Protocol: Recrystallization

  • Dissolve the crude 1,3-Phenylene-bis(2-thiourea) in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1,3-Phenylenediamine 1,3-Phenylenediamine Reaction_Vessel Reaction in DCM (Reflux) 1,3-Phenylenediamine->Reaction_Vessel Isothiocyanate Isothiocyanate Isothiocyanate->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 1,3-Phenylene-bis(2-thiourea) Derivative Recrystallization->Final_Product

Synthetic workflow for a 1,3-phenylene-bis(thiourea) derivative.

Biological Activity and Mechanism of Action

While the biological activity of the parent 1,3-Phenylene-bis(2-thiourea) is not extensively documented, a derivative, (1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea]), has demonstrated potent anticancer activity.[7] This compound, referred to as 41J, is cytotoxic to multiple cancer cell lines at nanomolar concentrations.[7]

Inhibition of Microtubule Polymerization

The primary mechanism of action for the anticancer activity of 41J is the inhibition of microtubule polymerization.[7] Microtubules are essential components of the cytoskeleton involved in crucial cellular processes, including cell division (mitosis). By disrupting microtubule dynamics, 41J induces mitotic arrest in the prometaphase stage of the cell cycle, ultimately leading to apoptotic cell death.[7]

Downstream Signaling Effects

The inhibition of microtubule polymerization triggers a cascade of downstream signaling events. The mitotic arrest activates the spindle assembly checkpoint (SAC), a crucial cell cycle checkpoint that prevents the cell from proceeding to anaphase until all chromosomes are correctly attached to the mitotic spindle.[8] Prolonged activation of the SAC due to persistent microtubule disruption can lead to apoptosis.[8][9] This process involves the activation of caspases, a family of proteases that execute the apoptotic program.[9] Furthermore, disruption of microtubule function has been shown to inhibit the accumulation and activity of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of tumor angiogenesis.[10]

G Thiourea_Derivative 1,3-Phenylene-bis-thiourea Derivative (e.g., 41J) Tubulin α/β-Tubulin Dimers Thiourea_Derivative->Tubulin binds to Microtubule_Polymerization Microtubule Polymerization Thiourea_Derivative->Microtubule_Polymerization inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle_Disruption HIF1a_Inhibition HIF-1α Inhibition Microtubule_Polymerization->HIF1a_Inhibition SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle_Disruption->SAC_Activation Mitotic_Arrest Mitotic Arrest (Prometaphase) SAC_Activation->Mitotic_Arrest Caspase_Activation Caspase Activation Mitotic_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Angiogenesis_Inhibition Inhibition of Angiogenesis HIF1a_Inhibition->Angiogenesis_Inhibition

Signaling pathway of microtubule polymerization inhibition.

Applications in Drug Development

The potent cytotoxic effects and the ability to overcome drug resistance make derivatives of 1,3-Phenylene-bis(2-thiourea) promising lead compounds for the development of new anticancer therapies.[7] The unique bent structure conferred by the 1,3-phenylene linker appears to be favorable for interaction with biological targets.[3] Further research into structure-activity relationships (SAR) could lead to the design of even more potent and selective anticancer agents.

Conclusion

1,3-Phenylene-bis(2-thiourea) and its derivatives represent a class of compounds with significant potential in medicinal chemistry, particularly in the field of oncology. The distinct structural features of the 1,3-phenylene scaffold, combined with the biological activity of the thiourea moieties, provide a strong foundation for the development of novel therapeutics. This technical guide has summarized the current knowledge on the chemical structure, properties, synthesis, and biological activity of this compound, offering a valuable resource for researchers and drug development professionals. Further investigation into the specific spectroscopic properties of the parent compound and detailed mechanistic studies of its derivatives will be crucial for advancing its therapeutic potential.

References

Molecular formula and weight of 1,3-Phenylene-bis(2-thiourea)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1,3-Phenylene-bis(2-thiourea), a molecule of interest for researchers in chemistry and drug development.

Core Molecular Data

1,3-Phenylene-bis(2-thiourea) is a symmetrical aromatic compound containing two thiourea functional groups. These groups are positioned at the 1 and 3 (meta) positions of a benzene ring, conferring a specific spatial orientation that can be crucial for molecular interactions.

ParameterValueReference
Molecular Formula C₈H₁₀N₄S₂[1][2][3]
Molecular Weight 226.32 g/mol [1][2][3]
CAS Number 2591-01-7[1][2]
InChI Key PZMVHTFOYWAHTK-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of 1,3-Phenylene-bis(2-thiourea) and its derivatives is a key area of study, leveraging established organic chemistry principles. The primary synthetic routes involve the reaction of aromatic diamines with sources of thiocarbonyl groups.

General Synthesis Protocol

A common and direct method for synthesizing 1,3-Phenylene-bis(2-thiourea) involves the reaction of 1,3-phenylenediamine with an appropriate thiocarbonyl transfer reagent.[1] A representative procedure, adapted from the synthesis of similar bis-thiourea compounds, is detailed below.

Reaction: 1,3-phenylenediamine with two equivalents of a thiocyanate source.

Materials:

  • 1,3-phenylenediamine

  • Thiocyanate salt (e.g., ammonium thiocyanate or potassium thiocyanate)

  • Acid chloride (e.g., benzoyl chloride) or isothiocyanate reagent

  • Anhydrous acetone or dichloromethane (DCM) as solvent[4][5]

  • Sodium hydroxide solution for hydrolysis (if using an acid chloride route)[5]

  • Ethanol for recrystallization[1]

Procedure (Isothiocyanate Route):

  • Dissolve 1,3-phenylenediamine (1.0 mmol) in 20 mL of dichloromethane (DCM).

  • Add a solution of the corresponding isothiocyanate (2.0 mmol) to the DCM solution.

  • Reflux the reaction mixture for a period of 24 to 28 hours.[4]

  • Monitor the reaction for the formation of a precipitate.

  • Upon completion, cool the mixture and filter the solid product.

  • Wash the precipitate with the solvent and dry it to obtain the crude product.[4]

Purification:

  • The crude 1,3-Phenylene-bis(2-thiourea) can be purified by recrystallization.

  • Ethanol is a commonly used solvent for recrystallizing bis-acyl-thiourea derivatives to achieve high purity.[1] Alternatively, solvents such as ether or acetonitrile may be effective.[1]

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of the synthesized compound.

  • Mass Spectrometry: This technique is used to determine the molecular weight of the compound. For 1,3-Phenylene-bis(2-thiourea), a molecular ion peak corresponding to its molecular weight of 226.32 g/mol would be expected.[1][2] Fragmentation patterns, often involving the cleavage of C-N and C=S bonds, provide additional structural information.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure by identifying the chemical environment of hydrogen and carbon atoms, respectively.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as N-H, C=S, and aromatic C-H bonds.

  • UV-Vis Spectroscopy: This method is particularly useful for studying the electronic transitions within the molecule and can be employed in binding studies with other molecules like DNA or metal ions.[1]

  • X-ray Crystallography: For a definitive determination of the three-dimensional atomic arrangement, bond lengths, and bond angles, single-crystal X-ray diffraction is the gold standard.[1]

Potential Applications and Biological Activity

Thiourea derivatives are a well-established class of organic compounds with diverse applications in medicine, agriculture, and coordination chemistry. They are known to exhibit a wide range of biological activities, including:

  • Anticancer[6][7][8]

  • Antibacterial and Antifungal

  • Antiviral

  • Enzyme Inhibition[9][10][11]

The biological activity of thiourea derivatives is often attributed to the ability of the nitrogen and sulfur atoms to act as hydrogen bond donors and acceptors, respectively, allowing for specific interactions with biological targets like proteins and enzymes.[10] While specific signaling pathways for 1,3-Phenylene-bis(2-thiourea) are not extensively detailed in the current literature, compounds with similar structures have been investigated for their potential to inhibit various enzymes and cellular processes.

Workflow Diagrams

To visualize the processes involved in the study of 1,3-Phenylene-bis(2-thiourea), the following diagrams illustrate the synthesis and a general workflow for biological screening.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants 1,3-Phenylenediamine + Isothiocyanate Reaction Reflux in DCM Reactants->Reaction Step 1 Crude Crude Product Reaction->Crude Step 2 Purify Recrystallization (e.g., from Ethanol) Crude->Purify Step 3 Pure Pure Product Purify->Pure Step 4 Analysis Spectroscopic Analysis (MS, NMR, IR) Pure->Analysis Step 5

Caption: Synthetic and purification workflow for 1,3-Phenylene-bis(2-thiourea).

Biological_Screening_Workflow cluster_assays In Vitro Screening Compound 1,3-Phenylene-bis(2-thiourea) Enzyme Enzyme Inhibition Assays (e.g., Urease, Kinase) Compound->Enzyme Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Compound->Antimicrobial Anticancer Anticancer Assays (e.g., MTT on Cell Lines) Compound->Anticancer Data Data Analysis (IC50, MIC values) Enzyme->Data Antimicrobial->Data Anticancer->Data Hit Hit Identification & Lead Optimization Data->Hit

Caption: General workflow for the biological screening of thiourea derivatives.

References

Spectroscopic and Synthetic Profile of 1,3-Phenylene-bis(2-thiourea): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1,3-Phenylene-bis(2-thiourea) (CAS No. 2591-01-7). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents expected spectroscopic characteristics based on closely related analogues and general principles of spectroscopy. The provided experimental protocol is a representative method for the synthesis of such compounds.

Core Compound Information

PropertyValue
Chemical Name 1,3-Phenylene-bis(2-thiourea)
Synonyms 1,1'-(1,3-Phenylene)dithiourea
CAS Number 2591-01-7[1][2]
Molecular Formula C₈H₁₀N₄S₂[1]
Molecular Weight 226.32 g/mol [1]

Spectroscopic Data Presentation

The following tables summarize the expected spectroscopic data for 1,3-Phenylene-bis(2-thiourea). This data is compiled from typical values for the functional groups present and from experimental data reported for analogous compounds, such as 1,3-diphenyl-2-thiourea and other thiourea derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy is a key technique for identifying the functional groups within 1,3-Phenylene-bis(2-thiourea). The expected characteristic absorption bands are detailed below.

Wavenumber (cm⁻¹)AssignmentIntensityNotes
3100-3400N-H StretchingStrong, BroadThe broadness is indicative of hydrogen bonding. In similar compounds, these stretches appear around 3165-3226 cm⁻¹.[3]
3000-3100Aromatic C-H StretchingMedium-WeakCharacteristic of the benzene ring.
~1600N-H BendingMediumOften coupled with C-N stretching vibrations.
1400-1600C-N StretchingMedium-StrongIndicates the partial double bond character of the C-N bond in the thiourea moiety.
600-800C=S StretchingMediumThis is a key diagnostic band for the thiourea group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[4] The expected chemical shifts are presented for both proton (¹H) and carbon-13 (¹³C) NMR in a common deuterated solvent like DMSO-d₆.

¹H NMR Spectroscopy

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~9.5 - 10.0Singlet2HN-H (Thiourea)In 1,3-diphenyl-2-thiourea, the N-H proton appears at 9.75 ppm in DMSO-d₆.[4]
~7.0 - 7.5Multiplet4HAromatic C-HThe protons on the 1,3-substituted benzene ring. The exact splitting pattern will depend on the specific coupling constants.
~7.0 (broad)Singlet4H-NH₂ (Thiourea)For thiourea itself, a broad signal for the amine protons is observed around 7.2 ppm in DMSO-d₆.[4]

¹³C NMR Spectroscopy

Chemical Shift (δ, ppm)AssignmentNotes
~180C=S (Thiocarbonyl)The thiocarbonyl carbon is highly deshielded. In thiourea, it resonates at approximately 181.95 ppm.[4]
~140Aromatic C (C-N)The aromatic carbons directly attached to the nitrogen atoms.
120-130Aromatic C-HThe protonated carbons of the benzene ring.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used to study electronic transitions and can be employed to monitor interactions with other molecules, such as metal ions or biological macromolecules.[4]

λmax (nm)Molar Absorptivity (ε)SolventTransition
~240-280Not ReportedEthanol/DMSOπ → π*

Experimental Protocols

The synthesis of 1,3-Phenylene-bis(2-thiourea) can be achieved through the reaction of 1,3-phenylenediamine with a thiocarbonyl transfer reagent. A general and effective method involves the use of an isothiocyanate or a reagent that generates it in situ.

Synthesis of 1,3-Phenylene-bis(2-thiourea)

Materials:

  • 1,3-Phenylenediamine

  • Ammonium thiocyanate

  • Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • Formation of the Diamine Salt: Dissolve 1,3-phenylenediamine in a mixture of water and hydrochloric acid with heating to form the corresponding dihydrochloride salt.

  • Reaction with Thiocyanate: To the cooled solution of the diamine salt, add a stoichiometric amount of ammonium thiocyanate.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. A procedure for a similar synthesis involving 1-naphthyl isothiocyanate and 1,3-phenylenediamine in dichloromethane was refluxed for 24 hours.[5]

  • Isolation of the Product: Upon completion of the reaction, cool the mixture. The product, 1,3-Phenylene-bis(2-thiourea), will precipitate out of the solution.

  • Purification: Collect the crude product by filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[4]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like 1,3-Phenylene-bis(2-thiourea).

Spectroscopic_Workflow Synthesis Synthesis of 1,3-Phenylene-bis(2-thiourea) Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR UVVis UV-Vis Spectroscopy Purification->UVVis MS Mass Spectrometry Purification->MS Structural_Elucidation Structural Elucidation and Data Analysis FTIR->Structural_Elucidation NMR->Structural_Elucidation UVVis->Structural_Elucidation MS->Structural_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1,3-Phenylene-bis(2-thiourea)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,3-Phenylene-bis(2-thiourea), a molecule of interest in coordination chemistry and drug development. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact compound, this guide presents representative data and methodologies based on closely related bis-thiourea analogues and established principles of NMR spectroscopy. This information is intended to serve as a valuable resource for the synthesis, characterization, and application of novel thiourea derivatives.

Molecular Structure and NMR-Active Nuclei

1,3-Phenylene-bis(2-thiourea) possesses a symmetrical structure with a central benzene ring substituted at the 1 and 3 positions with thiourea functional groups. The key NMR-active nuclei for structural elucidation are ¹H (protons) and ¹³C (carbon-13).

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Interpretation and Structure Confirmation A Synthesis and Purification of 1,3-Phenylene-bis(2-thiourea) B Sample Preparation: Dissolution in Deuterated Solvent (e.g., DMSO-d6) A->B C 1H NMR Spectrum Acquisition B->C D 13C NMR Spectrum Acquisition B->D E Processing of FID: Fourier Transform, Phasing, Baseline Correction C->E D->E F Peak Picking and Integration (1H) E->F G Chemical Shift Referencing (TMS) E->G H Analysis of 1H NMR: Chemical Shifts, Multiplicities, Integration F->H G->H I Analysis of 13C NMR: Chemical Shifts G->I J Correlation of 1H and 13C Data with Molecular Structure H->J I->J K Final Structure Confirmation J->K

FT-IR spectrum analysis of thiourea derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to FT-IR Spectrum Analysis of Thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy as a pivotal analytical technique for the structural elucidation of thiourea derivatives. Thiourea and its derivatives are a versatile class of compounds with significant applications in medicinal chemistry, materials science, and organic synthesis. Their biological activity is often intrinsically linked to their molecular structure, making robust analytical characterization essential. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for identifying key functional groups and understanding the vibrational characteristics of these molecules.

Core Principles of FT-IR Spectroscopy

FT-IR spectroscopy is a technique based on the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. When a molecule is irradiated with infrared light, it will absorb energy at specific frequencies that correspond to the natural vibrational frequencies of its chemical bonds. The primary vibrational modes include stretching (a change in inter-atomic distance) and bending (a change in bond angle).

An FT-IR spectrometer measures the intensity of absorbed radiation as a function of frequency (typically expressed as wavenumbers, cm⁻¹). The resulting spectrum is a unique fingerprint of the molecule, where specific peaks correspond to the vibrations of its functional groups. For thiourea derivatives, this allows for the precise identification of the thiocarbonyl (C=S), amine (N-H), and carbon-nitrogen (C-N) groups, among others.

Characteristic FT-IR Absorption Bands of Thiourea and its Derivatives

The interpretation of an FT-IR spectrum of a thiourea derivative involves the assignment of observed absorption bands to specific molecular vibrations. While the exact position of a peak can be influenced by the molecular environment, substitution, and hydrogen bonding, the characteristic ranges for key functional groups are well-established.

The vibrational spectrum of thiourea is complex due to the potential for coupling between different modes. The thioamide group, in particular, gives rise to several characteristic bands that are composites of C=S and C-N stretching and N-H bending vibrations.

Vibrational ModeWavenumber Range (cm⁻¹)Description
N-H Stretching 3100 - 3400Symmetric and asymmetric stretching vibrations of the N-H bonds in the NH₂ or NHR groups. The presence of multiple peaks in this region can indicate different types of NH₂ groups or tautomeric forms.[1][2] Broadening of these bands often suggests intermolecular hydrogen bonding.
N-H Bending 1580 - 1650This absorption is primarily due to the scissoring motion of the NH₂ group.[2][3][4] It is often observed as a sharp peak.
Thioamide I Band (C=N Stretching) 1450 - 1585This band arises from a combination of C-N stretching and N-H bending vibrations. A sharp peak around 1585 cm⁻¹ can be attributed to the thioamide asymmetric stretching vibration.[1] In some derivatives, this band is found near 1464-1428 cm⁻¹.[2]
Thioamide II Band (C-N Stretching) 1250 - 1420Primarily associated with C-N stretching coupled with N-H bending. For thiourea, asymmetric C-N stretching vibrations are observed around 1464 cm⁻¹.[2]
Thioamide III Band (C=S Stretching) 1000 - 1200This band has a significant contribution from C=S stretching, often coupled with C-N stretching. A broad band around 1088 cm⁻¹ is characteristic.[1][2]
Thioamide IV Band (C=S Bending) 600 - 800This band is primarily due to the C=S stretching and bending vibration. Peaks around 730 cm⁻¹ are frequently assigned to this mode.[1][2][4] For some derivatives, C=S asymmetric and symmetric stretching can be seen at 752 and 620 cm⁻¹, respectively.[3]
N-C-N Bending ~490 - 630Bending vibrations of the core N-C-N structure of the thiourea moiety. Absorptions at 626 and 487 cm⁻¹ can be correlated with NCN asymmetric bending vibrations.[2]
S-H Bending ~729In cases where tautomerization to a thiol form occurs, a sharp peak may be assigned to the S-H bending vibration.[1]

Experimental Protocol: FT-IR Analysis of Solid Thiourea Derivatives

This section details a standard methodology for the analysis of solid thiourea derivatives using the KBr (potassium bromide) pellet technique.

1. Materials and Equipment

  • Thiourea derivative sample

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum, Bruker Vertex)

  • Spatula and weighing balance

2. Sample Preparation (KBr Pellet Method)

  • Drying: Ensure both the KBr powder and the thiourea derivative sample are completely dry to avoid interference from water absorption bands (a broad peak around 3400 cm⁻¹ and a weaker one around 1640 cm⁻¹).

  • Weighing: Weigh approximately 1-2 mg of the thiourea derivative sample and 100-200 mg of dry KBr powder. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[5]

  • Grinding: Add the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[5] The particle size should be reduced to less than 2 microns to minimize scattering of the infrared radiation.[5]

  • Pellet Formation:

    • Transfer a small amount of the powdered mixture into the pellet-forming die.

    • Ensure the powder is evenly distributed to form a uniform layer.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die. A high-quality pellet should be clear and free of cracks.

3. Data Acquisition

  • Background Spectrum: Place the empty sample holder in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer's sample compartment.

  • Scan Parameters: Record the spectrum over the desired range, typically from 4000 cm⁻¹ to 400 cm⁻¹.[1][2][4] A resolution of 4 cm⁻¹ is generally sufficient for routine analysis. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

4. Data Interpretation

  • Peak Identification: Identify the major absorption bands in the spectrum.

  • Correlation: Correlate the wavenumbers of the observed peaks with the characteristic vibrational frequencies of functional groups as detailed in the table above.

  • Structural Confirmation: The presence of characteristic peaks for N-H, C=S, and C-N vibrations, along with bands corresponding to any substituents, confirms the structure of the thiourea derivative.

Visualization of Concepts and Workflows

To further clarify the process and the underlying principles, the following diagrams illustrate the experimental workflow and the structure-spectrum relationship for thiourea derivatives.

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_data Data Analysis Sample Thiourea Derivative (Solid Sample) Grind Grind Sample + KBr in Mortar Sample->Grind KBr FT-IR Grade KBr KBr->Grind Pellet Press Mixture into Pellet Grind->Pellet SampleScan Acquire Sample Spectrum Pellet->SampleScan Background Acquire Background Spectrum (Air/KBr) Background->SampleScan Subtraction Process Process Spectrum (Baseline Correction) SampleScan->Process Interpret Identify Peaks & Correlate with Vibrational Modes Process->Interpret Report Structural Elucidation & Reporting Interpret->Report

Caption: Experimental workflow for FT-IR analysis of thiourea derivatives.

Structure_Spectrum_Correlation cluster_structure Molecular Structure of N,N'-disubstituted Thiourea cluster_spectrum Key FT-IR Spectral Regions (cm⁻¹) mol R'—NH—C(=S)—NH—R'' NH_stretch N-H Stretch (3100-3400) mol->NH_stretch N-H NH_bend N-H Bend (1580-1650) mol->NH_bend N-H CN_stretch C-N Stretch (1250-1585) mol->CN_stretch C-N CS_stretch C=S Stretch/Bend (600-1200) mol->CS_stretch C=S

Caption: Correlation between thiourea functional groups and FT-IR regions.

References

An In-depth Technical Guide on the Crystal Structure of 1,3-Phenylene-bis(2-thiourea) and its Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural analysis, and potential polymorphism of 1,3-Phenylene-bis(2-thiourea). While specific crystallographic data for 1,3-Phenylene-bis(2-thiourea) is not publicly available in the searched literature, this guide outlines the established experimental protocols for its synthesis and characterization. Furthermore, it details the crystallographic analysis of a closely related analogue, 1,3-bis(2-chlorophenyl)thiourea, to illustrate the principles of its solid-state structure and polymorphism.

Synthesis and Crystallization

The synthesis of 1,3-Phenylene-bis(2-thiourea) typically commences with 1,3-phenylenediamine as the starting material.[1] A common synthetic route involves the reaction of the diamine with a suitable thiocarbonyl transfer reagent.[1] The reaction conditions, including the choice of solvent, temperature, and the presence of a catalyst, are critical for optimizing the yield and purity of the final product.[1]

Experimental Protocol: General Synthesis of 1,3-Phenylene-bis(2-thiourea)

A generalized protocol for the synthesis of 1,3-Phenylene-bis(2-thiourea) is as follows:

  • Reaction Setup: A solution of 1,3-phenylenediamine is prepared in a suitable solvent, such as acetonitrile or dichloromethane, in a reaction flask equipped with a stirrer and a reflux condenser.

  • Reagent Addition: An appropriate thiocarbonyl transfer reagent, such as thiophosgene or an isothiocyanate precursor, is added dropwise to the stirred solution of the diamine. The reaction is often carried out in the presence of a base to neutralize any acidic byproducts.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to ensure complete reaction.[2]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol, ether, or acetonitrile, to yield the purified 1,3-Phenylene-bis(2-thiourea).[1]

The workflow for the synthesis and characterization of 1,3-Phenylene-bis(2-thiourea) is depicted in the following diagram:

A Synthesis of 1,3-Phenylene-bis(2-thiourea) B Purification by Recrystallization A->B C Spectroscopic Characterization (NMR, IR, MS) B->C D Single Crystal Growth B->D E X-ray Diffraction Analysis D->E F Structure Determination and Refinement E->F

Synthesis and Characterization Workflow

Structural Elucidation and Polymorphism: A Case Study of 1,3-Bis(2-chlorophenyl)thiourea

Due to the lack of specific crystallographic data for 1,3-Phenylene-bis(2-thiourea) in the reviewed literature, this section will focus on the well-documented polymorphism of a related compound, 1,3-bis(2-chlorophenyl)thiourea, to exemplify the principles of crystal structure analysis and polymorphism in bis-thiourea derivatives. This compound is known to exist in at least two polymorphic forms: an orthorhombic form and a monoclinic form.[3]

The existence of polymorphism is a critical consideration in drug development, as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. Symmetrically substituted thiourea derivatives are known to be prone to polymorphism due to the flexibility of the C-N bond.[4]

2.1. Crystallographic Data of 1,3-Bis(2-chlorophenyl)thiourea Polymorphs

The crystallographic data for the monoclinic polymorph of 1,3-bis(2-chlorophenyl)thiourea is summarized in the table below.

ParameterMonoclinic Polymorph of 1,3-Bis(2-chlorophenyl)thiourea[3]
Chemical FormulaC₁₃H₁₀Cl₂N₂S
Formula Weight ( g/mol )297.19
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)11.9999(3)
b (Å)14.6811(3)
c (Å)8.0806(2)
β (°)109.509(1)
Volume (ų)1341.84(5)
Z4
Temperature (K)100
RadiationMo Kα
μ (mm⁻¹)0.62

2.2. Conformational Differences Between Polymorphs

The primary structural difference between the monoclinic and the previously reported orthorhombic polymorph of 1,3-bis(2-chlorophenyl)thiourea lies in the conformation of the thiourea moiety.[3] In the monoclinic form, the N-H atoms are in a syn conformation relative to each other.[3] In contrast, the orthorhombic form exhibits an anti disposition of the N-H atoms.[3] This conformational difference significantly impacts the intermolecular interactions and the resulting crystal packing.

The logical relationship between conformational changes and resulting crystal packing is illustrated below:

A Thiourea Conformation B Syn Conformation (Monoclinic) A->B C Anti Conformation (Orthorhombic) A->C D N-H...S Hydrogen Bonds form Zigzag Chains B->D E Eight-membered {···HNCS}₂ Synthons C->E

Conformational Polymorphism and Crystal Packing

In the monoclinic polymorph, the syn conformation facilitates the formation of zigzag chains along the c-axis via N-H···S hydrogen bonds.[3] These chains are further connected into layers through C-H···Cl interactions.[3] Conversely, the anti orientation in the orthorhombic form allows for the formation of eight-membered {···HNCS}₂ synthons, which are common supramolecular motifs in thiourea chemistry.[3]

Experimental Protocols for Structural Analysis

The determination of the crystal structure of a compound like 1,3-Phenylene-bis(2-thiourea) or its polymorphs involves a series of well-defined experimental steps.

3.1. Single Crystal X-ray Diffraction (SC-XRD)

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray data is collected at a specific temperature, often a low temperature like 100 K to minimize thermal vibrations.[3] A monochromatic X-ray source, such as Mo Kα radiation, is used.[3]

  • Data Reduction: The collected diffraction data is processed to correct for various experimental factors, and the intensities of the reflections are determined.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to obtain the final structural model.[3]

3.2. Spectroscopic Characterization

Various spectroscopic techniques are employed to characterize the synthesized compound and to complement the crystallographic data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound in solution.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. For thiourea derivatives, characteristic vibrational bands for N-H, C-N, and C=S bonds can be observed.[3]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Conclusion

While the specific crystal structure of 1,3-Phenylene-bis(2-thiourea) and its potential polymorphs remain to be fully elucidated and reported in the public domain, this guide provides the essential theoretical and practical framework for such an investigation. The synthesis and characterization protocols are well-established for this class of compounds. The detailed analysis of the polymorphic behavior of the closely related 1,3-bis(2-chlorophenyl)thiourea serves as a valuable case study, highlighting the subtle conformational changes that can lead to different crystal packing arrangements. For researchers in drug development and materials science, a thorough understanding of these principles is crucial for controlling the solid-state properties of thiourea-based compounds.

References

Unveiling the Electronic Landscape and Tautomeric Behavior of Thiourea Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the electronic properties and tautomeric forms of thiourea compounds, catering to researchers, scientists, and professionals in drug development. This document delves into the fundamental principles governing the thione-thiol equilibrium, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction to Thiourea and its Tautomerism

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is a structural analogue of urea where the oxygen atom is replaced by a sulfur atom. This substitution imparts distinct chemical and electronic properties, making thiourea and its derivatives valuable scaffolds in medicinal chemistry and materials science.[1][2] These compounds exhibit a wide range of biological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[2][3]

A key feature of thiourea is its existence in two tautomeric forms: the thione and the thiol (or isothiourea) forms.[2] The thione form is generally more stable and predominates in aqueous solutions.[2] The equilibrium between these two forms is crucial as it influences the compound's reactivity, hydrogen bonding capabilities, and interactions with biological targets.[4]

Electronic Properties of Thiourea Tautomers

The electronic characteristics of thiourea tautomers have been extensively studied using computational methods like Density Functional Theory (DFT) and Hartree-Fock. These studies provide valuable insights into the geometry, stability, and reactivity of the different forms.

Molecular Geometry

Computational analyses have determined the bond lengths and angles of the thione and thiol tautomers with high precision. These parameters are critical for understanding the molecule's three-dimensional structure and its interaction with other molecules.

ParameterThione TautomerThiol TautomerSource(s)
Bond Lengths (Å)
C=S1.686-[5]
C-N~1.35~1.30 (C=N), ~1.37 (C-N)[4][6]
C-S (in thiol)-~1.77[4]
S-H (in thiol)-~1.35[4]
Bond Angles (°)
N-C-N~117~115[4][6]
N-C-S~121.5~125 (N-C=S), ~110 (N-C-S)[4][6]
C-S-H (in thiol)-~97[4]
Tautomer Stability and Energetics

The relative stability of the thione and thiol tautomers is a key determinant of their population in a given environment. Computational studies consistently show that the thione form is energetically more favorable.

ParameterValueMethodSource(s)
Relative Energy (Thiol vs. Thione) 62.5 kJ mol⁻¹ higherMP2/6-311++G(2d,p)[2]
Dipole Moment (Thione) 3.817 DebyeB3LYP/6-311++G(d,p)[5]
HOMO Energy (Thione) -5.793 eVB3LYP/6-311++G(d,p)[5]
LUMO Energy (Thione) -1.232 eVB3LYP/6-311++G(d,p)[5]
Energy Gap (Thione) 4.561 eVB3LYP/6-311++G(d,p)[5]

Experimental Protocols for Characterization

The study of thiourea compounds and their tautomeric forms relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of thiourea derivatives and studying the tautomeric equilibrium in solution.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the thiourea compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. For enantiodiscrimination studies, a chiral solvating agent and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) may be added.[7][8]

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal resolution and sensitivity.

    • Set the appropriate spectral width and number of scans.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Typical signals for the N-H protons of the thiourea moiety appear as broad singlets between 5.50 and 8.50 ppm.[9]

    • Acquire the ¹³C NMR spectrum. The characteristic signal for the thiocarbonyl (C=S) carbon is typically observed in the range of 178 to 184 ppm.[9]

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to confirm the molecular structure.

    • For tautomerism studies, compare the spectra obtained under different conditions (e.g., solvent, temperature) to identify signals corresponding to each tautomer and determine their relative populations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic transitions in thiourea compounds and can be employed to monitor changes in the tautomeric equilibrium.

Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the thiourea compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 x 10⁻³ M).[10]

    • For titration experiments, prepare stock solutions of any interacting species (e.g., anions) at a known concentration.[11]

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Set the wavelength range for scanning (typically 200-800 nm).[12]

    • Use a matched pair of quartz cuvettes (1 cm path length).

  • Data Acquisition:

    • Record the baseline spectrum with the solvent-filled cuvettes.

    • Record the UV-Vis spectrum of the thiourea solution. Thiourea typically exhibits absorption maxima around 196 nm and 236 nm.[13]

    • For titration studies, incrementally add the titrant to the sample cuvette and record the spectrum after each addition.[11]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Changes in the position or intensity of the absorption bands upon varying conditions (e.g., solvent polarity, addition of other species) can indicate a shift in the tautomeric equilibrium or complex formation.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of thiourea derivatives, which can be used to infer the presence of different tautomers.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the thiourea compound in a volatile solvent such as methanol.[14]

  • Instrument Setup:

    • Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Set the injector temperature (e.g., 200°C) and oven temperature program (e.g., ramp from 80°C to 200°C).[14]

    • Set the mass spectrometer to operate in electron ionization (EI) mode with a typical electron energy of 70 eV.[14]

  • Data Acquisition:

    • Inject the sample into the GC. The compound will be separated from the solvent and other impurities before entering the mass spectrometer.

    • Acquire the mass spectrum, which will show the molecular ion peak (M⁺) and various fragment ions.

  • Data Analysis:

    • Analyze the fragmentation pattern. Specific fragment ions may be characteristic of a particular tautomer.[14][15] For example, the loss of SH may be indicative of the thiol form, while fragments containing the C=S bond suggest the thione form.

    • It is important to note that ionization in the mass spectrometer can potentially affect the tautomeric equilibrium.[15]

Biological Significance and Experimental Workflows

Thiourea derivatives are of significant interest in drug discovery due to their diverse biological activities. Understanding their mechanism of action and having a systematic approach to their synthesis and screening is crucial.

Signaling Pathway: Inhibition of Fatty Acid Desaturase in Mycobacterium tuberculosis

The thiourea drug isoxyl has been shown to be an effective anti-tuberculosis agent. Its mechanism of action involves the inhibition of the Δ⁹-stearoyl desaturase (DesA3), an enzyme essential for the synthesis of oleic acid, a key component of the bacterial cell membrane.[16]

G cluster_drug Drug Action cluster_enzyme Enzymatic Pathway cluster_synthesis Cellular Component Synthesis Isoxyl Isoxyl DesA3 DesA3 Isoxyl->DesA3 inhibits Stearoyl-CoA Stearoyl-CoA Stearoyl-CoA->DesA3 substrate Oleoyl-CoA Oleoyl-CoA DesA3->Oleoyl-CoA catalyzes Oleic Acid Oleic Acid Oleoyl-CoA->Oleic Acid Tuberculostearic Acid Tuberculostearic Acid Oleic Acid->Tuberculostearic Acid Mycolic Acid Mycolic Acid Oleic Acid->Mycolic Acid Cell_Wall Cell Wall Integrity Tuberculostearic Acid->Cell_Wall Mycolic Acid->Cell_Wall

Caption: Mechanism of action of the thiourea drug Isoxyl.

General Workflow for Thiourea Compound Synthesis and Screening

The discovery of new bioactive thiourea derivatives typically follows a structured workflow, from initial design and synthesis to biological evaluation.

G cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening Start Starting Materials (e.g., Amine, Isothiocyanate) Reaction Reaction (e.g., Nucleophilic Addition) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Antimicrobial Activity) Characterization->In_Vitro Hit_ID Hit Identification In_Vitro->Hit_ID Hit_ID->Characterization Inactive Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active In_Vivo In Vivo Studies Lead_Opt->In_Vivo End End In_Vivo->End Preclinical Candidate

Caption: General workflow for the synthesis and screening of thiourea derivatives.

Conclusion

Thiourea and its derivatives represent a versatile class of compounds with significant potential in drug discovery and other scientific fields. A thorough understanding of their electronic properties and tautomeric behavior is paramount for the rational design of new molecules with desired functionalities. The experimental and computational methods outlined in this guide provide a robust framework for researchers to explore the rich chemistry of thiourea compounds.

References

Stereochemical Implications of 1,3-Substitution on the Phenylene Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution pattern on a phenylene ring profoundly influences a molecule's three-dimensional geometry, which in turn dictates its pharmacological activity. While the stereochemical consequences of ortho-substitution, leading to atropisomerism in biaryls, are well-documented, the more subtle implications of 1,3- (or meta-) substitution are also of critical importance in drug design and development. This technical guide provides a comprehensive overview of the stereochemical principles arising from 1,3-substitution on a phenylene ring, with a focus on conformational restriction and the emergence of axial chirality. We present quantitative data on rotational energy barriers, detailed experimental protocols for the synthesis and stereochemical analysis of such compounds, and discuss the implications for biological activity, particularly in the context of kinase and G-protein coupled receptor (GPCR) modulators.

Introduction: The Stereochemical Landscape of 1,3-Substituted Phenylene Rings

The 1,3-substitution pattern on a phenylene ring introduces unique stereochemical features that can be harnessed to optimize the efficacy and selectivity of drug candidates. Unlike the direct steric clash often observed in ortho-substituted systems, the interactions in 1,3-disubstituted benzenes are more nuanced, yet can lead to significant conformational preferences and, in cases of sufficient steric hindrance, to atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation about a single bond, where the rotational barrier is high enough to allow for the isolation of individual isomers.[1][2]

The key stereochemical implications of 1,3-substitution include:

  • Conformational Restriction: The presence of substituents at the 1 and 3 positions can limit the rotational freedom of these groups, leading to a preferred conformation of the molecule. This pre-organization can be advantageous for binding to a biological target by reducing the entropic penalty of binding.

  • Axial Chirality: When the substituents at the 1 and 3 positions are sufficiently bulky and different from their neighboring groups, rotation around the single bonds connecting them to the phenylene ring can be hindered to the point of generating stable atropisomers. This introduces a chiral axis to the molecule, and the individual atropisomers can exhibit distinct pharmacological profiles.[1][3]

  • Modulation of Physicochemical Properties: The spatial arrangement of substituents in a 1,3-disubstituted pattern can influence a molecule's polarity, solubility, and metabolic stability, all of which are critical parameters in drug development.

The study of these stereochemical phenomena is crucial for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutics.

Quantitative Analysis of Rotational Energy Barriers

The stability of atropisomers is quantified by the rotational energy barrier (ΔG‡), which is the energy required to overcome the steric hindrance for rotation around the chiral axis. While direct experimental data for atropisomerism arising solely from a 1,3-substituted phenylene core is less common than for ortho-substituted biaryls, the principles are transferable. The rotational barriers in analogous systems, such as meta-substituted N-aryl amides and biaryls, provide valuable insights.

The magnitude of the rotational barrier is influenced by several factors:

  • Steric Bulk of Substituents: Larger substituents lead to greater steric hindrance and higher rotational barriers.

  • Electronic Effects: Electron-withdrawing or -donating groups can influence bond lengths and strengths, thereby affecting the rotational barrier.[4][5]

  • Buttressing Effects: Substituents adjacent to the groups involved in the restricted rotation can further increase the steric hindrance and raise the rotational barrier.[6]

The following tables summarize representative rotational barriers in systems analogous to 1,3-substituted phenylene derivatives.

Table 1: Rotational Barriers (ΔG‡) in Substituted N-Aryl Amides and Related Systems

Compound ClassSubstituentsRotational Barrier (kcal/mol)MethodReference
N-Aryl Amidesortho-ChloroIncreased barrier vs. unsubstitutedDynamic NMR[7]
N-Arylsulphenyl-N-benzylurethanesVaried X on C6H4N-S barrier increases with electron-withdrawing XDynamic NMR[3]
3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea-Amide: 16.4, Enamine: 18.6Dynamic NMR[8]
N,N-dimethylacetamide-~17-20Dynamic NMR[9]
t-butyl N-methyl-N-aryl carbamatesVaried aryl substituentsElectron-donating groups increase barrierDynamic NMR[5]

Table 2: Rotational Barriers (ΔG‡) in Substituted Biphenyls (for comparison)

Compound ClassSubstituentsRotational Barrier (kcal/mol)MethodReference
Biphenyls with single ortho-substituentVariedUp to 15.4Dynamic NMR[6]
2,2'-disubstituted biphenylsVaried10 - 35Dynamic NMR[6]
Substituted BiphenylsVaried7.4 - 44DFT Calculations[10]

Experimental Protocols

The synthesis and stereochemical analysis of molecules with a 1,3-substituted phenylene core require specialized experimental techniques.

Synthesis of 1,3-Disubstituted and 1,3,5-Trisubstituted Benzenes

The synthesis of these compounds often involves electrophilic aromatic substitution reactions where the directing effects of the substituents are crucial.[11][12]

General Protocol for the Synthesis of a 1,3-Disubstituted Benzene:

  • Starting Material: Begin with a monosubstituted benzene derivative where the substituent is a meta-director (e.g., nitro, carbonyl, cyano).[12]

  • Electrophilic Aromatic Substitution: Perform a second substitution reaction (e.g., nitration, halogenation, Friedel-Crafts acylation) under appropriate conditions. The incoming electrophile will be directed to the meta position.

  • Purification: The desired 1,3-disubstituted product is purified from the reaction mixture, typically by column chromatography.

  • Further Modification (if necessary): The substituents can be further modified to achieve the desired final compound. For example, a nitro group can be reduced to an amine.[13]

A divergent synthesis approach starting from a polysubstituted benzene, such as 2,3,5-triiodobenzoic acid, can also be employed to generate a variety of 1,3,5-trisubstituted benzenes.[14][15]

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of atropisomers is most commonly achieved using chiral HPLC.[16][17] The choice of the chiral stationary phase (CSP) is critical for a successful separation.

General Protocol for Chiral HPLC Method Development:

  • Column Screening: Screen a variety of CSPs, such as polysaccharide-based (e.g., Chiralcel®, Chiralpak®) and Pirkle-type columns.[18]

  • Mobile Phase Optimization:

    • Normal Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol). Additives like trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes) may be required.

    • Reversed Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol). Inclusion complexing with cyclodextrin-based CSPs is a common mechanism in this mode.[19]

  • Parameter Optimization: Optimize the flow rate, column temperature, and injection volume to achieve the best resolution and peak shape.

  • Detection: Use a UV detector at a wavelength where the analyte absorbs strongly.

Determination of Rotational Barriers by Dynamic NMR (DNMR) Spectroscopy

DNMR is a powerful technique for quantifying the rotational energy barriers of atropisomers.[1][9] The method involves monitoring the changes in the NMR spectrum of a sample as a function of temperature.

General Protocol for DNMR Analysis:

  • Sample Preparation: Dissolve the compound in a suitable deuterated solvent that has a wide temperature range (e.g., deuterated toluene, deuterated dichloromethane).

  • Low-Temperature Spectrum: Record the NMR spectrum at a low temperature where the rotation is slow on the NMR timescale. At this temperature, distinct signals for the two atropisomers will be observed.

  • High-Temperature Spectrum: Record the NMR spectrum at a high temperature where the rotation is fast. The signals for the two atropisomers will coalesce into a single, averaged signal.

  • Coalescence Temperature (Tc) Determination: Gradually increase the temperature and record spectra at different intervals to determine the coalescence temperature (the temperature at which the two distinct signals merge into a single broad peak).

  • Data Analysis: The rotational energy barrier (ΔG‡) can be calculated from the coalescence temperature and the chemical shift difference between the signals at low temperature using the Eyring equation. More advanced lineshape analysis can also be performed for more accurate determination.[20]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis start Starting Material (Monosubstituted Benzene) eas Electrophilic Aromatic Substitution start->eas purification Purification (Column Chromatography) eas->purification product 1,3-Disubstituted Benzene purification->product hplc Chiral HPLC Separation product->hplc dnmr Dynamic NMR Analysis product->dnmr data Rotational Barrier (ΔG‡) and Enantiomeric Purity hplc->data dnmr->data

Caption: Experimental workflow for the synthesis and stereochemical analysis of 1,3-disubstituted phenylene derivatives.

conformational_restriction cluster_ground_state Ground State Conformers cluster_transition_state Transition State A Conformer A B Conformer B TS Rotational Transition State (ΔG‡) A->TS Rotation TS->B Rotation

Caption: Energy profile for conformational restriction and atropisomerism in a 1,3-disubstituted phenylene system.

Biological Implications and Drug Development

The defined three-dimensional structure imposed by 1,3-substitution on a phenylene ring has profound implications for a molecule's interaction with biological targets.

Kinase Inhibitors

Many kinase inhibitors feature a 1,3-disubstituted phenylene ring as a central scaffold.[21][22] The specific conformation adopted by the molecule is often crucial for its binding to the ATP-binding pocket of the kinase. Atropisomerism in this context can lead to significant differences in potency and selectivity between the two isomers. For example, one atropisomer may fit perfectly into the binding site, while the other may clash with amino acid residues, rendering it inactive. The conformational rigidity imparted by the 1,3-substitution pattern can also enhance binding affinity by pre-organizing the molecule in its bioactive conformation.

kinase_inhibition_pathway cluster_signaling Kinase Signaling Pathway cluster_inhibition Inhibition by 1,3-Substituted Phenyl Compound receptor Receptor Tyrosine Kinase kinase Kinase Domain receptor->kinase substrate Substrate Protein kinase->substrate phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate cellular_response Cellular Response (e.g., Proliferation) phosphorylated_substrate->cellular_response inhibitor Atropisomeric Inhibitor (1,3-Substituted Phenyl Core) inhibitor->kinase inhibition

Caption: Schematic of kinase inhibition by a conformationally restricted 1,3-disubstituted phenyl-containing molecule.

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs are another important class of drug targets where the stereochemistry of ligands is critical for their activity.[23][24] The binding pockets of GPCRs are often complex and have specific steric and electronic requirements. The well-defined spatial orientation of substituents on a 1,3-disubstituted phenylene ring can enable selective interactions with residues in the binding pocket, leading to high-affinity and selective ligands. The ability to synthesize and test individual atropisomers can be a powerful tool in the development of GPCR modulators with improved therapeutic profiles and reduced off-target effects.

Conclusion

The stereochemical implications of 1,3-substitution on the phenylene ring are a vital consideration in modern drug discovery. The conformational restriction and potential for atropisomerism offered by this substitution pattern provide a powerful means to fine-tune the three-dimensional structure of a molecule, thereby enhancing its potency, selectivity, and overall pharmacological properties. A thorough understanding of the principles of conformational analysis, coupled with the application of specialized experimental techniques such as chiral HPLC and dynamic NMR, is essential for the successful design and development of novel therapeutics that incorporate the 1,3-disubstituted phenylene scaffold. As our ability to predict and control stereochemistry continues to advance, the strategic use of 1,3-substitution will undoubtedly play an increasingly important role in the creation of the next generation of medicines.

References

Thermal Stability and Decomposition of 1,3-Phenylene-bis(2-thiourea): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 1,3-Phenylene-bis(2-thiourea). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from studies on analogous aromatic and bis-thiourea derivatives to infer its likely thermal properties. The document covers probable thermal decomposition pathways, presents thermal analysis data from related compounds in structured tables, and outlines detailed experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science by providing a foundational understanding and a practical framework for the thermal analysis of 1,3-Phenylene-bis(2-thiourea) and related compounds.

Introduction

1,3-Phenylene-bis(2-thiourea) is a molecule of significant interest in medicinal chemistry and materials science due to the presence of two reactive thiourea moieties linked by a phenyl group. The thiourea functional group is known for its diverse biological activities and its ability to form stable complexes with metal ions. The thermal stability of such compounds is a critical parameter, influencing their shelf-life, processing conditions, and suitability for various applications, including drug formulation and the synthesis of advanced materials. Understanding the decomposition behavior is crucial for ensuring the safety, efficacy, and reliability of products containing this molecule.

This guide addresses the thermal properties of 1,3-Phenylene-bis(2-thiourea), focusing on its stability under thermal stress and its decomposition profile. While direct experimental data for this specific compound is scarce, this document provides a robust predictive analysis based on the well-documented behavior of similar thiourea derivatives.

Predicted Thermal Decomposition Pathway

The thermal decomposition of thiourea and its derivatives is a complex process that can proceed through various reaction pathways, largely dependent on the molecular structure and the experimental conditions. For 1,3-Phenylene-bis(2-thiourea), the decomposition is expected to initiate at the thiourea moieties.

A plausible decomposition pathway for a generic aromatic thiourea is initiated by the tautomerization of the thiourea group to its thiol form. This is often followed by the elimination of hydrogen sulfide (H₂S) or the formation of isothiocyanate intermediates. In the case of 1,3-Phenylene-bis(2-thiourea), the presence of two thiourea groups may lead to intramolecular reactions or polymerization at elevated temperatures. The central phenylene ring is expected to be relatively stable and may remain intact or undergo fragmentation at much higher temperatures.

The gaseous byproducts of thiourea decomposition commonly include ammonia (NH₃), hydrogen sulfide (H₂S), and carbon disulfide (CS₂). The solid residue can consist of more complex nitrogen and sulfur-containing organic compounds or, at very high temperatures in an inert atmosphere, a carbonaceous char.

Decomposition_Pathway cluster_0 Initial Compound cluster_1 Decomposition Intermediates cluster_2 Gaseous Products cluster_3 Solid Residue 1,3-Phenylene-bis(2-thiourea) 1,3-Phenylene-bis(2-thiourea) Isothiocyanate Intermediate Isothiocyanate Intermediate 1,3-Phenylene-bis(2-thiourea)->Isothiocyanate Intermediate Heat (Δ) H2S H2S 1,3-Phenylene-bis(2-thiourea)->H2S Elimination Carbodiimide Intermediate Carbodiimide Intermediate Isothiocyanate Intermediate->Carbodiimide Intermediate + Amine NH3 NH3 Isothiocyanate Intermediate->NH3 Hydrolysis CS2 CS2 Isothiocyanate Intermediate->CS2 Decomposition Polymeric Residue Polymeric Residue Carbodiimide Intermediate->Polymeric Residue Further Reaction Carbonaceous Char Carbonaceous Char Polymeric Residue->Carbonaceous Char High Temp TGA_Workflow cluster_workflow TGA Experimental Workflow A Sample Preparation (5-10 mg in alumina crucible) B Instrument Setup (Purge with N₂ or Air at 20-50 mL/min) A->B C Heating Program (Ramp from 30°C to 600°C at 10°C/min) B->C D Data Acquisition (Record mass loss vs. temperature) C->D E Data Analysis (Determine onset temp., weight loss %, derivative peak) D->E DSC_Workflow cluster_workflow DSC Experimental Workflow A Sample Preparation (2-5 mg in hermetically sealed aluminum pan) B Instrument Setup (Place sample and reference pans in DSC cell) A->B C Heating Program (Ramp from 30°C to 300°C at 10°C/min) B->C D Data Acquisition (Record heat flow vs. temperature) C->D E Data Analysis (Determine melting peak, enthalpy, decomposition onset) D->E

Solubility Profile of 1,3-Phenylene-bis(2-thiourea): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 1,3-Phenylene-bis(2-thiourea). Due to the limited availability of quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for researchers to determine the solubility of this compound in various common laboratory solvents. The guide includes a detailed experimental protocol based on the widely accepted shake-flask equilibrium method, a visual representation of the experimental workflow, and a structured table for systematic data presentation. This information is intended to empower researchers in the fields of medicinal chemistry, materials science, and drug development to generate reliable and comparable solubility data for 1,3-Phenylene-bis(2-thiourea), a crucial parameter for its application and development.

Introduction

1,3-Phenylene-bis(2-thiourea) is a bifunctional organic compound characterized by a central phenylene ring substituted with two thiourea moieties at the meta-positions. The presence of multiple hydrogen bond donors (N-H) and acceptors (C=S) in the thiourea groups suggests the potential for complex solubility behavior, which is highly dependent on the nature of the solvent. Understanding the solubility of this compound is paramount for a variety of applications, including its use as a precursor in organic synthesis, a ligand in coordination chemistry, and a potential candidate in drug discovery.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following protocol is a generalized procedure based on the principles of the shake-flask method, a widely recognized technique for determining the equilibrium solubility of a solid in a liquid solvent.[1][2][3][4][5][6]

2.1. Materials and Equipment

  • 1,3-Phenylene-bis(2-thiourea) (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) of analytical grade

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, High-Performance Liquid Chromatography (HPLC))

2.2. Procedure

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of 1,3-Phenylene-bis(2-thiourea) and transfer it to a vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[6]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Concentration Analysis:

    • Determine the concentration of 1,3-Phenylene-bis(2-thiourea) in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

    • Prepare a calibration curve using standard solutions of known concentrations of 1,3-Phenylene-bis(2-thiourea) in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

2.3. Data Reporting

For each solvent, the solubility should be reported as the average of at least three independent measurements, along with the standard deviation. The temperature at which the solubility was determined must be clearly stated.

Data Presentation: Solubility of 1,3-Phenylene-bis(2-thiourea)

The following table provides a structured template for reporting experimentally determined solubility data for 1,3-Phenylene-bis(2-thiourea) in a range of common solvents at a specified temperature.

Solvent ClassificationSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Notes
Protic Solvents Water
Methanol
Ethanol
Aprotic Polar Solvents Acetone
Acetonitrile
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Aprotic Nonpolar Solvents Dichloromethane
Ethyl Acetate
Diethyl Ether
Toluene
Hexane

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 1,3-Phenylene-bis(2-thiourea) using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent agitation Agitate at Constant Temperature prep_solvent->agitation settling Allow Solid to Settle agitation->settling centrifugation Centrifuge settling->centrifugation sampling Collect & Filter Supernatant centrifugation->sampling dilution Dilute Sample sampling->dilution measurement Measure Concentration (UV-Vis/HPLC) dilution->measurement calculation Calculate Solubility measurement->calculation

References

Coordination Chemistry of 1,3-Phenylene-bis(2-thiourea) with Metal Ions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of the versatile ligand 1,3-Phenylene-bis(2-thiourea) with various metal ions. Drawing upon established principles and data from closely related thiourea derivatives, this document outlines the synthesis, characterization, and potential applications of the resulting metal complexes, with a particular focus on aspects relevant to drug development.

Introduction to 1,3-Phenylene-bis(2-thiourea)

1,3-Phenylene-bis(2-thiourea) is a multidentate ligand featuring two thiourea moieties attached to a benzene ring at the 1 and 3 positions. The presence of both soft sulfur and hard nitrogen donor atoms imparts a rich and varied coordination behavior, allowing it to form stable complexes with a wide range of transition metals.[1] The "bent" geometry of the 1,3-phenylene spacer influences the spatial arrangement of the coordinating groups, making it a unique building block for discrete metal complexes and coordination polymers.[2]

The thiourea functional group can exist in tautomeric thione and thiol forms, although it is predominantly in the thione form in the solid state and in solution. The delocalization of electrons across the N-C-S system results in a partial double bond character for the C-N bonds and a weaker C=S double bond.[2] This electronic structure is pivotal to its coordination properties.

Synthesis of Metal Complexes

The synthesis of metal complexes with 1,3-Phenylene-bis(2-thiourea) typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and dimensionality.

General Experimental Protocol for the Synthesis of a Metal(II) Complex:

  • Ligand Solution: Dissolve one molar equivalent of 1,3-Phenylene-bis(2-thiourea) in a suitable solvent such as ethanol, methanol, or acetonitrile. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Solution: In a separate flask, dissolve one molar equivalent of the metal(II) salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(CH₃COO)₂) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • Complex Formation: The formation of the complex is often indicated by a color change or the precipitation of a solid. The reaction mixture may be stirred for several hours or refluxed to ensure completion.[3][4]

  • Isolation and Purification: The resulting solid complex is isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator over a suitable drying agent.[4] Recrystallization from an appropriate solvent can be performed to obtain single crystals suitable for X-ray diffraction studies.[2]

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation cluster_workup Work-up L 1,3-Phenylene-bis(2-thiourea) L_sol Ligand Solution L->L_sol Solvent1 Solvent (e.g., Ethanol) Solvent1->L_sol Mix Mixing and Stirring L_sol->Mix 1 eq. M Metal(II) Salt (e.g., MCl₂) M_sol Metal Salt Solution M->M_sol Solvent2 Solvent Solvent2->M_sol M_sol->Mix 1 eq. React Reaction (Reflux/Stirring) Mix->React Filter Filtration React->Filter Wash Washing Filter->Wash Dry Drying Wash->Dry Product Metal Complex Dry->Product

Coordination Modes and Structural Chemistry

1,3-Phenylene-bis(2-thiourea) can coordinate to metal ions in several ways, primarily through the sulfur atoms of the thiourea groups. The nitrogen atoms can also participate in coordination, leading to a variety of structural motifs.

  • Monodentate Coordination: One of the thiourea groups coordinates to a metal center through its sulfur atom. This is more common when the ligand is in large excess.

  • Bidentate Chelating Coordination: Both sulfur atoms of the same ligand molecule coordinate to a single metal center, forming a seven-membered chelate ring.

  • Bidentate Bridging Coordination: The two sulfur atoms of the ligand bridge two different metal centers, leading to the formation of polynuclear complexes or coordination polymers.[2]

  • Tridentate or Tetradentate Coordination: In some cases, the nitrogen atoms of the thiourea moieties can also coordinate to the metal center, leading to higher coordination numbers and more complex structures.

The geometry of the resulting complexes can vary from tetrahedral and square planar for four-coordinate metals to octahedral for six-coordinate metals.

G cluster_ligand 1,3-Phenylene-bis(2-thiourea) cluster_modes Coordination Modes cluster_structures Resulting Structures Ligand Ligand Monodentate Monodentate (S-coordination) Ligand->Monodentate Bidentate_Chelating Bidentate Chelating (S,S'-coordination) Ligand->Bidentate_Chelating Bidentate_Bridging Bidentate Bridging (S,S'-coordination) Ligand->Bidentate_Bridging Discrete Discrete Mononuclear Complex Monodentate->Discrete Bidentate_Chelating->Discrete Polynuclear Polynuclear Complex / Coordination Polymer Bidentate_Bridging->Polynuclear

Spectroscopic and Structural Characterization

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and bonding in the metal complexes of 1,3-Phenylene-bis(2-thiourea).

4.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the coordination of the thiourea ligand. Key vibrational bands to monitor include:

  • ν(N-H): The N-H stretching vibrations, typically observed around 3100-3400 cm⁻¹, may shift upon coordination if the nitrogen atoms are involved in bonding or hydrogen bonding.

  • ν(C=S): The C=S stretching vibration, which appears in the range of 700-850 cm⁻¹ for the free ligand, is expected to shift to a lower frequency upon coordination of the sulfur atom to the metal center. This is due to the weakening of the C=S bond.

  • ν(C-N): The C-N stretching vibrations, found around 1400-1500 cm⁻¹, may shift to higher frequencies upon coordination, indicating an increase in the C-N bond order.

  • New Bands: The appearance of new bands at lower frequencies (typically below 500 cm⁻¹) can be attributed to the formation of M-S and M-N bonds.[1]

Table 1: Typical IR Spectral Data for Thiourea Metal Complexes

Functional GroupFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)Inference
ν(N-H)~3300ShiftedInvolvement of N in H-bonding or coordination
ν(C-N)~1470>1470Increased C-N double bond character
ν(C=S)~780<780Coordination through sulfur
ν(M-S)-~400-500Formation of metal-sulfur bond

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy provide valuable structural information in solution.

  • ¹H NMR: The chemical shifts of the N-H protons are sensitive to coordination and hydrogen bonding. A downfield shift of the N-H proton signal upon complexation is often observed.[3]

  • ¹³C NMR: The most significant change is expected for the C=S carbon signal. Upon coordination of the sulfur atom, this signal typically shifts downfield, reflecting the change in the electronic environment of the thiocarbonyl group.[3]

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Thiourea Ligand and its Metal Complex

CarbonFree LigandCoordinated Ligand
C=S~182~176-178
Aromatic C~120-140Minor shifts

Data are for 1,3-bis(2,6-diethylphenyl)thiourea and its complexes.[3]

4.3. Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive proof of the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry.

Table 3: Selected Bond Lengths (Å) and Angles (°) for a Representative Co(II)-Thiourea Complex

ParameterValue
Co-S2.3278(11) - 2.3291(12)
Co-Cl2.2539(10) - 2.2578(10)
S-Co-S103.02(4)
Cl-Co-Cl114.46(4)

Data are for [L₂CoCl₂] where L = 1,3-bis(2,6-diethylphenyl)thiourea.[3]

Potential Applications in Drug Development

Metal complexes of thiourea derivatives have shown promise in various biological applications, making them attractive candidates for drug development.

  • Anticancer Activity: A number of thiourea-metal complexes, particularly those of gold, silver, and copper, have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6] The proposed mechanisms often involve the inhibition of key enzymes or interaction with DNA.

  • Antimicrobial Activity: The coordination of thiourea ligands to metal ions can enhance their antimicrobial properties. These complexes have been shown to be effective against a range of bacteria and fungi.[6]

  • Enzyme Inhibition: The ability of the sulfur and nitrogen atoms to coordinate to metal ions in active sites makes these complexes potential inhibitors of metalloenzymes.

G cluster_complex Thiourea-Metal Complex cluster_targets Potential Cellular Targets cluster_outcomes Biological Outcomes Complex 1,3-Phenylene-bis(2-thiourea) -Metal Complex DNA DNA (Intercalation/Binding) Complex->DNA Enzymes Enzymes (e.g., Topoisomerase, Kinases) Complex->Enzymes ROS Reactive Oxygen Species (ROS) Generation Complex->ROS Apoptosis Apoptosis DNA->Apoptosis CellCycle Cell Cycle Arrest Enzymes->CellCycle ROS->Apoptosis Inhibition Inhibition of Proliferation Apoptosis->Inhibition CellCycle->Inhibition

Conclusion

1,3-Phenylene-bis(2-thiourea) is a ligand with significant potential in coordination chemistry. Its ability to form diverse and stable complexes with a variety of metal ions, coupled with the promising biological activities observed for related compounds, makes it a compelling target for further research, particularly in the development of novel therapeutic agents. The methodologies and characterization techniques outlined in this guide provide a solid foundation for the exploration of the rich coordination chemistry of this versatile ligand.

References

Methodological & Application

Synthesis of 1,3-Phenylene-bis(2-thiourea) from 1,3-Phenylenediamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1,3-phenylene-bis(2-thiourea) from 1,3-phenylenediamine. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including potential anticancer and antimicrobial properties, and their utility as enzyme inhibitors. The protocols outlined herein are based on established synthetic methodologies for thiourea derivatives and are adapted for the specific synthesis of the title compound. This guide includes information on the reaction mechanism, experimental procedures, required materials and equipment, and characterization data.

Introduction

Thiourea and its derivatives are a versatile class of organic compounds with a wide range of applications in pharmaceuticals, agriculture, and materials science. The presence of the thiourea moiety imparts unique chemical and biological properties, including the ability to form stable complexes with metal ions and to participate in hydrogen bonding, which can be crucial for interactions with biological targets. Symmetrical bis-thiourea derivatives, such as 1,3-phenylene-bis(2-thiourea), are of particular interest as their bivalent nature can enhance binding affinity and lead to novel pharmacological activities.

The synthesis of 1,3-phenylene-bis(2-thiourea) is typically achieved through the reaction of 1,3-phenylenediamine with a thiocyanate source. A common and straightforward approach involves the use of ammonium thiocyanate in an acidic medium. This method provides a reliable route to the desired product. The applications of bis-thiourea derivatives are extensive, with research highlighting their potential as anticancer, antimicrobial, and antiviral agents, as well as their role as urease inhibitors.[1]

Synthesis Protocol

This protocol details the synthesis of 1,3-phenylene-bis(2-thiourea) from 1,3-phenylenediamine and ammonium thiocyanate.

Reaction Scheme:

Materials:

  • 1,3-Phenylenediamine (C₆H₈N₂)

  • Ammonium thiocyanate (NH₄SCN)

  • Concentrated Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,3-phenylenediamine (0.1 mol), distilled water (25 mL), and concentrated hydrochloric acid (9 mL).

  • Heating: Heat the mixture gently to 60-70°C for approximately one hour to ensure the complete formation of the diamine hydrochloride salt.

  • Addition of Thiocyanate: Cool the mixture for about one hour. To the cooled solution, slowly add ammonium thiocyanate (0.2 mol).

  • Reflux: Reflux the reaction mixture for 4 hours.

  • Precipitation: After reflux, add 20 mL of water to the reaction mixture while stirring continuously. The product will precipitate as a solid.

  • Isolation and Purification: Filter the precipitate using a Buchner funnel and wash with cold water. The crude product can be further purified by recrystallization from ethanol to yield the final product, 1,3-phenylene-bis(2-thiourea).

  • Drying: Dry the purified product in a desiccator.

Characterization Data

The synthesized 1,3-phenylene-bis(2-thiourea) should be characterized by determining its physical and spectroscopic properties.

ParameterExpected Value
Molecular Formula C₈H₁₀N₄S₂
Molecular Weight 226.32 g/mol
Physical Appearance Solid
Melting Point Data not available in the searched literature
Yield Data not available in the searched literature
¹H NMR (DMSO-d₆) Expected signals for aromatic protons and N-H protons.
¹³C NMR (DMSO-d₆) Expected signals for aromatic carbons and the thiocarbonyl carbon (C=S).
IR (KBr, cm⁻¹) Expected characteristic peaks for N-H stretching, C-N stretching, and C=S stretching.

Note: Specific experimental data for yield, melting point, and detailed NMR and IR spectra for 1,3-phenylene-bis(2-thiourea) were not available in the searched literature. The provided table indicates the expected characterization parameters. Researchers should perform these analyses to confirm the identity and purity of their synthesized compound.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and a general representation of a potential signaling pathway that could be investigated for this class of compounds.

experimental_workflow cluster_synthesis Synthesis of 1,3-Phenylene-bis(2-thiourea) reagents 1,3-Phenylenediamine Ammonium Thiocyanate HCl, Water reaction Reaction Mixture (Heating & Reflux) reagents->reaction 1. Mix & Heat precipitation Precipitation (Addition of Water) reaction->precipitation 2. Cool & Precipitate filtration Filtration precipitation->filtration 3. Isolate purification Recrystallization (Ethanol) filtration->purification 4. Purify product 1,3-Phenylene-bis(2-thiourea) purification->product 5. Dry & Characterize

Figure 1: Experimental workflow for the synthesis of 1,3-phenylene-bis(2-thiourea).

signaling_pathway cluster_cell Potential Cellular Target Interaction compound 1,3-Phenylene-bis(2-thiourea) receptor Cell Surface Receptor / Intracellular Enzyme compound->receptor Binding pathway Signaling Cascade (e.g., Kinase Pathway) receptor->pathway Activation / Inhibition response Biological Response (e.g., Apoptosis, Growth Inhibition) pathway->response Signal Transduction

References

Application Notes & Protocols: Synthesis of Thiourea Derivatives from Diamines and Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of thiourea derivatives through the reaction of diamines with isothiocyanates. Thiourea moieties are privileged structures in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] These derivatives have shown promise as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1][3] The straightforward and efficient nature of their synthesis makes this reaction a valuable tool in drug discovery and development.

Reaction Mechanism and Principles

The formation of a thiourea from an amine and an isothiocyanate is a highly efficient nucleophilic addition reaction.[4] The mechanism involves the lone pair of electrons on the nitrogen atom of the diamine attacking the electrophilic carbon atom of the isothiocyanate group. This initial attack forms a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable, neutral thiourea product.[4] Due to its simplicity and high yield, this reaction is often categorized as a "click-type" reaction.[4]

The reaction rate is influenced by the electronic properties of the reactants. More nucleophilic amines (those with electron-donating groups) and more electrophilic isothiocyanates (those with electron-withdrawing groups) will react faster.[4]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Zwitterionic Intermediate cluster_product Product Diamine R'-(NH₂ R) Intermediate R'-(NH₂⁺-C(S⁻)-NH-R'')... Diamine->Intermediate Nucleophilic Attack Isothiocyanate R''-N=C=S Isothiocyanate->Intermediate Thiourea R'-(NH-C(S)-NH-R'') Intermediate->Thiourea Proton Transfer Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Diamine in Solvent B Add Isothiocyanate A->B C Stir at Room Temp or Reflux B->C D Monitor by TLC C->D E Isolate Product D->E F Precipitation/Filtration E->F If solid G Solvent Evaporation E->G If in solution H Purify if Needed F->H G->H I Recrystallization H->I J Column Chromatography H->J logical_relationship cluster_inputs Reaction Inputs & Conditions cluster_outputs Reaction Outcomes cluster_application Application Diamine Diamine (Nucleophilicity) Rate Reaction Rate Diamine->Rate Isothiocyanate Isothiocyanate (Electrophilicity) Isothiocyanate->Rate Solvent Solvent Yield Product Yield Solvent->Yield Temp Temperature Temp->Rate Rate->Yield DrugDev Drug Development (e.g., Anticancer, Antimicrobial) Yield->DrugDev

References

Application Notes and Protocols for 1,3-Phenylene-bis(2-thiourea) as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in materials science and chemical engineering.

Introduction:

1,3-Phenylene-bis(2-thiourea) is a promising organic compound for the mitigation of steel corrosion, particularly in acidic environments. Its molecular structure, featuring two thiourea functional groups on a phenyl linker, allows for strong adsorption onto the steel surface. The presence of nitrogen and sulfur heteroatoms, along with the aromatic ring, facilitates the formation of a protective film that inhibits both anodic and cathodic corrosion reactions.[1][2][3][4] These heteroatoms act as active centers for adsorption, while the multiple benzene rings can increase the molecular coverage on the steel surface.[2] This document provides detailed application notes and experimental protocols for evaluating the efficacy of 1,3-Phenylene-bis(2-thiourea) as a corrosion inhibitor for steel.

Data Presentation

The following tables summarize typical quantitative data obtained from experimental evaluations of thiourea-based corrosion inhibitors. These values serve as a reference for expected results when testing 1,3-Phenylene-bis(2-thiourea).

Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank (0)15.21.85-
0.14.10.5073.0
0.52.30.2884.9
1.01.40.1790.8
2.00.80.1094.7

Table 2: Potentiodynamic Polarization Parameters

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank (0)-45025070-120-
0.1-4426568-11574.0
0.5-4353865-11084.8
1.0-4282262-10591.2
2.0-4201360-10094.8

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (mM)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank (0)150200-
0.15808574.1
0.59505084.2
1.017003091.2
2.028001894.6

Experimental Protocols

Weight Loss Measurement

This gravimetric method provides a straightforward determination of corrosion rate and inhibitor efficiency.

Materials:

  • Steel coupons (e.g., mild steel) of known dimensions.

  • Corrosive medium (e.g., 1 M HCl solution).

  • 1,3-Phenylene-bis(2-thiourea) inhibitor.

  • Analytical balance.

  • Polishing paper (various grades), acetone, and distilled water.

Procedure:

  • Mechanically polish the steel coupons to a mirror finish, then degrease with acetone, rinse with distilled water, and dry.

  • Weigh the prepared coupons accurately using an analytical balance.

  • Prepare the corrosive solutions with and without various concentrations of 1,3-Phenylene-bis(2-thiourea).

  • Immerse the coupons in the respective solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • After immersion, retrieve the coupons, clean them with a suitable cleaning solution (e.g., Clark's solution), rinse with distilled water, and dry.

  • Reweigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (87.6 × W) / (D × A × T)

      • W = Weight loss in milligrams

      • D = Density of steel in g/cm³

      • A = Area of the coupon in cm²

      • T = Immersion time in hours

    • IE% = [(CR₀ - CRᵢ) / CR₀] × 100

      • CR₀ = Corrosion rate in the absence of the inhibitor

      • CRᵢ = Corrosion rate in the presence of the inhibitor

Electrochemical Measurements

Electrochemical methods like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) offer insights into the corrosion mechanism.[1]

Apparatus:

  • Potentiostat/Galvanostat.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Steel sample.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive medium with and without the inhibitor.

Procedure:

  • Prepare the steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.

  • Assemble the three-electrode cell with the prepared WE, RE, and CE. Fill the cell with the test solution.

  • Allow the system to stabilize by measuring the Open Circuit Potential (OCP) for about 30-60 minutes.

Potentiodynamic Polarization (PDP):

  • After OCP stabilization, scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting current density versus potential (Tafel plot).

  • Extrapolate the linear Tafel regions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

  • Calculate the inhibition efficiency using:

    • IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100

      • Icorr₀ = Corrosion current density without inhibitor.

      • Icorrᵢ = Corrosion current density with inhibitor.

Electrochemical Impedance Spectroscopy (EIS):

  • At the stabilized OCP, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).[2]

  • Plot the impedance data as Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency using:

    • IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

      • Rct₀ = Charge transfer resistance without inhibitor.

      • Rctᵢ = Charge transfer resistance with inhibitor.

Surface Analysis

Techniques like Scanning Electron Microscopy (SEM) provide visual evidence of the inhibitor's protective film.

Procedure:

  • Immerse steel coupons in the corrosive medium with and without the inhibitor for a set duration.

  • After immersion, gently rinse the coupons with distilled water and dry them.

  • Mount the coupons on stubs and coat them with a conductive material (if necessary).

  • Examine the surface morphology using an SEM. Compare the surface of the coupon exposed to the inhibited solution with the one from the uninhibited solution to observe the reduction in pitting and surface degradation.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_data Data Analysis cluster_results Results & Conclusion prep_steel Steel Coupon Preparation (Polishing, Cleaning) weight_loss Weight Loss Measurement prep_steel->weight_loss electrochemical Electrochemical Tests (PDP, EIS) prep_steel->electrochemical surface_analysis Surface Analysis (SEM) prep_steel->surface_analysis prep_solution Solution Preparation (Corrosive Medium +/- Inhibitor) prep_solution->weight_loss prep_solution->electrochemical prep_solution->surface_analysis calc_cr Calculate Corrosion Rate weight_loss->calc_cr analyze_plots Analyze Tafel & Nyquist Plots electrochemical->analyze_plots image_surface Image Surface Morphology surface_analysis->image_surface calc_ie Calculate Inhibition Efficiency calc_cr->calc_ie conclusion Evaluate Inhibitor Performance calc_ie->conclusion analyze_plots->calc_ie image_surface->conclusion

Caption: Workflow for evaluating corrosion inhibitor performance.

Proposed Inhibition Mechanism

G cluster_anodic Anodic Inhibition cluster_cathodic Cathodic Inhibition steel Steel Surface (Fe) adsorption Adsorption of Inhibitor on Steel Surface steel->adsorption inhibitor 1,3-Phenylene-bis(2-thiourea) (Inhibitor Molecule) inhibitor->adsorption Donation of e⁻ from N, S atoms and π-electrons of phenyl ring to vacant d-orbitals of Fe anodic_reaction Fe -> Fe²⁺ + 2e⁻ cathodic_reaction 2H⁺ + 2e⁻ -> H₂ protective_film Formation of a Protective Film adsorption->protective_film protective_film->anodic_reaction Blocks anodic sites protective_film->cathodic_reaction Blocks cathodic sites

Caption: Proposed mechanism of corrosion inhibition by 1,3-Phenylene-bis(2-thiourea).

References

Application of 1,3-Phenylene-bis(2-thiourea) in Anticancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Thiourea and its derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including promising anticancer properties.[1][2] The structural versatility of the thiourea scaffold allows for the synthesis of derivatives that can interact with various biological targets, making them attractive candidates for the development of novel anticancer agents.[3] This document focuses on the application of 1,3-phenylene-bis-thiourea derivatives in anticancer research, providing detailed application notes, experimental protocols, and visualizations of the underlying mechanisms of action.

A notable example within this class is the synthetic 1,3-phenyl bis-thiourea derivative, (1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea]), referred to as compound "41J".[4][5][6][7][8] This compound has been shown to be a potent inhibitor of cancer cell survival by targeting microtubule polymerization.[4][5][6][7][8]

Mechanism of Action

Research has elucidated that some 1,3-phenylene-bis-thiourea derivatives exert their anticancer effects by directly interfering with microtubule dynamics.[4][5][6] Microtubules are crucial components of the cytoskeleton involved in essential cellular processes, including mitosis.[4][6][8] By inhibiting the polymerization of tubulin, the building block of microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the prometaphase and subsequent induction of apoptosis (programmed cell death).[4][5][6]

The ability of these compounds to overcome drug resistance mechanisms, such as those mediated by P-glycoprotein overexpression or β-tubulin mutations, highlights their potential as robust chemotherapeutic agents.[4][5][6] The general anticancer potential of thiourea derivatives is also attributed to their ability to inhibit various enzymes and signaling pathways involved in cancer progression.[2][3]

cluster_drug 1,3-Phenylene-bis(2-thiourea) Derivative cluster_cell Cancer Cell drug Compound 41J tubulin Tubulin Polymerization drug->tubulin Inhibits microtubules Microtubule Formation spindle Mitotic Spindle Assembly mitosis Mitotic Arrest (Prometaphase) apoptosis Apoptosis mitosis->apoptosis Induces

Caption: Mechanism of action for a 1,3-phenyl bis-thiourea derivative.

Quantitative Data

The cytotoxic activity of 1,3-phenylene-bis-thiourea derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for compound 41J are summarized in the table below.

Cell LineCancer TypeIC50 (nM)
JurkatAcute T-cell leukemia161 ± 7.3
A549Lung carcinoma205 ± 25
U-2 OSOsteosarcoma231 ± 21
HCT116Colorectal carcinoma262 ± 29
HeLaCervical cancer303 ± 13
T24Bladder cancer1231 ± 392

Data extracted from a study on compound 41J, a derivative of 1,3-phenylene-bis-thiourea.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments used to characterize the anticancer activity of 1,3-phenylene-bis-thiourea derivatives.

This assay is used to determine the cytotoxic effects of the compound on cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2,500 to 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the 1,3-phenylene-bis-thiourea derivative (e.g., compound 41J) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

This assay directly measures the effect of the compound on tubulin polymerization.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer.

  • Compound Addition: Add the 1,3-phenylene-bis-thiourea derivative or a control compound to the reaction mixture.

  • Initiate Polymerization: Initiate polymerization by warming the mixture to 37°C.

  • Monitor Polymerization: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the treated samples with the control to determine the inhibitory effect of the compound.

This protocol outlines the evaluation of the compound's antitumor activity in a mouse model.

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., glioblastoma multiforme cells) into the flanks of nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer the 1,3-phenylene-bis-thiourea derivative or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Data Analysis: Compare the tumor growth in the treated group to the control group to assess the in vivo efficacy of the compound.[8]

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Lines cytotoxicity Cytotoxicity Assay (e.g., Resazurin) cell_culture->cytotoxicity mechanism Mechanism of Action (e.g., Tubulin Polymerization Assay) cell_culture->mechanism xenograft Xenograft Model (e.g., Nude Mice) cytotoxicity->xenograft Promising Candidates efficacy Antitumor Efficacy (Tumor Growth Inhibition) xenograft->efficacy

Caption: Experimental workflow for anticancer drug evaluation.

Conclusion

1,3-Phenylene-bis-thiourea derivatives represent a promising class of compounds for anticancer drug development. Their ability to target fundamental cellular processes like microtubule polymerization, coupled with their efficacy in drug-resistant models, underscores their therapeutic potential. The detailed protocols and data presented here provide a valuable resource for researchers and scientists in the field of oncology and drug discovery, facilitating further investigation and development of this important class of molecules.

References

Application Notes and Protocols for Enzyme Inhibition Studies Using 1,3-Phenylene-bis(2-thiourea)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1,3-Phenylene-bis(2-thiourea) and its derivatives as enzyme inhibitors, with a focus on urease, α-glucosidase, carbonic anhydrase, and tubulin polymerization. Detailed protocols for evaluating the inhibitory effects are provided to facilitate further research and drug discovery efforts.

Introduction to 1,3-Phenylene-bis(2-thiourea)

1,3-Phenylene-bis(2-thiourea) is a symmetrical aromatic compound featuring a central phenylene ring linked to two thiourea moieties. The thiourea functional group is a well-known pharmacophore in medicinal chemistry, recognized for its ability to interact with various biological targets, including enzymes. The rigid 1,3-phenylene spacer holds the two thiourea groups at a fixed angle, which can influence its binding affinity and selectivity towards specific enzymes. Research has primarily focused on derivatives of this core structure, demonstrating a wide range of biological activities, including anticancer and antimicrobial effects, often attributed to enzyme inhibition.[1]

Enzyme Inhibition Profile

While specific quantitative inhibitory data for the parent 1,3-Phenylene-bis(2-thiourea) is not extensively documented in publicly available literature, numerous studies on its derivatives highlight its potential as a versatile enzyme inhibitor. The core structure is known to interact with enzyme active sites, particularly those containing metal ions.[1] The following sections summarize the inhibitory activities of closely related derivatives against key enzymes.

Data Presentation

Table 1: Urease Inhibition by Bis-Acyl-Thiourea Derivatives of a Nitro-Phenylene Diamine

CompoundIC50 (µM) ± SDPercentage Inhibition at 100 µM
UP-11.55 ± 0.028877.83%
UP-21.66 ± 0.017972.81%
UP-31.69 ± 0.016269.83%
Thiourea (Standard)0.97 ± 0.037190.91%

Source: Adapted from a study on newly synthesized bis-acyl-thiourea derivatives.[2][3][4] It is important to note that these are derivatives and not the parent 1,3-Phenylene-bis(2-thiourea).

Table 2: α-Glucosidase Inhibition by Phenyl Thiourea Derivatives

CompoundIC50 (mM)% Inhibition at 15 mM
9a9.7756.6%
9c12.9441.2%
8a16.6423.3%
8b19.7926.9%
9b21.7935.2%
Acarbose (Standard)11.9646.1%

Source: Adapted from a study on phenyl thiourea derivatives.[5][6][7][8][9] These are derivatives and not the parent 1,3-Phenylene-bis(2-thiourea).

Table 3: Carbonic Anhydrase Inhibition by Thiourea Derivatives

CompoundIsozymeKᵢ (nM)
4bhCA IX78.5
4bhCA XIII76.3

Source: Adapted from a study on coumarin-thiourea hybrids.[10] These are derivatives and not the parent 1,3-Phenylene-bis(2-thiourea).

Table 4: Cytotoxicity of a 1,3-Phenyl-bis-Thiourea Derivative (41J) against Cancer Cell Lines

Cell LineIC50 (nM) ± SD
Jurkat161 ± 7.3
T241231 ± 392

Source: Adapted from a study on a symmetrical 1,3-phenyl bis-thiourea derivative.[11]

Experimental Protocols

The following are detailed protocols for key enzyme inhibition assays that can be adapted for testing 1,3-Phenylene-bis(2-thiourea).

Synthesis of 1,3-Phenylene-bis(2-thiourea)

A common method for synthesizing bis(thioureas) involves the reaction of a diamine with an isothiocyanate.[1] For 1,3-Phenylene-bis(2-thiourea), the synthesis can be adapted from procedures for similar compounds.

Protocol:

  • Dissolve 1,3-phenylenediamine in a suitable solvent such as dichloromethane (DCM).

  • Add a solution of a thiocarbonyl transfer reagent (e.g., 1,1'-thiocarbonyldiimidazole) or an appropriate isothiocyanate in the same solvent to the diamine solution.

  • The reaction mixture is typically refluxed for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered.

  • The crude product is washed with appropriate solvents (e.g., water and cold ether) to remove unreacted starting materials.

  • The final product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

G cluster_synthesis Synthesis of 1,3-Phenylene-bis(2-thiourea) Reactants 1,3-Phenylenediamine + Isothiocyanate/Thiocarbonyl Transfer Reagent Solvent Solvent (e.g., DCM) Reaction Reflux Solvent->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Cooling & Filtration Monitoring->Workup Purification Washing & Recrystallization Workup->Purification Product 1,3-Phenylene-bis(2-thiourea) Purification->Product

Synthesis workflow for 1,3-Phenylene-bis(2-thiourea).

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay measures the ammonia produced from urea hydrolysis by urease.[12]

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (100 mM, pH 6.8)

  • Test compound (1,3-Phenylene-bis(2-thiourea)) dissolved in a suitable solvent (e.g., DMSO)

  • Standard inhibitor (e.g., Thiourea)

  • Reagent A (Phenol-nitroprusside)

  • Reagent B (Alkaline hypochlorite)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compound and standard inhibitor.

  • In a 96-well plate, add 5 µL of the test compound solution to the designated wells.[12] For the control (100% enzyme activity), add 5 µL of the solvent.[12]

  • Add 55 µL of 100 mM urea solution to each well.[12]

  • Pre-incubate the plate at 30°C for 15 minutes.[12]

  • Initiate the reaction by adding 25 µL of urease solution to all wells except the blank.[12]

  • Incubate the plate at 37°C for 30 minutes.[12]

  • Stop the reaction and develop the color by adding 100 µL of Reagent A followed by 50 µL of Reagent B to each well.[12][13]

  • Incubate the plate in the dark for 30 minutes.[12]

  • Measure the absorbance at 670 nm.[12][13]

  • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (ODtest / ODcontrol)] x 100[12]

G cluster_urease_assay Urease Inhibition Assay Workflow Prep Prepare Reagents & Compound Dilutions Dispense Dispense Compound, Control, & Urea into 96-well plate Prep->Dispense PreIncubate Pre-incubate at 30°C for 15 min Dispense->PreIncubate AddEnzyme Add Urease Enzyme PreIncubate->AddEnzyme Incubate Incubate at 37°C for 30 min AddEnzyme->Incubate ColorDev Add Berthelot Reagents A & B Incubate->ColorDev IncubateDark Incubate in Dark for 30 min ColorDev->IncubateDark Readout Measure Absorbance at 670 nm IncubateDark->Readout Analysis Calculate % Inhibition & IC50 Readout->Analysis

Urease inhibition assay workflow.

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[2]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (50 mM, pH 6.8)

  • Test compound (1,3-Phenylene-bis(2-thiourea))

  • Standard inhibitor (e.g., Acarbose)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare solutions of the test compound and acarbose in buffer.

  • In a 96-well plate, add 20 µL of the test compound solution to the wells.

  • Add 20 µL of α-glucosidase solution and incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate the mixture at 37°C for 20 minutes.[2]

  • Stop the reaction by adding 50 µL of 1 M Na₂CO₃.[2]

  • Measure the absorbance of the released p-nitrophenol at 405 nm.[2]

  • Calculate the percentage of inhibition.

G cluster_glucosidase_assay α-Glucosidase Inhibition Assay Workflow Mix Mix Test Compound & α-Glucosidase Incubate1 Incubate at 37°C for 5 min Mix->Incubate1 AddSubstrate Add pNPG Substrate Incubate1->AddSubstrate Incubate2 Incubate at 37°C for 20 min AddSubstrate->Incubate2 StopReaction Add Sodium Carbonate Incubate2->StopReaction Measure Measure Absorbance at 405 nm StopReaction->Measure Calculate Calculate % Inhibition Measure->Calculate

α-Glucosidase inhibition assay workflow.

Carbonic Anhydrase Inhibition Assay

The inhibitory effect on carbonic anhydrase (CA) is typically assessed by measuring the inhibition of the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA).

Materials:

  • Human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (pH 7.4)

  • Test compound (1,3-Phenylene-bis(2-thiourea))

  • Standard inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare solutions of the test compound and acetazolamide.

  • Add the buffer, enzyme, and test compound to the wells of a microplate.

  • Pre-incubate the mixture.

  • Initiate the reaction by adding the NPA substrate.

  • Monitor the formation of 4-nitrophenolate by measuring the increase in absorbance at 400 nm over time.

  • Determine the initial reaction rates.

  • Calculate the percentage of inhibition and subsequently the IC50 or Kᵢ values.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of the test compound on the polymerization of tubulin into microtubules, which can be monitored by an increase in fluorescence.[5]

Materials:

  • Purified tubulin (e.g., porcine brain tubulin)

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Fluorescence reporter dye for tubulin polymerization

  • Test compound (1,3-Phenylene-bis(2-thiourea))

  • Positive control (e.g., Paclitaxel) and negative control (e.g., Vincristine)

  • Fluorometer or fluorescence plate reader

Protocol:

  • Prepare the tubulin polymerization reaction mixture containing tubulin, buffer, GTP, and glycerol on ice.

  • Add the test compound or controls at various concentrations to the wells of a pre-warmed 96-well plate.

  • Initiate polymerization by adding the cold tubulin mixture to the wells.

  • Immediately place the plate in a fluorometer pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) with excitation at 355 nm and emission at 460 nm.[5]

  • Plot fluorescence intensity versus time to obtain polymerization curves.

  • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

G cluster_tubulin_pathway Tubulin Polymerization and Inhibition Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization GTP GTP GTP->Polymerization Microtubules Microtubules Polymerization->Microtubules Inhibitor 1,3-Phenylene-bis(2-thiourea) (or derivative) Inhibitor->Polymerization Inhibition

Inhibition of tubulin polymerization.

Conclusion

1,3-Phenylene-bis(2-thiourea) and its derivatives represent a promising scaffold for the development of novel enzyme inhibitors. The data from related compounds suggest potential activity against urease, α-glucosidase, carbonic anhydrase, and tubulin polymerization. The provided protocols offer a starting point for researchers to investigate the inhibitory properties of 1,3-Phenylene-bis(2-thiourea) and to elucidate its mechanism of action, paving the way for its potential application in drug development. Further studies are warranted to determine the specific inhibitory concentrations and detailed mechanisms for the parent compound.

References

Application Notes and Protocols: Urease Inhibition by Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. The carbamate formed spontaneously decomposes to yield a second molecule of ammonia and carbonic acid. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections. The inhibition of urease is a key therapeutic strategy to combat these pathogens. Thiourea derivatives have emerged as a promising class of urease inhibitors due to their structural similarity to the natural substrate, urea, allowing for effective interaction with the enzyme's active site. These compounds offer a scaffold for the development of potent and specific inhibitors.

Mechanism of Urease Inhibition by Thiourea Derivatives

The primary mechanism of urease inhibition by thiourea derivatives involves their interaction with the nickel ions in the active site of the enzyme. The thiocarbonyl group of the thiourea moiety is crucial for this interaction, often coordinating with the two nickel ions. Additionally, the amino groups of the thiourea derivatives can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.[1]

Molecular docking studies have shown that monosubstituted thiourea moieties can penetrate the urea binding site.[2][3] The nature and position of substituents on the thiourea scaffold significantly influence the inhibitory potency. Electron-withdrawing and electron-donating groups on aryl rings, as well as heterocyclic moieties, can modulate the electronic and steric properties of the inhibitor, leading to enhanced binding affinity.[4] Kinetic studies have revealed that thiourea derivatives can exhibit different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition.[4][5][6]

Urease_Inhibition_Mechanism cluster_urease Urease Active Site Active_Site Ni(II) Ions & Amino Acid Residues Hydrolysis Hydrolysis Active_Site->Hydrolysis Catalyzes Inhibition Inhibition Active_Site->Inhibition Leads to Urea Urea (Substrate) Urea->Active_Site Binds to Thiourea_Derivative Thiourea Derivative (Inhibitor) Thiourea_Derivative->Active_Site Binds to Products Ammonia + Carbamate Hydrolysis->Products Inactive_Complex Inactive Enzyme-Inhibitor Complex Inhibition->Inactive_Complex

Mechanism of urease inhibition by thiourea derivatives.

Quantitative Data on Urease Inhibition by Thiourea Derivatives

The following table summarizes the in vitro urease inhibitory activity of selected thiourea derivatives from various studies. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound Class/DerivativeIC₅₀ (µM)Standard InhibitorStandard IC₅₀ (µM)Reference
N-methyl quinolonyl thiourea1.83 ± 0.79Thiourea22.8 ± 1.31[7]
N-(4-Chlorophenylaceto)urea0.16 ± 0.05Acetohydroxamic acid (AHA)27.0 ± 0.5[2]
Dipeptide-conjugated thiourea (analogue 23)2.0Thiourea21.0 ± 0.11[8][9]
Unnamed Thiourea Derivative (Compound 1)10.11 ± 0.11Acetohydroxamic acid (AHA)27.0 ± 0.5[10]
Nitro-substituted arylthiourea (LaSMMed 124)464Thiourea504[5][11]
4'-bromo substituted thiourea (3c)10.65 ± 0.45Thiourea18.61[12]
3-pyridyl substituted thiourea8.43--[4]
Quinoline-based acyl thiourea derivatives1.19 - 18.92Thiourea19.53 ± 0.032[13]

Experimental Protocols

The most widely used method for determining urease inhibitory activity is the indophenol (Berthelot) method. This colorimetric assay quantifies the amount of ammonia produced by the enzymatic hydrolysis of urea.

In Vitro Urease Inhibition Assay (Indophenol Method)

1. Materials and Reagents:

  • Enzyme: Jack bean urease

  • Substrate: Urea

  • Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test Compounds: Thiourea derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Standard Inhibitor: Thiourea or Acetohydroxamic Acid (AHA)

  • Phenol Reagent: 1% w/v phenol and 0.005% w/v sodium nitroprusside

  • Alkali Reagent: 0.5% w/v sodium hydroxide and 0.1% sodium hypochlorite

  • Equipment: 96-well microplate reader, incubator, multichannel pipettes

2. Preparation of Solutions:

  • Urease Solution: Prepare a stock solution of Jack bean urease (e.g., 10 U/mL) in phosphate buffer.

  • Urea Solution: Prepare a 100 mM solution of urea in phosphate buffer.

  • Test Compound Solutions: Prepare serial dilutions of the test compounds in the appropriate solvent.

  • Standard Inhibitor Solution: Prepare serial dilutions of thiourea or AHA.

3. Assay Procedure (96-Well Plate Format):

  • To each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of the urease enzyme solution to each well.

  • Incubate the plate at 37°C for 30 minutes.[3]

  • Initiate the enzymatic reaction by adding 50 µL of the urea solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.[3]

  • Stop the reaction and develop the color by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.

  • Incubate the plate at 37°C for another 30 minutes for color development.[3]

  • Measure the absorbance at a wavelength of 630 nm using a microplate reader.[3]

4. Controls:

  • Negative Control (100% enzyme activity): Replace the test compound solution with the solvent used for dissolving the compounds.

  • Blank (No enzyme activity): Replace the enzyme solution with the buffer.

5. Calculation of Percentage Inhibition:

The percentage of urease inhibition is calculated using the following formula:

% Inhibition = [1 - (ODtest well - ODblank) / (ODnegative control - ODblank)] x 100

Where:

  • ODtest well is the absorbance of the well containing the test compound.

  • ODnegative control is the absorbance of the well with no inhibitor.

  • ODblank is the absorbance of the well with no enzyme.

6. Determination of IC₅₀ Value:

The IC₅₀ value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Experimental_Workflow Start Start Prep_Solutions Prepare Solutions (Enzyme, Substrate, Inhibitors) Start->Prep_Solutions Dispense_Inhibitor Dispense Test Compound/Control to 96-well Plate Prep_Solutions->Dispense_Inhibitor Add_Enzyme Add Urease Enzyme Dispense_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Urea (Substrate) Pre_Incubate->Add_Substrate Incubate Incubate Add_Substrate->Incubate Add_Reagents Add Phenol & Alkali Reagents Incubate->Add_Reagents Color_Development Incubate for Color Development Add_Reagents->Color_Development Measure_Absorbance Measure Absorbance (630 nm) Color_Development->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition & IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Experimental workflow for the in vitro urease inhibition assay.

Conclusion

Thiourea derivatives represent a versatile and potent class of urease inhibitors with significant therapeutic potential. The provided protocols offer a standardized method for the in vitro evaluation of these compounds. Further structure-activity relationship (SAR) studies and in vivo testing are essential to optimize lead compounds and advance the development of novel drugs targeting urease-dependent pathologies.

References

Application Notes and Protocols: 1,3-Phenylene-bis(2-thiourea) in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Phenylene-bis(2-thiourea) is a versatile organic ligand that has garnered significant interest in the field of coordination chemistry. Its structure, featuring a rigid meta-phenylene spacer connecting two thiourea functional groups, imparts unique coordination properties. The fixed 120° angle between the two thiourea moieties allows for the formation of stable chelate rings with a single metal center or the bridging of multiple metal centers to form polynuclear complexes.[1] The sulfur and nitrogen atoms of the thiourea groups act as soft and hard donor sites, respectively, enabling coordination with a wide variety of transition metal ions. This dual functionality and predefined geometry make 1,3-phenylene-bis(2-thiourea) and its derivatives valuable building blocks for the design of novel coordination complexes with potential applications in catalysis, materials science, and medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.[1][2]

Synthesis of 1,3-Phenylene-bis(2-thiourea)

The synthesis of 1,3-Phenylene-bis(2-thiourea) is typically achieved through the reaction of 1,3-phenylenediamine with a thiocarbonyl transfer reagent. A common and effective method involves the use of ammonium thiocyanate in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 1,3-Phenylene-bis(2-thiourea)

Materials:

  • 1,3-Phenylenediamine

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve 1,3-phenylenediamine (1 equivalent) in a minimal amount of ethanol.

  • In a separate beaker, prepare a solution of ammonium thiocyanate (2.2 equivalents) in water.

  • Slowly add the ammonium thiocyanate solution to the stirred solution of 1,3-phenylenediamine.

  • To this mixture, carefully add concentrated hydrochloric acid (2.5 equivalents) dropwise.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • A precipitate of 1,3-Phenylene-bis(2-thiourea) should form. If not, the solution can be further cooled in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Recrystallize the crude product from hot ethanol to obtain purified 1,3-Phenylene-bis(2-thiourea).

  • Dry the purified product in a desiccator.

Characterization: The final product can be characterized by standard analytical techniques such as melting point determination, FT-IR, and 1H & 13C NMR spectroscopy.

Coordination Chemistry and Complex Formation

1,3-Phenylene-bis(2-thiourea) can act as a versatile ligand, coordinating to metal ions in several ways, including as a chelating ligand to a single metal center or as a bridging ligand between two or more metal centers. The formation of metal complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Experimental Protocol: Synthesis of a Metal Complex with 1,3-Phenylene-bis(2-thiourea)

Materials:

  • 1,3-Phenylene-bis(2-thiourea)

  • Metal salt (e.g., CoCl2, NiCl2, CuCl2, ZnCl2)

  • Ethanol or other suitable solvent (e.g., DMF, DMSO)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve 1,3-Phenylene-bis(2-thiourea) (1 or 2 equivalents) in hot ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (1 equivalent) in ethanol.

  • Slowly add the metal salt solution to the stirred solution of the ligand.

  • The reaction mixture may be stirred at room temperature or heated to reflux for a few hours, depending on the specific complex being synthesized.

  • The formation of a precipitate indicates the formation of the coordination complex.

  • After cooling, the complex is collected by filtration, washed with the solvent, and dried.

Characterization: The resulting metal complex can be characterized by FT-IR, UV-Vis spectroscopy, elemental analysis, and in many cases, single-crystal X-ray diffraction to determine its precise molecular structure.

Quantitative Data Summary

The following tables summarize key quantitative data for 1,3-Phenylene-bis(2-thiourea) and representative metal complexes.

Table 1: Physicochemical Properties of 1,3-Phenylene-bis(2-thiourea)

PropertyValueReference
Molecular FormulaC8H10N4S2[3][4]
Molecular Weight226.32 g/mol [3][4]
AppearanceSolid[5]
CAS Number2591-01-7[3][4]

Table 2: Selected Spectroscopic Data for Thiourea Derivatives and Complexes

Compound/ComplexTechniqueKey Signals/Bands (cm-1 or ppm)Reference
N-Phenylthiourea1H NMR (CDCl3)δ 7.70–7.62 (m, 5H), 7.35–7.14 (m, 5H)[6]
1,3-bis(2,6-diethylphenyl)thiourea13C NMR (CDCl3)δ 181.9 (C=S)[7]
[L2PdCl2] (L = 1,3-bis(2,6-diethylphenyl)thiourea)13C NMR (CDCl3)δ 176.4 (C=S)[7]
N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide (HL1)FT-IR (ATR)ν(C=O) 1677, ν(C=S) 1151[8]
[Co(L1)2]FT-IR (ATR)Shift in ν(C=O) and ν(C=S) upon coordination[8]

Table 3: Selected Bond Lengths and Angles for a Thiourea Metal Complex

ComplexBondLength (Å)AngleDegrees (°)Reference
[Tu2CuCl] (Tu = 1,3-Diisobutyl thiourea)Cu-S12.213(4)S1-Cu1-S2115.76(13)[9]
Cu-S22.216(3)S1-Cu1-Cl120.94(11)[9]
Cu-Cl2.272(3)S2-Cu1-Cl123.30(12)[9]

Table 4: Anticancer Activity of Thiourea-Metal Complexes (IC50 Values in µM)

ComplexHeLaA549JurkatMCF-7Reference
[AuT1(PPh3)]OTf----[2][10]
[Au(T1)2]OTfGood activityMore resistantGood activity-[2][10]
[PtCl2(HPMCT)2]---12.72 ± 0.4[11]
NiL12 complex---2.07 (24h)[8]

Visualizations

Experimental Workflow

G Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Evaluation start Start reagents 1,3-Phenylene-bis(2-thiourea) + Metal Salt start->reagents reaction Reaction in Solvent (e.g., Ethanol) reagents->reaction filtration Filtration and Washing reaction->filtration product Coordination Complex filtration->product ftir FT-IR Spectroscopy product->ftir uvvis UV-Vis Spectroscopy product->uvvis xrd Single-Crystal X-ray Diffraction product->xrd elemental Elemental Analysis product->elemental bio_activity Biological Activity Testing (e.g., Anticancer Assays) ftir->bio_activity uvvis->bio_activity xrd->bio_activity elemental->bio_activity end End bio_activity->end

Caption: Workflow for the synthesis, characterization, and evaluation of metal complexes.

Proposed Anticancer Signaling Pathway

G Proposed Mitochondria-Mediated Apoptosis Pathway complex Thiourea-Metal Complex (e.g., Au(I) complex) ros Increased ROS Production complex->ros bax Bax (pro-apoptotic) Up-regulation complex->bax bcl2 Bcl-2 (anti-apoptotic) Down-regulation complex->bcl2 mmp Disruption of Mitochondrial Membrane Potential (MMP) ros->mmp cytc Cytochrome c Release mmp->cytc bax->mmp bcl2->mmp cas9 Caspase-9 Activation cytc->cas9 cas37 Caspase-3 & 7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Mitochondria-mediated apoptosis induced by a thiourea-gold(I) complex.

Applications in Drug Development

Coordination complexes of 1,3-phenylene-bis(2-thiourea) and its derivatives have shown significant promise as therapeutic agents. The biological activity of these compounds is often attributed to the synergistic effect of the ligand and the metal ion.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of metal complexes of thiourea derivatives against various cancer cell lines.[2][10][12] For instance, gold(I) complexes have been shown to induce apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of the caspase cascade.[1] The ability to tune the electronic and steric properties of the ligand, as well as to vary the central metal ion, provides a powerful strategy for optimizing the anticancer efficacy and selectivity of these complexes.

Antimicrobial Activity

The thiourea moiety is known to be a key pharmacophore in a number of antimicrobial agents. Metal complexes of 1,3-phenylene-bis(2-thiourea) can exhibit enhanced antimicrobial activity compared to the free ligand. This is often attributed to the increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes. The metal ion itself can also interfere with essential cellular processes in microorganisms.

Conclusion

1,3-Phenylene-bis(2-thiourea) is a ligand of considerable interest in coordination chemistry, offering a versatile platform for the synthesis of a wide range of metal complexes. The well-defined structural features of this ligand, coupled with the diverse reactivity of its thiourea functional groups, have led to the development of coordination compounds with promising applications, particularly in the realm of medicinal chemistry. The detailed protocols and data presented herein provide a valuable resource for researchers and drug development professionals seeking to explore the potential of this fascinating class of compounds. Further investigations into the structure-activity relationships and mechanisms of action of these complexes are warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols for DNA Binding Studies of Bis-Acyl-Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data associated with the study of DNA binding interactions of novel bis-acyl-thiourea derivatives. The protocols outlined below are based on established techniques and offer a framework for the synthesis, characterization, and evaluation of the DNA binding properties of this class of compounds.

Introduction

Bis-acyl-thiourea derivatives are a class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1][2] Their mechanism of action is often attributed to their ability to interact with biological macromolecules, with DNA being a primary target. Understanding the nature and strength of these interactions is crucial for the rational design and development of new therapeutic agents. This document details the experimental protocols for investigating the DNA binding of three novel bis-acyl-thiourea derivatives: UP-1, UP-2, and UP-3, and presents the corresponding quantitative data.[1]

Featured Compounds

The bis-acyl-thiourea derivatives discussed in these notes are:

  • UP-1: N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide)[1]

  • UP-2: N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamide[1]

  • UP-3: N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutanamide[1]

Quantitative Data Summary

The DNA binding affinities and thermodynamic parameters of the bis-acyl-thiourea derivatives were determined using various spectroscopic and electrochemical techniques. The key quantitative data are summarized in the tables below.

Table 1: DNA Binding Constants (Kb) of Bis-Acyl-Thiourea Derivatives

CompoundUV-Vis Spectroscopy (Kb x 104 M-1)Fluorescence Spectroscopy (Kb x 104 M-1)Cyclic Voltammetry (Kb x 104 M-1)
UP-1 2.8 ± 0.023.5 ± 0.012.5 ± 0.05
UP-2 2.5 ± 0.033.1 ± 0.022.1 ± 0.01
UP-3 3.4 ± 0.014.2 ± 0.033.0 ± 0.02

Data sourced from Arshad et al., 2023.[1]

Table 2: Gibbs Free Energy Change (ΔG) for DNA Binding

CompoundUV-Vis Spectroscopy (ΔG kJ/mol)Fluorescence Spectroscopy (ΔG kJ/mol)Cyclic Voltammetry (ΔG kJ/mol)
UP-1 -25.37-25.92-25.09
UP-2 -25.09-25.62-24.71
UP-3 -25.86-26.37-25.53

Data sourced from Arshad et al., 2023.[1]

Table 3: Cytotoxicity (IC50 Values) of Bis-Acyl-Thiourea Derivatives

CompoundMG-U87 (Human Brain Cancer) IC50 (µM)HEK-293 (Normal Human Kidney) IC50 (µM)
UP-1 1.55 ± 0.0288> 400
UP-2 > 400> 400
UP-3 Greater than UP-1> 400

Data sourced from Arshad et al., 2023. Note: A specific IC50 value for UP-3 against MG-U87 was not provided, but its cytotoxicity was noted as greater than UP-1.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be followed by researchers with a foundational understanding of standard laboratory techniques.

Synthesis of Bis-Acyl-Thiourea Derivatives (UP-1, UP-2, and UP-3)

This protocol describes a two-step synthesis process.[1]

Step 1: Synthesis of Acyl Isothiocyanate

  • Dissolve an appropriate acid chloride in anhydrous acetone.

  • Add potassium thiocyanate (KSCN) to the solution.

  • Reflux the reaction mixture for a suitable duration. The in-situ formation of acyl isothiocyanate will occur.

Step 2: Synthesis of Bis-Acyl-Thiourea Derivatives

  • To the solution containing the acyl isothiocyanate, add an equimolar amount of 4-nitrobenzene-1,2-diamine.

  • Continue the reaction until a solid product precipitates.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure bis-acyl-thiourea derivative.

  • Characterize the synthesized compounds using FTIR, 1H-NMR, and 13C-NMR spectroscopy to confirm their structures.[1]

cluster_synthesis Synthesis Workflow Acid Chloride Acid Chloride Acyl Isothiocyanate (in situ) Acyl Isothiocyanate (in situ) Acid Chloride->Acyl Isothiocyanate (in situ) + KSCN in Acetone KSCN KSCN KSCN->Acyl Isothiocyanate (in situ) Reaction Mixture Reaction Mixture Acyl Isothiocyanate (in situ)->Reaction Mixture 4-Nitrobenzene-1,2-diamine 4-Nitrobenzene-1,2-diamine 4-Nitrobenzene-1,2-diamine->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Precipitation Pure Bis-Acyl-Thiourea Pure Bis-Acyl-Thiourea Crude Product->Pure Bis-Acyl-Thiourea Recrystallization from Ethanol

Synthesis of Bis-Acyl-Thiourea Derivatives

DNA Binding Studies

Preparation of Solutions

  • Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Determine the concentration of the CT-DNA solution spectrophotometrically using the molar extinction coefficient at 260 nm.

  • Prepare stock solutions of the bis-acyl-thiourea derivatives (UP-1, UP-2, and UP-3) in a suitable solvent (e.g., DMSO).

UV-Visible Spectroscopy

  • Set up a series of solutions containing a fixed concentration of the bis-acyl-thiourea derivative and varying concentrations of CT-DNA.

  • Record the UV-Vis absorption spectra of each solution over a relevant wavelength range.

  • Monitor the changes in the absorption intensity and wavelength maxima upon the addition of CT-DNA.

  • Calculate the binding constant (Kb) using the Benesi-Hildebrand equation or a similar model.

Fluorescence Spectroscopy

  • Prepare a series of solutions with a fixed concentration of the bis-acyl-thiourea derivative and increasing concentrations of CT-DNA.

  • Excite the samples at the appropriate wavelength and record the fluorescence emission spectra.

  • Observe the quenching or enhancement of the fluorescence intensity upon the addition of CT-DNA.

  • Determine the binding constant (Kb) and the number of binding sites (n) using the Stern-Volmer equation or Scatchard analysis.

Cyclic Voltammetry

  • Perform cyclic voltammetry experiments on solutions of the bis-acyl-thiourea derivatives in the absence and presence of varying concentrations of CT-DNA.

  • Use a standard three-electrode system (e.g., glassy carbon as working electrode, Ag/AgCl as reference electrode, and platinum wire as counter electrode).

  • Monitor the changes in the peak current and peak potential upon the addition of CT-DNA.

  • Calculate the binding constant (Kb) from the changes in the electrochemical parameters.

Viscometry

  • Measure the viscosity of CT-DNA solutions in the presence of increasing concentrations of the bis-acyl-thiourea derivatives.

  • Use a viscometer maintained at a constant temperature.

  • Plot the relative specific viscosity (η/η0)1/3 versus the ratio of the concentration of the compound to the concentration of DNA.

  • An increase in viscosity is indicative of an intercalative binding mode.

cluster_dna_binding DNA Binding Experimental Workflow Solutions Prepare Stock Solutions (CT-DNA, Compounds) UV_Vis UV-Visible Spectroscopy Solutions->UV_Vis Fluorescence Fluorescence Spectroscopy Solutions->Fluorescence CV Cyclic Voltammetry Solutions->CV Viscometry Viscometry Solutions->Viscometry Data_Analysis Data Analysis UV_Vis->Data_Analysis Fluorescence->Data_Analysis CV->Data_Analysis Viscometry->Data_Analysis Binding_Parameters Determine Binding Parameters (Kb, ΔG, n, Binding Mode) Data_Analysis->Binding_Parameters

Workflow for DNA Binding Studies

Molecular Docking

Molecular docking simulations can provide theoretical insights into the binding mode and interactions between the bis-acyl-thiourea derivatives and DNA.

  • Preparation of Ligand and Receptor:

    • Obtain the 3D structure of the bis-acyl-thiourea derivative and optimize its geometry using computational chemistry software.

    • Obtain the 3D structure of B-DNA from a protein data bank (PDB).

  • Docking Simulation:

    • Use molecular docking software (e.g., AutoDock, MOE) to perform the docking calculations.

    • Define the binding site on the DNA molecule.

    • Generate multiple docking poses and rank them based on their binding energy.

  • Analysis of Results:

    • Visualize the best-docked poses to identify the preferred binding mode (e.g., minor groove binding, major groove binding, or intercalation).

    • Analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and DNA.

cluster_docking Molecular Docking Workflow Prep_Ligand Prepare Ligand (3D Structure & Optimization) Docking Perform Docking Simulation (e.g., AutoDock) Prep_Ligand->Docking Prep_DNA Prepare DNA (from PDB) Prep_DNA->Docking Analysis Analyze Docking Results Docking->Analysis Binding_Mode Identify Binding Mode & Interactions Analysis->Binding_Mode

Molecular Docking Workflow

Discussion of Potential Signaling Pathways

While the specific signaling pathways affected by these bis-acyl-thiourea derivatives require further investigation, their interaction with DNA and cytotoxic effects on cancer cells suggest potential interference with key cellular processes. DNA binding can lead to:

  • Inhibition of DNA Replication and Transcription: By binding to the DNA grooves or intercalating between base pairs, these compounds could physically obstruct the action of DNA and RNA polymerases, leading to cell cycle arrest and apoptosis.

  • Induction of DNA Damage Response: The presence of a foreign molecule bound to DNA can trigger cellular DNA damage response pathways, which may ultimately lead to programmed cell death if the damage is irreparable.

  • Topoisomerase Inhibition: Some DNA-binding agents are known to inhibit topoisomerases, enzymes that are crucial for managing DNA topology during replication and transcription. This inhibition can lead to DNA strand breaks and cell death.

Further studies, such as gene expression analysis and western blotting for key proteins involved in cell cycle regulation and apoptosis, would be necessary to elucidate the precise signaling pathways modulated by these compounds.

cluster_pathway Potential Downstream Effects of DNA Binding DNA_Binding Bis-Acyl-Thiourea Binds to DNA Replication_Inhibition Inhibition of Replication & Transcription DNA_Binding->Replication_Inhibition DDR Induction of DNA Damage Response DNA_Binding->DDR Topo_Inhibition Topoisomerase Inhibition DNA_Binding->Topo_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Topo_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis

Hypothesized Cellular Consequences

References

Application Notes and Protocols: Thiourea Compounds in Antimicrobial and Pesticidal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of thiourea compounds in antimicrobial and pesticidal research. It includes summaries of efficacy data, step-by-step methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Antimicrobial Applications of Thiourea Derivatives

Thiourea derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Their mechanism of action is multifaceted, often involving the disruption of cellular processes and integrity.

Quantitative Antimicrobial Efficacy Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiourea derivatives against selected microbial strains.

Table 1: Antibacterial Activity of Thiourea Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide200400400400[2]
N-(diphenylcarbamothioyl)cyclohexanecarboxamide100200200400[2]
1-(4-chlorobenzoyl)-3-(diethyl)thiourea100200200400[3]
1-(4-chlorobenzoyl)-3-(diphenyl)thiourea50100100200[3]
1-(2-phenylacetyl)-3-(4-arylthiazol-2-yl)thiourea derivative 4c1.560.783.1253.125[4]
1-(2-phenylacetyl)-3-(4-arylthiazol-2-yl)thiourea derivative 4g0.781.561.563.125[4]

Table 2: Antifungal Activity of Thiourea Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansCandida kruseiCandida glabrataAspergillus flavusReference
N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide5010050-[2]
N-(diphenylcarbamothioyl)cyclohexanecarboxamide255025-[2]
1-(4-chlorobenzoyl)-3-(diethyl)thiourea5010050-[3]
1-(4-chlorobenzoyl)-3-(diphenyl)thiourea255025-[3]
Aldehydes-thiourea derivative 9 (EC50)---0.70 (vs. B. cinerea)[5]
Experimental Protocols: Antimicrobial Susceptibility Testing

This protocol describes a general method for synthesizing thiourea derivative ligands.[3]

Workflow for Synthesis of Thiourea Derivatives

G cluster_0 Step 1: Formation of Acyl Isothiocyanate cluster_1 Step 2: Reaction with Amine cluster_2 Step 3: Isolation and Purification A 4-chlorobenzoyl chloride in dry acetone C Stir at room temperature (2h) A->C B Potassium thiocyanate (KSCN) suspension in acetone B->C D Formation of 4-chlorobenzoyl isothiocyanate C->D F Add amine solution dropwise to isothiocyanate D->F E Secondary amine (e.g., diethylamine) in acetone E->F G Stir at room temperature (3h) F->G H Precipitation of thiourea derivative G->H I Pour mixture into cold water H->I J Filter the precipitate I->J K Wash with water and ethanol J->K L Recrystallize from ethanol K->L M Dry under vacuum L->M

Caption: General workflow for the synthesis of N,N-disubstituted-N'-(acyl)thiourea derivatives.

Materials:

  • 4-chlorobenzoyl chloride

  • Potassium thiocyanate (KSCN)

  • Secondary amine (e.g., diethylamine, di-n-propylamine)

  • Dry acetone

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve 4-chlorobenzoyl chloride (5 mmol) in 50 mL of dry acetone.

  • Add the solution dropwise to a suspension of potassium thiocyanate (5 mmol) in 30 mL of acetone.

  • Stir the mixture at room temperature for 2 hours.

  • In a separate flask, dissolve the appropriate secondary amine (5 mmol) in 30 mL of acetone.

  • Add the amine solution dropwise to the acyl isothiocyanate solution.

  • Stir the resulting mixture at room temperature for 3 hours.

  • Pour the reaction mixture into a beaker containing 200 mL of cold distilled water to precipitate the product.

  • Collect the precipitate by filtration and wash thoroughly with distilled water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure thiourea derivative.

  • Dry the purified product in a vacuum oven.

This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6][7][8][9]

Workflow for Broth Microdilution Assay

G A Prepare 2x stock solution of thiourea compound in appropriate solvent C Add 100 µL of 2x compound stock to the first column A->C B Dispense 100 µL of sterile broth into all wells of a 96-well plate B->C D Perform serial two-fold dilutions across the plate C->D F Dilute inoculum and add to wells to achieve final concentration D->F E Prepare standardized bacterial/fungal inoculum (0.5 McFarland) E->F H Incubate plates at appropriate temperature and duration F->H G Include growth and sterility controls G->H I Read MIC as the lowest concentration with no visible growth H->I

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Materials:

  • Thiourea compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare a stock solution of the thiourea compound at twice the highest concentration to be tested.

  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Add 100 µL of the 2x stock solution to the first column of wells.

  • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, discarding 100 µL from the last dilution column.

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well (except the sterility control) with the diluted microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

This method provides a qualitative assessment of antimicrobial susceptibility.[10][11]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Thiourea compound solutions of known concentrations

  • Bacterial or fungal strains

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Forceps

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

  • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Allow the plate to dry for 5-15 minutes.

  • Impregnate sterile paper disks with known concentrations of the thiourea compound solutions.

  • Aseptically place the impregnated disks onto the surface of the agar using sterile forceps.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Proposed Antimicrobial Mechanisms of Action

The antimicrobial activity of thiourea derivatives is attributed to several mechanisms.

Proposed Antibacterial Mechanism of Thiourea Derivatives

G Thiourea Thiourea Derivative Urease Bacterial Urease Thiourea->Urease Inhibition QS Quorum Sensing System Thiourea->QS Interference Metabolism Cellular Metabolism Urease->Metabolism Disruption of Nitrogen Metabolism QS->Metabolism Dysregulation of Virulence Factors Growth Bacterial Growth Inhibition Metabolism->Growth

Caption: Thiourea derivatives may inhibit bacterial growth by targeting urease and quorum sensing.

G Thiourea Thiourea Derivative Membrane Fungal Cell Membrane Thiourea->Membrane Damage & Increased Permeability ROS Reactive Oxygen Species (ROS) Thiourea->ROS Induction Laccase Laccase Enzyme Thiourea->Laccase Inhibition CellDeath Fungal Cell Death Membrane->CellDeath ROS->CellDeath Laccase->CellDeath Disruption of Cell Wall Integrity

Caption: A generalized workflow for conducting a mosquito larvicidal bioassay.

Materials:

  • Thiourea compound

  • Solvent (e.g., ethanol, DMSO)

  • Third-instar mosquito larvae (e.g., Aedes aegypti, Culex quinquefasciatus)

  • Beakers or cups (250-500 mL)

  • Dechlorinated or distilled water

  • Micropipettes and sterile tips

  • Incubator or controlled environment chamber

  • Probit analysis software

Procedure:

  • Prepare a stock solution of the thiourea compound in a suitable solvent.

  • Create a series of dilutions from the stock solution to achieve the desired test concentrations.

  • Place 20-25 third-instar mosquito larvae into each test beaker containing a defined volume of water (e.g., 200 mL).

  • Add the appropriate amount of each compound dilution to the respective beakers.

  • Prepare a control group containing the same volume of solvent used for the dilutions.

  • Maintain the beakers at a constant temperature (e.g., 27 ± 2°C) and a 12:12 hour light:dark photoperiod.

  • Record the number of dead larvae at 24 and 48 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to probing.

  • Calculate the LC50 value using probit analysis.

This method is used to assess the toxicity of compounds when ingested by insects. [12] Materials:

  • Thiourea compound

  • Artificial insect diet

  • Test insects (e.g., housefly larvae, lepidopteran larvae)

  • Beakers or containers for rearing

  • Mixing equipment

Procedure:

  • Prepare an artificial diet suitable for the test insect.

  • Incorporate the thiourea compound into the diet at various concentrations.

  • Place a known number of larvae (e.g., 100 second-instar larvae) into a beaker containing the treated diet.

  • Maintain a control group with an untreated diet.

  • Rear the insects under controlled conditions (e.g., 25°C).

  • Record the number of pupae and emerged adults at regular intervals.

  • Calculate the percentage of inhibition of pupation and adult emergence.

Proposed Pesticidal Mechanisms of Action

The pesticidal effects of thiourea derivatives are linked to specific biochemical and physiological disruptions.

Insecticidal Mode of Action of Diafenthiuron

G Diafenthiuron Diafenthiuron (Thiourea Insecticide) Conversion Metabolic/Photochemical Conversion Diafenthiuron->Conversion Carbodiimide Carbodiimide Metabolite Conversion->Carbodiimide Mitochondria Mitochondrial F1Fo-ATPase Carbodiimide->Mitochondria Inhibition ATP ATP Synthesis Mitochondria->ATP Blocks Paralysis Paralysis and Death ATP->Paralysis Energy Depletion

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1,3-Phenylene-bis(2-thiourea) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1,3-Phenylene-bis(2-thiourea). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,3-Phenylene-bis(2-thiourea)?

A1: The most prevalent and straightforward method is the reaction of 1,3-phenylenediamine with a thiourea source. A common approach involves the condensation reaction between 1,3-phenylenediamine and thiourea derivatives under controlled acidic conditions.[1] Another viable route is the reaction of 1,3-phenylenediisothiocyanate with an appropriate amine.[2]

Q2: How can I purify the crude 1,3-Phenylene-bis(2-thiourea) product?

A2: Recrystallization is the most effective method for purifying 1,3-Phenylene-bis(2-thiourea).[1] The choice of solvent is critical for obtaining a high-purity product.[1] Commonly used solvents for recrystallization include ethanol, ether, acetonitrile, and dimethylformamide (DMF).[1] The selection of the solvent depends on the solubility profile of the compound and the impurities present.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors. Key considerations include:

  • Reaction Conditions: Temperature, reaction time, and the stoichiometry of reactants are crucial parameters that need to be optimized.[1]

  • Reagent Purity: The purity of starting materials, particularly the 1,3-phenylenediamine and the thiourea source, can significantly impact the yield.

  • Side Reactions: The formation of byproducts, such as dicyandiamide or guanidine derivatives, can consume reactants and reduce the yield of the desired product.[3]

  • Product Isolation: Inefficient extraction or purification steps can lead to loss of product.

To improve the yield, it is recommended to systematically optimize the reaction conditions, ensure the use of high-purity reagents, and monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC).[1]

Q4: I obtained an oily product instead of a solid. What should I do?

A4: The formation of an oil suggests the presence of impurities or that the product itself may not be a crystalline solid at room temperature under the current conditions.[4] Here are some troubleshooting steps:

  • Trituration: Vigorously stirring the oil with a poor solvent, such as hexane or a mixture of ether and hexane, can sometimes induce crystallization by washing away impurities.[4]

  • Column Chromatography: If trituration fails, purification using silica gel column chromatography is the most reliable method for isolating the pure compound from an oily mixture.[4]

  • Solvent Removal: Ensure that all residual solvent from the reaction or extraction has been thoroughly removed under reduced pressure.

Q5: What are some common side reactions to be aware of during the synthesis?

A5: The primary side reactions in thiourea synthesis depend on the chosen synthetic route. In methods involving cyanamide, the formation of dicyandiamide is a significant byproduct.[3] Guanidine derivatives can also be formed as byproducts.[3] Additionally, thiourea itself can be susceptible to oxidation, so care should be taken during the workup to avoid unintended oxidative side reactions.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of 1,3-Phenylene-bis(2-thiourea).

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Increase reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC until the starting materials are consumed.[4]
Poor quality of reagents.Use freshly purified starting materials. Check the purity of 1,3-phenylenediamine and the thiourea source.
Suboptimal stoichiometry.Vary the molar ratio of the reactants to find the optimal balance for maximizing product formation.[1]
Side reactions consuming reactants.Adjust the reaction temperature and consider using a catalyst to favor the desired reaction pathway.[1]
Impure Product (Multiple Spots on TLC) Incomplete reaction.As above, ensure the reaction goes to completion.
Presence of byproducts.Optimize reaction conditions to minimize side reactions.
Ineffective purification.Select a more suitable recrystallization solvent or employ column chromatography for purification.[1][4]
Product is an Oil, Not a Solid Presence of impurities inhibiting crystallization.Attempt trituration with a non-polar solvent like hexane to induce crystallization.[4]
Product is not crystalline at room temperature.Purify the product using column chromatography.[4]
Residual solvent.Ensure complete removal of solvent using a rotary evaporator and high vacuum.
Difficulty in Product Isolation Product is too soluble in the recrystallization solvent.Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
Product precipitates too quickly, trapping impurities.Allow the recrystallization solution to cool slowly to form purer crystals.

Experimental Protocols

Synthesis of 1,3-Phenylene-bis(2-thiourea) via Condensation Reaction

This protocol describes a general method for the synthesis of 1,3-Phenylene-bis(2-thiourea) from 1,3-phenylenediamine and a thiourea source.

Materials:

  • 1,3-Phenylenediamine

  • Thiourea derivative (e.g., ammonium thiocyanate)

  • Acid catalyst (e.g., hydrochloric acid)

  • Solvent (e.g., ethanol, water)

  • Recrystallization solvent (e.g., ethanol, dimethylformamide)

Procedure:

  • Dissolve 1,3-phenylenediamine in the chosen solvent in a round-bottom flask.

  • Add the thiourea derivative to the solution. The stoichiometry should be optimized, but a 1:2 molar ratio of diamine to thiourea source is a common starting point.

  • Add a catalytic amount of acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.

  • The crude product may precipitate out upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the crude product by filtration and wash it with a small amount of cold solvent.

  • Purify the crude product by recrystallization from a suitable solvent to obtain pure 1,3-Phenylene-bis(2-thiourea).[1]

Data Presentation

Table 1: Effect of Solvent on Reaction Yield
SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
DichloromethaneReflux2482[5]
EthanolReflux1275Fictional Data
Water (acidic)100885Fictional Data
AcetonitrileReflux1878[2]

Note: The data for ethanol and water are illustrative and may not represent actual experimental results. The yield in dichloromethane is for a similar bis-thiourea synthesis and the yield in acetonitrile is for a related reaction.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification s1 Dissolve 1,3-Phenylenediamine in Solvent s2 Add Thiourea Source (e.g., Ammonium Thiocyanate) s1->s2 s3 Add Acid Catalyst s2->s3 s4 Reflux and Monitor by TLC s3->s4 w1 Cool Reaction Mixture s4->w1 Reaction Complete w2 Induce Precipitation w1->w2 w3 Filter and Wash Crude Product w2->w3 p1 Recrystallize from Suitable Solvent w3->p1 p2 Collect Pure Product p1->p2 final final p2->final Final Product: 1,3-Phenylene-bis(2-thiourea)

Caption: Experimental workflow for the synthesis of 1,3-Phenylene-bis(2-thiourea).

troubleshooting_guide start Low Product Yield q1 Is the reaction complete? start->q1 a1_yes Check Reagent Purity q1->a1_yes Yes a1_no Increase Temperature/ Reaction Time q1->a1_no No q2 Are there multiple spots on TLC? a1_yes->q2 end Improved Yield a1_no->end a2_yes Optimize Conditions to Minimize Side Reactions q2->a2_yes Yes a2_no Optimize Stoichiometry q2->a2_no No q3 Is the product an oil? a2_yes->q3 a2_no->end a3_yes Triturate with Non-polar Solvent q3->a3_yes Yes a3_no Improve Purification (Recrystallization/Chromatography) q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting decision tree for low yield in 1,3-Phenylene-bis(2-thiourea) synthesis.

References

Technical Support Center: 1,3-Phenylene-bis(2-thiourea) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the yield and purity of 1,3-Phenylene-bis(2-thiourea).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1,3-Phenylene-bis(2-thiourea)?

A1: The most prevalent method involves the reaction of 1,3-phenylenediamine with a thiocarbonyl transfer reagent.[1] A common approach is the reaction of 1,3-phenylenediamine with two equivalents of an isothiocyanate source.[2] Alternatively, 1,3-phenylenediisothiocyanate can be reacted with an appropriate amine.[3]

Q2: Which factors are most critical for optimizing the reaction yield?

A2: The yield of 1,3-Phenylene-bis(2-thiourea) synthesis is highly dependent on reaction conditions.[1] Key factors to control are the choice of solvent, reaction temperature, and reaction time.[1] For instance, some modern approaches utilize "on-water" synthesis for environmental benefits and simpler product isolation.[1]

Q3: What are the recommended purification techniques for the crude product?

A3: The primary and most effective method for purifying 1,3-Phenylene-bis(2-thiourea) is recrystallization.[1] The choice of solvent is crucial for successful recrystallization. For challenging separations or to achieve very high purity, chromatographic methods like column chromatography can also be employed.[1]

Q4: Can microwave-assisted synthesis improve the reaction?

A4: Yes, microwave-assisted synthesis has been shown to be a significant improvement over conventional heating methods. A comparative study on a bis(thiourea) derivative demonstrated a synthesis time of just 10 minutes with a 73% yield using microwave irradiation, whereas the conventional method required several hours of reflux.[1]

Troubleshooting Guide

Issue 1: Low Product Yield

Low yield is a common problem that can often be traced back to reaction conditions or work-up procedures.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Refluxing for several hours is often necessary to ensure the reaction is complete.[1][2]

  • Suboptimal Solvent: The solvent may not be ideal for the reaction.

    • Solution: Acetonitrile is a commonly used and effective solvent for reactions involving phenylenediisothiocyanates, often under reflux.[1][3] Dichloromethane is another suitable option.[1][2] Experiment with different solvents to find the optimal one for your specific reactants.

  • Product Loss During Work-up: The product may be lost during filtration or washing steps.

    • Solution: Ensure the product has fully precipitated before filtration. If the product is a solid precipitate, it can be isolated by simple filtration.[2] Use cold solvent to wash the precipitate to minimize dissolution.

  • Impure Starting Materials: Impurities in the 1,3-phenylenediamine or the isothiocyanate source can lead to side reactions and lower yields.

    • Solution: Purify starting materials before the reaction. For example, m-phenylenediamine can be recrystallized from solvents like n-butanol or a mixture of methanol/ethanol and diethyl ether.[4]

Low_Yield_Troubleshooting start_node Problem: Low Yield cause1 Incomplete Reaction? start_node->cause1 Check cause2 Suboptimal Solvent? start_node->cause2 Check cause3 Product Loss During Work-up? start_node->cause3 Check cause_node cause_node solution_node solution_node solution1 Increase Reaction Time or Temperature (e.g., Reflux) cause1->solution1 Yes solution2 Switch to Acetonitrile or Dichloromethane cause2->solution2 Yes solution3 Ensure Full Precipitation; Wash with Cold Solvent cause3->solution3 Yes

Caption: Troubleshooting flowchart for addressing low product yield.

Issue 2: Product Purity is Unsatisfactory

Impurities often co-precipitate with the desired product. Effective purification is key to obtaining a high-purity final compound.

Possible Causes & Solutions:

  • Ineffective Recrystallization Solvent: The chosen solvent may not effectively separate the product from impurities.

    • Solution: The choice of solvent is critical for recrystallization.[1] Ethanol has been used successfully to obtain high-purity bis-acyl-thiourea derivatives.[5][6] Other solvents to consider are ether or acetonitrile.[1][3] A solvent screen is recommended to find the ideal system where the product is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain soluble.

  • Formation of Side Products: Side reactions can generate impurities that are difficult to remove.

    • Solution: Re-evaluate the reaction conditions. Running the reaction at a lower temperature, though potentially for a longer duration, can sometimes minimize the formation of byproducts. Ensure the stoichiometry of the reactants is accurate.

  • Residual Starting Materials: Unreacted 1,3-phenylenediamine or isothiocyanate may contaminate the final product.

    • Solution: A second recrystallization step may be necessary. Alternatively, column chromatography can be used for more challenging separations.[1]

Data & Protocols

Table 1: Summary of Reaction Conditions for Bis-Thiourea Synthesis
Starting MaterialsSolventTemperatureTimeYieldReference
1-naphthyl isothiocyanate & 1,3-phenylenediamineDichloromethaneReflux24 hrs82%[2]
1,3-phenylenediisothiocyanate & diisopropylamineAcetonitrileReflux--[3]
Substituted Acid Chloride, KSCN, & DiamineAcetone70 °C1.5 hrs73-89%[5][7]
1,1′-thiocarbonyldiimidazole & 2-amino-N,N'-dialkylanilineDichloromethane323 KOvernight61-70%[8]

Experimental Protocols

Protocol 1: General Synthesis of 1,3-Phenylene-bis(2-thiourea) Derivatives

This protocol is a generalized procedure based on the reaction of a diamine with an isothiocyanate.

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 1,3-phenylenediamine in a suitable solvent (e.g., dichloromethane or acetonitrile).[2][3]

  • Reagent Addition: To this solution, add 2.0 equivalents of the desired isothiocyanate.

  • Reaction: Stir the mixture and heat under reflux for several hours (e.g., 24 hours).[2] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates as a solid.[2]

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the product, for example, under vacuum, to obtain the crude 1,3-Phenylene-bis(2-thiourea).

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent (e.g., ethanol, acetonitrile, or ether).[1] The ideal solvent should dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form. For maximum yield, the flask can be placed in an ice bath to further encourage crystallization.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification process_node process_node purify_node purify_node final_node final_node A 1. Dissolve 1,3-phenylenediamine in Solvent B 2. Add 2 eq. Isothiocyanate A->B C 3. Heat under Reflux B->C D 4. Cool to Precipitate Crude Product C->D E 5. Isolate Crude Product via Filtration D->E F 6. Recrystallize from Hot Solvent (e.g., Ethanol) E->F G 7. Collect Pure Crystals via Filtration F->G H Final Product: Pure 1,3-Phenylene- bis(2-thiourea) G->H Yield & Purity Analysis Parameter_Influence param_node param_node outcome_node outcome_node intermediate_node intermediate_node Solvent Solvent Solubility Solubility Solvent->Solubility Temperature Temperature Temperature->Solubility Rate Reaction Rate Temperature->Rate Byproducts Byproduct Formation Temperature->Byproducts Time Reaction Time Time->Rate Purity Reagent Purity Purity->Byproducts Yield Yield Solubility->Yield Rate->Yield FinalPurity Final Purity Byproducts->FinalPurity negatively impacts Yield->FinalPurity

References

Recrystallization methods for purifying bis-thiourea compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of bis-thiourea compounds using recrystallization methods.

Frequently Asked Questions (FAQs)

Q1: What is recrystallization and why is it used for bis-thiourea compounds?

Recrystallization is a fundamental purification technique for solid organic compounds.[1] The process involves dissolving the impure compound in a suitable solvent at a high temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the compound decreases, leading to the formation of high-purity crystals.[1][2] Soluble impurities remain in the solvent (mother liquor), while insoluble impurities can be removed by filtering the hot solution.[2] This method is effective for bis-thiourea derivatives, which are typically crystalline solids at room temperature.

Q2: How do I choose the right solvent for my bis-thiourea compound?

The ideal recrystallization solvent should:

  • Dissolve the bis-thiourea compound completely when hot (at or near its boiling point).[3]

  • Dissolve the compound sparingly or not at all when cold (at room temperature or in an ice bath).[3]

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound to prevent "oiling out".

  • Be chemically inert, meaning it won't react with the compound.[4]

  • Be volatile enough to be easily removed from the purified crystals.[3]

The polarity of your specific bis-thiourea derivative, which is determined by its substituent groups, is the most critical factor. "Like dissolves like" is a useful starting principle.[4] A good practice is to test the solubility of a small amount of your crude product in various solvents to find the most suitable one.

Q3: What is a two-solvent (or mixed-solvent) recrystallization?

If no single solvent meets all the criteria, a two-solvent system is used.[2] This involves dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble) at a high temperature. Then, a "poor" or "anti-solvent" (in which the compound is insoluble) is added dropwise to the hot solution until it becomes cloudy (the saturation point).[2][3] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. The two solvents must be miscible with each other.[2]

Experimental Protocols

General Recrystallization Workflow

The following diagram outlines the general workflow and decision-making process for purifying a solid compound via recrystallization.

RecrystallizationWorkflow start Start: Crude Bis-Thiourea Solid choose_solvent 1. Select Solvent System (Single or Mixed) start->choose_solvent dissolve 2. Dissolve Solid in Minimum Amount of Hot Solvent choose_solvent->dissolve insoluble_check Are Insoluble Impurities Present? dissolve->insoluble_check hot_filtration 3. Perform Hot Gravity Filtration insoluble_check->hot_filtration Yes cool 4. Allow Filtrate to Cool Slowly (Undisturbed) insoluble_check->cool No hot_filtration->cool crystals_form Crystals Formed? cool->crystals_form induce Induce Crystallization (Scratch, Seed, Cool) crystals_form->induce No collect 5. Collect Crystals by Vacuum Filtration crystals_form->collect Yes induce->collect wash 6. Wash Crystals with Minimal Ice-Cold Solvent collect->wash dry 7. Dry Crystals wash->dry finish End: Pure Bis-Thiourea Crystals dry->finish

Caption: General workflow for recrystallization purification.

Detailed Methodology: Single-Solvent Recrystallization
  • Solvent Selection: Place approximately 20-30 mg of the crude bis-thiourea compound into a test tube. Add a few drops of a candidate solvent and observe solubility at room temperature. If it dissolves, the solvent is unsuitable. If it does not dissolve, gently heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent, bring the mixture to a boil (using a steam bath or hot plate), and add more hot solvent in small portions until the solid just dissolves. Avoid adding excess solvent, as this will reduce the final yield.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass to air-dry completely.

Detailed Methodology: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is more soluble).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (the anti-solvent) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Collection, and Drying: Follow steps 4-7 from the single-solvent method.

Data Presentation

Table 1: Common Recrystallization Solvents & Mixtures

This table lists common solvents and pairs used in the recrystallization of organic compounds. The optimal choice for a specific bis-thiourea derivative will depend on its unique structure and polarity.

Solvent/MixtureTypeCommon Applications & Notes
Ethanol (EtOH)Polar ProticA general-purpose solvent for moderately polar compounds. Often used for thiourea derivatives.[4][6]
AcetonePolar AproticGood for many organic solids. Often used in combination with a non-polar solvent.[4]
Ethyl Acetate (EtOAc)Moderate PolarityA versatile solvent; frequently paired with hexane.[4][6]
Dichloromethane (DCM)Moderate PolarityDissolves many organic compounds but has a low boiling point, which can limit the solubility difference.[7]
TolueneNon-polarEffective for compounds with aromatic rings; its high boiling point can be advantageous.[8]
Hexane / HeptaneNon-polarOften used as the "poor" solvent or anti-solvent in a two-solvent system with a more polar solvent.[4][6]
Common Mixtures
Ethanol / WaterPolar / PolarExcellent for many polar organic molecules. Water acts as the anti-solvent.[3][6]
Ethyl Acetate / HexaneModerate / Non-polarA widely used pair for compounds of intermediate polarity.[6]
Acetone / ToluenePolar / Non-polarA specific example used for purifying N,N′-bis(4-chlorophenyl)thiourea.[9]
Dichloromethane / PentaneModerate / Non-polarCan be effective, but care must be taken due to the low boiling points of both solvents.[7]
Table 2: Example Recrystallization Solvents for Specific Bis-Thiourea Compounds
CompoundRecrystallization Solvent(s)Reference
N-phenyl-N'-(sec-butyl)thioureaEthanol, Isopropanol, Ethanol/Water[6]
N,N′-bis(4-chlorophenyl)thioureaAcetone/Toluene (9:1 mixture)[9]
N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamideN,N-dimethylformamide (DMF)[10]
1-(4-Chlorophenyl)-3-(3-chloropropionyl)thioureaEthanol[11]
1,3-Bis(2-chlorophenyl)thioureaChloroform (via slow evaporation)[12]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of bis-thiourea compounds in a question-and-answer format.

Troubleshooting Logic Diagram

Troubleshooting problem Problem Encountered no_xtal Q: No Crystals Form problem->no_xtal oiling Q: Compound 'Oils Out' problem->oiling low_yield Q: Yield is Very Low problem->low_yield impure Q: Crystals are Impure/Colored problem->impure sol1 A: Too much solvent? Solution: Boil off some solvent. no_xtal->sol1 sol2 A: Solution not saturated? Solution: Scratch flask, add seed crystal. no_xtal->sol2 sol3 A: Cooling too fast? Solution: Reheat, dissolve, cool slowly. oiling->sol3 sol4 A: Solvent polarity issue? Solution: Add more 'good' solvent or change system. oiling->sol4 sol5 A: Too much solvent used? Solution: Concentrate mother liquor for second crop. low_yield->sol5 sol6 A: Premature crystallization? Solution: Ensure hot filtration is done quickly. low_yield->sol6 sol7 A: Rapid crystallization? Solution: Reheat, add slightly more solvent, cool slowly. impure->sol7 sol8 A: Colored impurities? Solution: Redissolve, add activated charcoal, hot filter. impure->sol8

Caption: Decision tree for troubleshooting common issues.

Table 3: Troubleshooting Common Recrystallization Issues
Question / ProblemPossible Cause(s)Recommended Solution(s)
Q: No crystals are forming, even after cooling in ice. 1. Too much solvent was added, so the solution is not supersaturated.[13] 2. The solution is supersaturated but requires nucleation.1. Reheat the solution and boil off a portion of the solvent to concentrate it, then attempt to cool again.[13] 2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a "seed" crystal of the pure compound.[13]
Q: My compound separated as an oil, not crystals. 1. The solution was cooled too quickly. 2. The boiling point of the solvent is higher than the melting point of the solute (or its impure form). 3. The compound is too soluble in the chosen solvent system.1. Reheat the solution to redissolve the oil, then allow it to cool much more slowly.[13] 2. Reheat the solution and add more solvent to keep the compound dissolved at a lower temperature, then cool slowly.[13] 3. Try a different solvent or solvent system.
Q: My final yield of pure crystals is very low. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[13] 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with too much cold solvent.1. Try to obtain a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this crop may be less pure. 2. Ensure all glassware for hot filtration is pre-heated. 3. Use only a minimal amount of ice-cold solvent for washing.
Q: The final crystals are colored or still appear impure. 1. Colored impurities were not removed. 2. The solution cooled too quickly, trapping impurities within the crystal lattice.[13]1. Redissolve the crystals in hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling.[13] 2. Repeat the recrystallization, ensuring the solution cools as slowly as possible.[13]

References

Technical Support Center: Synthesis of 1,3-Phenylene-bis(2-thiourea)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Phenylene-bis(2-thiourea).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce 1,3-Phenylene-bis(2-thiourea)?

A1: The most prevalent and direct method for synthesizing 1,3-Phenylene-bis(2-thiourea) involves the reaction of 1,3-phenylenediamine with a thiourea precursor. The two primary variations of this approach are:

  • Reaction with Isothiocyanates: This method involves the nucleophilic addition of the amino groups of 1,3-phenylenediamine to two equivalents of an appropriate isothiocyanate, such as benzoyl isothiocyanate. This is often a straightforward reaction with good yields under controlled conditions.

  • Reaction with Ammonium Thiocyanate: 1,3-phenylenediamine can be reacted with ammonium thiocyanate, which under acidic conditions generates isothiocyanic acid in situ. The isothiocyanic acid then reacts with the diamine to form the desired bis-thiourea product.

Q2: What are the potential common byproducts in the synthesis of 1,3-Phenylene-bis(2-thiourea)?

A2: Several byproducts can form during the synthesis, leading to impurities in the final product. The most common of these include:

  • 1-(3-aminophenyl)-2-thiourea (Mono-substituted byproduct): This is a partially reacted product where only one of the amino groups of 1,3-phenylenediamine has reacted with the thiourea precursor.

  • Unreacted Starting Materials: Residual 1,3-phenylenediamine and the thiourea precursor (e.g., ammonium thiocyanate or isothiocyanate) can remain in the product mixture if the reaction does not go to completion.

  • Polymeric Byproducts: Under certain conditions, particularly with exposure to oxidizing agents or inappropriate temperatures, 1,3-phenylenediamine can undergo polymerization, resulting in insoluble, often colored, impurities.

  • Oxidation Products: Thiourea moieties are susceptible to oxidation, which can lead to the formation of disulfide-bridged species or other oxidized sulfur-containing impurities, especially during workup and purification if not performed under an inert atmosphere.

Q3: How can I minimize the formation of the mono-substituted byproduct?

A3: To reduce the formation of 1-(3-aminophenyl)-2-thiourea, it is crucial to carefully control the stoichiometry of the reactants. Using a slight excess of the thiourea precursor (e.g., 2.1 to 2.2 equivalents of isothiocyanate per equivalent of 1,3-phenylenediamine) can help drive the reaction to completion and favor the formation of the bis-substituted product. Additionally, ensuring adequate reaction time and temperature, as determined by reaction monitoring (e.g., via TLC or LC-MS), is essential.

Q4: What are the recommended purification techniques for 1,3-Phenylene-bis(2-thiourea)?

A4: Recrystallization is a highly effective method for purifying the final product. The choice of solvent is critical and should be determined based on the solubility profile of 1,3-Phenylene-bis(2-thiourea) versus its byproducts. Common solvents for recrystallization of thiourea derivatives include ethanol, acetonitrile, or mixtures containing these solvents. For removal of polymeric or highly insoluble impurities, filtration of the crude product solution prior to recrystallization can be beneficial. Column chromatography can also be employed for more challenging purifications.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,3-Phenylene-bis(2-thiourea) and provides systematic steps for resolution.

Issue Potential Cause(s) Troubleshooting Steps
Low Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient purification. 4. Formation of soluble byproducts that are lost during workup.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. Extend the reaction time if necessary. 2. Optimize the reaction temperature. For the reaction with isothiocyanates, gentle heating may be required. 3. Ensure the recrystallization solvent is appropriate to minimize product loss. Cool the recrystallization mixture slowly to maximize crystal formation. 4. Analyze the mother liquor after filtration to identify and quantify any lost product or soluble byproducts.
Product is Colored (e.g., yellow, brown) 1. Presence of polymeric byproducts from 1,3-phenylenediamine. 2. Oxidation of the product or starting materials.1. Ensure high-purity 1,3-phenylenediamine is used. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Degas solvents before use and conduct the reaction and workup under an inert atmosphere to prevent oxidation.
Presence of Mono-substituted Byproduct in Final Product 1. Incorrect stoichiometry of reactants. 2. Insufficient reaction time or temperature.1. Carefully verify the molar ratios of the reactants. Use a slight excess of the thiourea precursor. 2. Monitor the reaction to completion. If the reaction stalls, a modest increase in temperature may be necessary.
Insoluble Material Present in the Crude Product 1. Formation of polymeric byproducts. 2. Use of a poor solvent for the reaction or workup.1. Filter the reaction mixture before workup to remove any insoluble polymers. 2. Ensure that the chosen solvent can dissolve the starting materials and the desired product at the reaction temperature.

Experimental Protocols

Synthesis of 1,3-Phenylene-bis(2-thiourea) via Isothiocyanate Route

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-phenylenediamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere.

  • Reagent Addition: To the stirred solution, add a solution of the isothiocyanate (e.g., benzoyl isothiocyanate, 2.1 equivalents) in the same solvent dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the precipitate by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the collected solid with a small amount of cold solvent to remove soluble impurities. Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 1,3-Phenylene-bis(2-thiourea).

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Synthesis of 1,3-Phenylene-bis(2-thiourea) start Synthesis Issue Observed low_yield Low Product Yield start->low_yield impure_product Impure Product (Color, Byproducts) start->impure_product solubility_issue Solubility Issues start->solubility_issue check_reaction_completion Check Reaction Completion (TLC/LC-MS) low_yield->check_reaction_completion identify_impurity Identify Impurity (NMR, MS) impure_product->identify_impurity check_solvent Check Solvent System solubility_issue->check_solvent incomplete Incomplete Reaction check_reaction_completion->incomplete No complete Reaction Complete check_reaction_completion->complete Yes optimize_conditions Optimize Reaction Conditions (Time, Temp.) incomplete->optimize_conditions check_purification Review Purification Protocol complete->check_purification end Successful Synthesis optimize_conditions->end improve_purification Improve Purification (Solvent, Technique) check_purification->improve_purification improve_purification->end mono_substituted Mono-substituted Byproduct identify_impurity->mono_substituted Mono- polymer Polymeric Byproduct identify_impurity->polymer Polymer oxidized Oxidized Product identify_impurity->oxidized Oxidized adjust_stoichiometry Adjust Stoichiometry mono_substituted->adjust_stoichiometry inert_atmosphere Use Inert Atmosphere polymer->inert_atmosphere oxidized->inert_atmosphere adjust_stoichiometry->end inert_atmosphere->end change_solvent Change Solvent/Temperature check_solvent->change_solvent change_solvent->end

Caption: Troubleshooting workflow for the synthesis of 1,3-Phenylene-bis(2-thiourea).

Technical Support Center: Scaling Up the Synthesis of Bis-Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in scaling up the synthesis of bis-thiourea derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of bis-thiourea derivatives from lab to pilot or industrial scale?

When moving from a laboratory to a larger scale, several challenges can arise that are often not apparent in small-scale reactions.[1] Key issues include:

  • Heat Transfer and Temperature Control: Exothermic reactions that are easily managed in a lab flask can lead to dangerous temperature spikes and potential runaway reactions in a large reactor due to the lower surface-area-to-volume ratio.[1][2]

  • Mixing and Mass Transfer: Achieving uniform mixing in a large vessel is more difficult, which can lead to localized "hot spots," uneven reagent distribution, and ultimately, lower yields and increased impurity formation.[3][4]

  • Solid Handling and Product Isolation: Manipulating large quantities of solids, especially crystalline products, presents logistical challenges in filtration, washing, and drying.[5][6]

  • Crystallization and Polymorphism: The cooling and crystallization profile in a large reactor can differ significantly from a lab setting, potentially leading to the formation of different crystal forms (polymorphs) with altered physical properties like solubility and stability.[7][8]

  • Process Safety: Handling larger quantities of potentially hazardous reagents, such as isothiocyanates or carbon disulfide, requires more stringent safety protocols and specialized equipment.[9][10]

Q2: How can I mitigate the risks of a runaway reaction during a potentially exothermic bis-thiourea synthesis at scale?

Managing the reaction exotherm is critical for safety and product quality. Consider the following strategies:

  • Controlled Reagent Addition: Instead of adding reagents all at once, use a controlled addition rate (e.g., via a dosing pump) to manage the rate of heat generation.

  • Adequate Cooling Capacity: Ensure the reactor's cooling system is sufficient to handle the total heat output of the reaction.

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR) to assess the thermal risk.[2]

  • Semi-batch Processing: In a semi-batch process, one reactant is slowly added to the other in the reactor, which allows for better temperature control.

Q3: My yield of the bis-thiourea derivative has significantly decreased upon scale-up. What are the likely causes and how can I troubleshoot this?

A drop in yield during scale-up is a common issue. Here are some potential causes and solutions:

  • Poor Mixing: Inefficient mixing can lead to localized high concentrations of one reactant, promoting side reactions.[11]

    • Troubleshooting: Evaluate and optimize the agitator speed and design. Consider using baffles in the reactor to improve turbulence and mixing.

  • Mass Transfer Limitations: If the reaction involves multiple phases (e.g., a solid reactant in a liquid), the rate of reaction may be limited by how quickly the components can interact.[12]

    • Troubleshooting: Increase agitation or consider a different solvent system to improve solubility.

  • Incomplete Reaction: Longer heating and cooling times in larger reactors can affect reaction kinetics.[13]

    • Troubleshooting: Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC) and adjust the reaction time accordingly. It may be necessary to extend the reaction time at the target temperature to ensure completion.

Q4: I am observing new or higher levels of impurities in my scaled-up batch compared to the lab-scale synthesis. How can I address this?

Impurity profiles often change with scale. Here’s how to approach this problem:

  • Identify the Impurities: The first step is to identify the structure of the new impurities, as this will provide clues about their formation.[9] Common analytical techniques for this include LC-MS and NMR.

  • Review the Reaction Mechanism: Consider potential side reactions that might be favored under the conditions of the scaled-up process (e.g., higher local temperatures due to poor mixing).

  • Optimize Reaction Conditions: Adjusting parameters like temperature, reaction time, and reagent stoichiometry can help to minimize the formation of specific impurities.

  • Purification Strategy: Develop a robust purification method, such as recrystallization with a carefully selected solvent system, to effectively remove the impurities at scale.[14]

Troubleshooting Guides

Problem 1: Difficulty in Product Filtration and Drying
Symptom Potential Cause Suggested Solution
Filtration is extremely slow, and the filter cake is difficult to de-liquor.The product has crystallized as fine needles or small particles, which can clog the filter medium.[15]Optimize the crystallization process to obtain larger, more uniform crystals. This can involve slower cooling rates, seeding the solution, or using a different crystallization solvent.
The product forms large, hard lumps during drying.Inefficient drying or the presence of residual solvent can lead to agglomeration.[16]Use an agitated filter dryer to break up lumps during the drying process. Ensure the washing step effectively removes the mother liquor.
The final product has a high residual solvent content.The drying process is incomplete.Increase the drying time, temperature (if the product is thermally stable), or vacuum level.
Problem 2: Inconsistent Crystal Form (Polymorphism)
Symptom Potential Cause Suggested Solution
The isolated product has a different melting point, solubility, or spectroscopic profile compared to the lab-scale batch.A different polymorph of the bis-thiourea derivative has crystallized.[7][17]Carefully control the crystallization conditions, including the cooling rate, agitation speed, and solvent system. Characterize the crystal form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
The product is amorphous or a mixture of crystalline forms.Rapid precipitation or "crashing out" of the product from the solution.Employ a controlled anti-solvent addition or a slower cooling profile to encourage the formation of a single, stable crystalline form.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Bis-Thiourea Derivative
ParameterLab-Scale (10 g)Pilot-Scale (10 kg)Key Considerations for Scale-Up
Reactant A 5.0 g5.0 kgEnsure consistent purity and form of the raw material.
Reactant B 6.2 g6.2 kgFor hazardous materials, implement appropriate handling procedures.
Solvent 100 mL100 LConsider solvent recovery and recycling at a larger scale.
Reaction Temp. 80 °C80 °CMonitor internal temperature closely to avoid overshooting.
Reaction Time 4 hours6-8 hoursReaction times may need to be extended to ensure full conversion.[13]
Yield 85%70-75%A slight decrease in yield is common; focus on process optimization to minimize this.
Purity (by HPLC) >99%97-98%Impurity profiles may change; develop a robust purification method.
Table 2: Physicochemical Properties of a Representative Bis-Thiourea Derivative
PropertyValueAnalytical Method
Melting Point 217 °C[7]Differential Scanning Calorimetry (DSC)
Solubility in Water Low[7]Gravimetric Analysis
Solubility in Ethanol Soluble when hot[7]Visual Assessment
Solubility in Acetone Insoluble[7]Visual Assessment
Purity >98%High-Performance Liquid Chromatography (HPLC)[18]

Experimental Protocols

General Lab-Scale Synthesis of a Symmetrical Bis-Thiourea Derivative

This protocol describes a common method for the synthesis of bis-thiourea derivatives.

  • Reaction Setup: To a solution of a diamine (1.0 eq) in a suitable solvent (e.g., dry acetone or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an isothiocyanate (2.0 eq).[19]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure bis-thiourea derivative.[20]

  • Characterization: Confirm the structure and purity of the product using analytical techniques such as NMR, FT-IR, and melting point analysis.[21][22]

Considerations for Pilot-Scale Synthesis

When scaling up the above protocol, the following modifications should be considered:

  • Reactor: Use a glass-lined or stainless steel reactor with appropriate heating/cooling jackets and an overhead stirrer.

  • Reagent Addition: Add the isothiocyanate solution to the diamine solution portion-wise or via a metering pump to control the reaction rate and temperature.

  • In-Process Controls: Implement in-process analytical methods (e.g., HPLC) to monitor the reaction in real-time.

  • Product Isolation: Use a Nutsche filter or a centrifuge for large-scale filtration and an agitated vacuum dryer for efficient drying of the product.[5][23]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_reagents Prepare Reagent Solutions charge_reactor Charge Reactor with Diamine prep_reagents->charge_reactor add_isothiocyanate Controlled Addition of Isothiocyanate charge_reactor->add_isothiocyanate heat_react Heat to Reaction Temperature add_isothiocyanate->heat_react monitor_reaction Monitor Reaction Progress (IPC) heat_react->monitor_reaction monitor_reaction->heat_react Incomplete cool_down Cool Reaction Mixture monitor_reaction->cool_down Reaction Complete crystallize Crystallize Product cool_down->crystallize filter_product Filter Product crystallize->filter_product wash_product Wash Product filter_product->wash_product dry_product Dry Product wash_product->dry_product analyze_product Analyze Final Product (QC) dry_product->analyze_product

Caption: Experimental workflow for the scaled-up synthesis of bis-thiourea derivatives.

troubleshooting_logic start Low Yield or High Impurities at Scale? check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Review Temperature Control start->check_temp check_impurities Identify Impurity Structures start->check_impurities mixing_issue Poor Mixing check_mixing->mixing_issue temp_issue Temperature Excursions check_temp->temp_issue impurity_issue Known/New Impurities check_impurities->impurity_issue optimize_agitation Optimize Agitator Speed/Design mixing_issue->optimize_agitation Yes controlled_addition Implement Controlled Reagent Addition temp_issue->controlled_addition Yes modify_conditions Modify Reaction Conditions impurity_issue->modify_conditions Yes improve_purification Improve Purification Method impurity_issue->improve_purification Yes

Caption: Troubleshooting logic for addressing common scale-up issues.

References

Troubleshooting low yield in thiourea synthesis from aliphatic amines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiourea Synthesis

This guide provides troubleshooting assistance for researchers encountering low yields or other issues during the synthesis of N-substituted thioureas from aliphatic amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-substituted thioureas from aliphatic amines?

A1: The most prevalent methods involve the reaction of an amine with a thiocarbonyl source. Key routes include reacting the amine with a pre-formed isothiocyanate, or generating the isothiocyanate in situ from reagents like carbon disulfide (CS₂) or 1,1'-thiocarbonyldiimidazole (TCDI).[1][2] While effective, highly toxic reagents like thiophosgene are often avoided.[1][2] Newer, greener approaches may utilize elemental sulfur.[3][4][5]

Q2: My reaction has a very low yield. What are the most likely causes?

A2: Low yields in thiourea synthesis can stem from several factors:

  • Poor Amine Nucleophilicity: Aliphatic amines are generally good nucleophiles, but electron-withdrawing groups near the amino group can reduce its reactivity.[1]

  • Steric Hindrance: Bulky substituents on the aliphatic amine can significantly slow down the reaction rate, leading to incomplete conversion.[1]

  • Side Reactions: The formation of undesired byproducts, such as symmetrical N,N'-disubstituted thioureas or the decomposition of intermediates, is a common issue.[1]

  • Suboptimal Conditions: Incorrect reaction temperature, insufficient reaction time, or a poor choice of solvent can lead to incomplete reactions.[1]

  • Reagent Quality: Degradation of starting materials, especially moisture-sensitive isothiocyanates, can prevent the reaction from proceeding.[1]

  • Purification Losses: The product may be lost during workup and purification steps, especially if the thiourea has unusual solubility properties.[1]

Q3: I am using carbon disulfide (CS₂) and a single primary amine, but I'm getting a symmetric thiourea as a major byproduct. How can I prevent this?

A3: This occurs when the isothiocyanate intermediate, formed from the first amine and CS₂, reacts with a second molecule of the same starting amine instead of the intended second, different amine.[1] To minimize this, a two-step synthesis is the most reliable method: first synthesize and isolate the isothiocyanate, and then, in a separate step, react the purified isothiocyanate with the second amine.[1]

Q4: I used DCC as a coupling agent with CS₂ and now have a white precipitate that is very difficult to remove. What is it and how do I get rid of it?

A4: The insoluble white precipitate is almost certainly 1,3-dicyclohexylurea (DCU), the byproduct of N,N'-dicyclohexylcarbodiimide (DCC).[6][7][8] DCU is notoriously insoluble in most common organic solvents.[7][9]

  • Removal Strategy 1 (Filtration): The primary method of removal is filtration. Since DCU has low solubility, most of it can be removed by filtering the reaction mixture. Rinsing the filter cake with a minimal amount of the reaction solvent can help recover the product.[6][7][9]

  • Removal Strategy 2 (Solvent Selection): Running the reaction in a solvent where DCU is particularly insoluble, such as acetonitrile, can improve its removal by filtration.[9]

  • Removal Strategy 3 (Post-Workup Precipitation): After initial filtration, concentrating the filtrate and dissolving the residue in a solvent like diethyl ether or ethyl acetate followed by cooling can often precipitate the remaining DCU.[9]

Q5: Are there safer, more stable alternatives to thiophosgene or CS₂?

A5: Yes, 1,1'-Thiocarbonyldiimidazole (TCDI) is a stable, crystalline solid that serves as an excellent thiocarbonyl transfer agent and is a much safer alternative to thiophosgene.[2][10][11][12] It reacts with amines to form thioureas, often with high yields. The imidazole groups are easily displaced, making it a versatile reagent for this transformation.[11][12]

Troubleshooting Guide

This section addresses specific problems encountered during synthesis.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for diagnosing low-yield reactions.

G start Low Yield Observed check_sm TLC/LC-MS Analysis: Is Starting Amine Consumed? start->check_sm no_reaction Problem: No Reaction - Check reagent quality (amine, thiocarbonyl source) - Increase temperature - Screen different solvents - Check for amine degradation check_sm->no_reaction No slow_reaction Problem: Incomplete/Slow Reaction - Extend reaction time - Increase temperature - Increase equivalents of thiocarbonyl source - Consider a more reactive thiocarbonyl agent (e.g., TCDI) check_sm->slow_reaction Partially multiple_spots TLC/LC-MS Analysis: Multiple Product Spots Observed? check_sm->multiple_spots Yes success Yield Optimized no_reaction->success slow_reaction->success side_reactions Problem: Side Reactions - Lower reaction temperature - Check stoichiometry (avoid excess amine if forming symmetric byproduct) - Use a two-step protocol (isolate isothiocyanate) - Change thiocarbonyl source (e.g., from CS2/DCC to TCDI) multiple_spots->side_reactions Yes workup_issue Problem: Workup/Purification Issues - Characterize byproduct (e.g., DCU) - Optimize purification (recrystallization vs. chromatography) - Adjust workup pH to remove basic/acidic impurities multiple_spots->workup_issue No, single spot but low isolated yield side_reactions->success workup_issue->success

Figure 1: Troubleshooting workflow for low product yield.

Data Presentation: Reagent & Condition Selection

Optimizing reaction parameters is crucial for maximizing yield. The choice of thiocarbonyl source significantly impacts reaction conditions and outcomes.

Table 1: Comparison of Common Thiocarbonyl Sources for Thiourea Synthesis

Thiocarbonyl SourceKey AdvantagesCommon Byproducts/IssuesTypical SolventsTypical Temp.
Isothiocyanate Clean, direct reaction; often high yield.[1][13]Starting material may be unstable or commercially unavailable.DCM, THF, MeCN[1]Room Temp.
CS₂ + DCC/EDC Inexpensive; good for in situ isothiocyanate generation.[2][6]Insoluble urea byproduct (DCU) complicates purification.[7]DCM, Toluene0 °C to RT
CS₂ + Base (e.g., NaOH) Good for forming dithiocarbamate intermediates; can work in water.[4][5]Symmetrical thioureas; decomposition of dithiocarbamate.[1]Water, EthanolReflux
1,1'-Thiocarbonyldiimidazole (TCDI) Air-stable solid; safer than thiophosgene; high yields.[2][10][11]Higher reagent cost; potential for imidazole-related byproducts.[14]THF, DCMRT to Reflux

Experimental Protocols

Protocol 1: General Synthesis of N,N'-Disubstituted Thiourea from an Amine and Isothiocyanate

This protocol is a general guideline and may require optimization for specific substrates.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aliphatic amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF, ~0.1-0.5 M).

  • Reagent Addition: To the stirred solution, add the isothiocyanate (1.0-1.1 eq.) portion-wise or dropwise at room temperature. An ice bath can be used to moderate any exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-4 hours). For less reactive or sterically hindered amines, gentle heating (e.g., 40-60 °C) may be required.[1]

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[1]

Protocol 2: Synthesis via In Situ Isothiocyanate Formation using CS₂ and DCC

This method avoids the need to handle a potentially unstable isothiocyanate.

  • Reaction Setup: In a three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the primary aliphatic amine (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq.) in DCM dropwise to the cooled amine solution.

  • CS₂ Addition: Add carbon disulfide (1.1-1.2 eq.) dropwise. The reaction mixture is typically stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.

  • Reaction Monitoring: Monitor the formation of the isothiocyanate intermediate (this can be done by IR spectroscopy, looking for the characteristic -N=C=S stretch ~2100 cm⁻¹).

  • Second Amine Addition: Once the intermediate is formed, add the second amine (1.0 eq.) to the reaction mixture. Stir until completion as monitored by TLC.

  • Workup & Purification: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).[6][9] Wash the DCU cake with a small amount of cold DCM. Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to remove any remaining DCU.[9]

Reaction Pathway Visualization

General Reaction Mechanism

The synthesis of thiourea from an amine and an isothiocyanate is a nucleophilic addition reaction.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product p1 Intermediate Zwitterionic Intermediate p1->Intermediate Nucleophilic Attack p2 Thiourea R-NH-C(=S)-NH-R' (N,N'-Disubstituted Thiourea) p2->Thiourea Proton Transfer p3 p4 p5 Amine R-NH₂ (Aliphatic Amine) ITC R'-N=C=S (Isothiocyanate)

Figure 2: Nucleophilic addition pathway for thiourea formation.

References

Preventing side reactions in multicomponent synthesis of thioureas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the multicomponent synthesis of thioureas.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the multicomponent synthesis of unsymmetrical thioureas?

The most prevalent side reaction is the formation of symmetrical N,N'-disubstituted thioureas. This occurs when the in situ generated isothiocyanate reacts with the starting amine instead of the intended second amine. Other potential side reactions include the decomposition of the isothiocyanate intermediate and the formation of guanidine derivatives or dicyandiamide, particularly when using cyanamide-based methods.[1][2]

Q2: How can the formation of symmetrical thiourea byproducts be minimized?

Several strategies can be employed to suppress the formation of symmetrical thioureas:

  • Two-Step, One-Pot Approach: A highly effective method involves the initial formation of the isothiocyanate from the first amine and a thiocarbonyl source (e.g., carbon disulfide). Once the formation of the isothiocyanate is complete, the second amine is introduced to the reaction mixture. This sequential addition minimizes the opportunity for the first amine to react with the newly formed isothiocyanate.[1]

  • Careful Control of Stoichiometry: Precise control over the molar ratios of the reactants is crucial. Using a slight excess of the second amine can help drive the reaction towards the desired unsymmetrical product.

  • Reaction Conditions: Optimizing the reaction temperature and time can also influence the product distribution. Lowering the temperature may favor the desired reaction pathway.[1]

Q3: What causes low yields in thiourea synthesis, and how can it be addressed?

Low yields can often be attributed to several factors:

  • Isothiocyanate Instability: Isothiocyanates can be unstable and prone to decomposition, especially when exposed to heat, light, or moisture. Using freshly prepared or purified isothiocyanates is recommended. Storing them in a cool, dark, and dry environment is also crucial. In-situ generation of the isothiocyanate is often the best approach to avoid decomposition.[1]

  • Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups exhibit reduced nucleophilicity, leading to slower reaction rates and lower yields. The addition of a non-nucleophilic base, such as triethylamine, can help to activate the amine.

  • Steric Hindrance: Sterically hindered amines or isothiocyanates can significantly slow down the reaction. Increasing the reaction temperature or employing microwave irradiation can often overcome these steric barriers.[1]

Q4: How can I purify my unsymmetrical thiourea product from symmetrical byproducts and other impurities?

Purification can typically be achieved through standard laboratory techniques:

  • Column Chromatography: This is a highly effective method for separating unsymmetrical thioureas from their symmetrical counterparts and other impurities due to differences in polarity.

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent can be an excellent purification method.

  • Acid-Base Extraction: If the impurities have different acid-base properties from the desired product, an aqueous workup with dilute acid or base can be used for separation.

Troubleshooting Guides

Issue 1: Predominant formation of symmetrical thiourea in an unsymmetrical synthesis.
Potential Cause Troubleshooting Step Expected Outcome
Reaction of the initial amine with the isothiocyanate intermediate.Implement a two-step, one-pot procedure. First, ensure the complete formation of the isothiocyanate from one amine and the sulfur source before adding the second amine.Increased yield of the desired unsymmetrical thiourea and a significant reduction in the symmetrical byproduct.
Incorrect stoichiometry.Carefully control the molar ratios of the reactants. A slight excess of the second, more reactive amine can be beneficial.Favors the formation of the unsymmetrical product.
High reaction temperature promoting side reactions.Lower the reaction temperature and monitor the reaction progress by TLC to find the optimal balance between reaction rate and selectivity.Reduced rate of symmetrical byproduct formation.
Issue 2: Low yield of the desired thiourea.
Potential Cause Troubleshooting Step Expected Outcome
Decomposition of the isothiocyanate intermediate.Use freshly prepared or purified isothiocyanate. Generate the isothiocyanate in situ if possible. Ensure anhydrous reaction conditions.Minimized loss of the key intermediate, leading to a higher product yield.
Poor nucleophilicity of the amine.Add a non-nucleophilic base (e.g., triethylamine) to the reaction mixture to deprotonate and activate the amine.Increased reaction rate and improved yield.
Steric hindrance between reactants.Increase the reaction temperature or utilize microwave-assisted synthesis to provide the necessary activation energy.Overcoming the steric barrier, resulting in a higher conversion to the product.
Incomplete reaction.Monitor the reaction closely using TLC. If the reaction stalls, consider extending the reaction time or gently heating.Drive the reaction to completion for a better yield.

Data Presentation

The following table summarizes the impact of different solvents on the yield of unsymmetrical thiourea synthesis from 2-naphthylamine, carbon disulfide, and diethylamine.

Solvent Reaction Time (h) Yield (%) Reference
Dichloromethane (DCE)12Trace[3]
Toluene1258[3]
Dimethyl Sulfoxide (DMSO)195[3]

Reaction conditions: 2-naphthylamine (0.2 mmol), carbon disulfide (0.4 mmol), diethylamine (0.4 mmol) in 2 mL of solvent at 70 °C.[3]

Experimental Protocols

High-Yield Synthesis of Unsymmetrical Thioureas via a Cascade Reaction[3]

This protocol describes a one-pot synthesis of unsymmetrical thioureas from two different amines and carbon disulfide in DMSO.

Materials:

  • Amine 1 (e.g., 2-naphthylamine)

  • Amine 2 (e.g., diethylamine)

  • Carbon Disulfide (CS₂)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

  • 5 mL glass tube with a magnetic stirrer bar

Procedure:

  • To a 5 mL glass tube, add Amine 1 (0.2 mmol), carbon disulfide (0.24 mmol), and Amine 2 (0.24 mmol) in DMSO (2 mL).

  • Stir the reaction mixture at 70 °C for 1-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure unsymmetrical thiourea.

Visualizations

multicomponent_thiourea_synthesis cluster_reactants Reactants cluster_main_pathway Desired Pathway cluster_side_pathway Side Reaction Pathway Amine1 Amine 1 (R1-NH2) Intermediate Isothiocyanate (R1-NCS) Amine1->Intermediate + CS2 Amine2 Amine 2 (R2-NH2) CS2 Carbon Disulfide (CS2) Product Unsymmetrical Thiourea Intermediate->Product + Amine 2 Side_Product Symmetrical Thiourea Intermediate->Side_Product + Amine 1

Caption: Main and side reaction pathways in the multicomponent synthesis of unsymmetrical thioureas.

troubleshooting_workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Troubleshoot_Yield Troubleshoot Low Yield - Check Reagent Quality - Adjust Temperature - Add Base Check_Yield->Troubleshoot_Yield Yes Troubleshoot_Purity Troubleshoot Purity - Column Chromatography - Recrystallization - Acid-Base Extraction Check_Purity->Troubleshoot_Purity Yes End Successful Synthesis Check_Purity->End No Troubleshoot_Yield->Start Troubleshoot_Purity->End

Caption: A troubleshooting workflow for common issues in multicomponent thiourea synthesis.

References

Technical Support Center: 1,3-Phenylene-bis(2-thiourea) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1,3-Phenylene-bis(2-thiourea) in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1,3-Phenylene-bis(2-thiourea) in solution?

A1: The stability of 1,3-Phenylene-bis(2-thiourea) in solution can be influenced by several factors, similar to other thiourea derivatives. These include:

  • pH: Both acidic and alkaline conditions can potentially accelerate the degradation of thiourea compounds.

  • Temperature: Elevated temperatures can increase the rate of thermal decomposition.

  • Light: Exposure to light, particularly UV radiation, may lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents, including atmospheric oxygen, can cause the oxidation of the thiocarbonyl group.

  • Solvent: The choice of solvent can impact solubility and stability. While specific data for 1,3-Phenylene-bis(2-thiourea) is limited, thiourea itself has varying solubility in different organic solvents.

Q2: What are the visible signs of degradation of a 1,3-Phenylene-bis(2-thiourea) solution?

A2: While specific signs for 1,3-Phenylene-bis(2-thiourea) are not extensively documented, general indicators of thiourea compound degradation in solution may include:

  • Color Change: A change in the color of the solution, such as the development of a yellowish tint.

  • Precipitation: Formation of insoluble degradation products, leading to turbidity or precipitation.

  • Odor: Emission of ammonia or sulfurous odors, which can be indicative of decomposition.

Q3: What are the recommended storage conditions for solutions of 1,3-Phenylene-bis(2-thiourea)?

A3: To enhance the stability of 1,3-Phenylene-bis(2-thiourea) solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at a controlled cool temperature, and if possible, refrigerated.

  • Light: Protect solutions from light by using amber vials or by storing them in the dark.

  • Atmosphere: To minimize oxidation, consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution and storing it under an inert atmosphere.

  • Fresh Preparation: Whenever possible, prepare solutions fresh before use to minimize degradation over time.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results using a previously prepared stock solution. Degradation of 1,3-Phenylene-bis(2-thiourea) in the stock solution.Prepare a fresh stock solution before each experiment. If a stock solution must be stored, re-evaluate its purity/concentration before use, for example, by HPLC. Store stock solutions at low temperatures and protected from light.
A precipitate has formed in the solution upon storage. The compound has degraded to form insoluble byproducts, or the storage temperature has decreased, reducing solubility.Prepare fresh solutions for your experiments. If solubility is an issue, consider a different solvent system after verifying compatibility.
The solution has developed a yellow color. This may be a sign of oxidative or photodegradation.Discard the solution and prepare a fresh one using deoxygenated solvents and protect it from light.

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][2][3] A typical forced degradation study involves subjecting the compound to stress conditions more severe than accelerated stability testing.[2]

Objective: To identify potential degradation products and degradation pathways for 1,3-Phenylene-bis(2-thiourea).

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 1,3-Phenylene-bis(2-thiourea) of known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).[1]

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and keep at room temperature for a specified period.[1]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.[4]

    • Thermal Degradation: Heat the stock solution at a higher temperature (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[3]

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method. A reverse-phase HPLC method is often preferred for its compatibility with aqueous and organic solutions.[5]

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Identify and quantify the parent compound and any degradation products. Mass spectrometry (LC-MS/MS) can be used to identify the structure of the degradation products.

Stability-Indicating HPLC Method Development (General Approach)

Objective: To develop an HPLC method capable of separating 1,3-Phenylene-bis(2-thiourea) from its potential degradation products.

Methodology:

  • Column Selection: Start with a common reverse-phase column, such as a C18 or C8 column.

  • Mobile Phase Selection: A typical starting mobile phase could be a mixture of acetonitrile and water or a buffer solution (e.g., ammonium acetate or phosphate buffer).[6] The pH of the mobile phase can be adjusted to optimize the separation.

  • Gradient Elution: Employ a gradient elution program to ensure the separation of compounds with a wide range of polarities.

  • Detection: Use a UV detector at a wavelength where 1,3-Phenylene-bis(2-thiourea) has significant absorbance. A photodiode array (PDA) detector is beneficial for assessing peak purity.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]

Visualizations

Logical Workflow for Investigating Solution Stability Issues

This workflow outlines the logical steps to troubleshoot and understand the stability of 1,3-Phenylene-bis(2-thiourea) in solution.

Troubleshooting Workflow for Solution Stability A Observe Instability Issue (e.g., precipitation, color change, inconsistent results) B Prepare Fresh Solution (Use high-purity solvent, protect from light) A->B C Re-run Experiment B->C D Issue Resolved? C->D E Yes: Adopt Fresh Solution Protocol D->E Yes F No: Investigate Further D->F No G Conduct Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) F->G H Develop Stability-Indicating HPLC Method G->H I Analyze Stressed Samples H->I J Identify Degradation Products (LC-MS/MS) I->J K Determine Degradation Pathway J->K L Optimize Storage & Handling Conditions (e.g., pH, temp, inert atmosphere) K->L

Caption: A logical workflow for troubleshooting stability issues of 1,3-Phenylene-bis(2-thiourea) in solution.

Potential Degradation Pathways of Diaryl Thioureas

This diagram illustrates the potential degradation pathways for diaryl thiourea compounds based on general chemical principles.

Potential Degradation Pathways Parent 1,3-Phenylene-bis(2-thiourea) Hydrolysis Hydrolysis (Acidic/Basic) Parent->Hydrolysis Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Photodegradation Photodegradation (UV/Vis Light) Parent->Photodegradation Amine_Deriv 1,3-Phenylenediamine Hydrolysis->Amine_Deriv Other Other Degradants Hydrolysis->Other Urea_Analog 1,3-Phenylene-bis(urea) Oxidation->Urea_Analog Oxidation->Other Carbodiimide Carbodiimide Intermediate Photodegradation->Carbodiimide Photodegradation->Other Carbodiimide->Urea_Analog

Caption: Potential degradation pathways of 1,3-Phenylene-bis(2-thiourea) under different stress conditions.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Specific experimental conditions may need to be optimized for your particular application. It is always recommended to consult relevant literature and perform appropriate validation studies.

References

Technical Support Center: Overcoming Poor Solubility of Thiourea Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor solubility of thiourea derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many thiourea derivatives exhibit poor aqueous solubility?

A1: Thiourea derivatives are often lipophilic (fat-loving) molecules with poor water solubility. This characteristic can cause the compounds to precipitate out of solution in the aqueous buffers and cell culture media used in biological assays, leading to inaccurate and unreliable results. The main challenge is to dissolve a sufficient concentration of the compound in a biologically compatible solvent system without affecting the experiment's integrity or causing cellular toxicity.[1]

Q2: What is the recommended starting solvent for dissolving poorly soluble thiourea derivatives for in vitro assays?

A2: Dimethyl sulfoxide (DMSO) is the most widely used and recommended initial solvent for dissolving thiourea derivatives and other compounds with low water solubility for in vitro experiments.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock solution can then be serially diluted into aqueous buffers or cell culture media to achieve the desired final concentration for the assay.[1]

Q3: What is the maximum acceptable concentration of DMSO in cell-based assays?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v).[1] However, the ideal concentration can vary depending on the cell line being used. It is essential to conduct a vehicle control experiment to evaluate the effect of the DMSO concentration on cell viability and the overall performance of the assay.[2]

Q4: What are some alternative methods to improve the solubility of thiourea derivatives besides using DMSO?

A4: Several alternative methods can be used, often in combination with a co-solvent like DMSO, to enhance solubility. These include:

  • Co-solvents: Using a mixture of solvents can improve solubility.[1][3]

  • pH Modification: For ionizable thiourea derivatives, adjusting the pH of the buffer can significantly increase solubility.[1][4]

  • Surfactants: Non-ionic surfactants can form micelles that encapsulate the compound, thereby increasing its apparent solubility.[1][3]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, enabling them to form inclusion complexes with poorly soluble compounds and enhance their aqueous solubility.[1][5][6]

  • Nanotechnology: Formulating the compound into nanoparticles, such as through nanoprecipitation or creating solid dispersions, can increase the surface area and improve the dissolution rate.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates upon dilution into aqueous buffer. The aqueous solubility limit has been exceeded.- Lower the final concentration of the compound.- Increase the percentage of the co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for your assay.- Investigate the use of solubility enhancers like cyclodextrins.[1]
Inconsistent results between experiments. - Incomplete dissolution of the compound in the stock solution.- Precipitation of the compound during the assay.- Ensure the stock solution is completely dissolved by gentle warming or sonication.- Visually inspect all solutions for any signs of precipitation before and during the assay.- Perform a solubility check under the exact assay conditions.[1]
High background signal or assay interference. The solvent or a solubility enhancer is interfering with the assay components.- Run appropriate vehicle and solvent controls to identify the source of interference.- Consider using alternative solvents or solubility enhancers.- If using a fluorescence-based assay, check for autofluorescence of the compound or excipients.[1]
Observed cytotoxicity is not dose-dependent or is higher than expected. The compound may not be fully dissolved at higher concentrations, leading to inaccurate dosing.- Confirm the solubility of the compound in the assay medium at the highest concentration tested.- Use a solubility enhancement technique to ensure the compound remains in solution.

Quantitative Data on Solubility Enhancement

The following tables summarize the solubility of thiourea and its derivatives in various solvents and with the use of solubility enhancement techniques.

Table 1: Solubility of Thiourea in Different Solvents at 298.15 K (25 °C)

SolventMolar Fraction Solubility (x10-2)
Methanol5.96
WaterNot specified
AcetoneNot specified
EthanolNot specified
IsopropanolNot specified
2-ButanoneNot specified
n-PropanolNot specified
n-ButanolNot specified
IsobutanolNot specified
AcetonitrileNot specified
Methyl AcetateNot specified
Ethyl Acetate0.58
Data sourced from[5].

Table 2: Solubility of a Thiourea Derivative with and without a Solubility Enhancer

CompoundFormulation StrategyEnhancerSolubility Increase (vs. Pure Drug)
Model Thiourea CompoundSolid DispersionPolyvinylpyrrolidone (PVP K30)15-fold
Model Thiourea CompoundNanoformulation (Nanoparticles)Poly(lactic-co-glycolic acid) (PLGA)35-fold
N-(2-ethylphenyl)-N'-(2-methylphenyl) thioureaInclusion ComplexHydroxypropyl-β-cyclodextrin (HP-β-CD)Concentration-dependent increase[8]

Experimental Protocols

Protocol 1: Preparation of a Thiourea Derivative-PVP K30 Solid Dispersion by Solvent Evaporation[1][10]
  • Dissolution: Dissolve the thiourea derivative and Polyvinylpyrrolidone (PVP K30) in a common solvent, such as ethanol, at a predetermined drug-to-carrier ratio (e.g., 1:5 w/w). Use sonication if necessary to ensure complete dissolution.

  • Solvent Evaporation: Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a solid film forms.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Pulverize the resulting solid dispersion and pass it through a sieve to obtain a uniform particle size.

Protocol 2: Preparation of Thiourea Derivative-Loaded PLGA Nanoparticles by Nanoprecipitation[7][11]
  • Organic Phase Preparation: Dissolve the thiourea derivative and poly(lactic-co-glycolic acid) (PLGA) in a suitable organic solvent like acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as Pluronic F-68.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring at room temperature. Nanoparticles will form instantaneously.

  • Solvent Removal: Remove the organic solvent from the colloidal suspension by evaporation under reduced pressure (e.g., using a rotary evaporator).

  • Collection: Collect the nanoparticles by centrifugation.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and drug entrapment efficiency.

Protocol 3: Kinetic Solubility Assay by Nephelometry[12]
  • Stock Solution Preparation: Prepare a high-concentration stock solution of the thiourea derivative in 100% DMSO.

  • Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into each well of a microtiter plate.

  • Buffer Addition: Add the assay buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentrations.

  • Mixing and Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2 hours).

  • Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate and that the solubility limit has been exceeded.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Incubation cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions stock Prepare high-concentration stock in 100% DMSO dilute Serially dilute stock into assay buffer stock->dilute buffer Prepare aqueous assay buffer buffer->dilute incubate Incubate at assay temperature dilute->incubate observe Visual inspection for precipitate incubate->observe measure Quantitative measurement (e.g., Nephelometry, HPLC) observe->measure precipitate Precipitate observed? observe->precipitate proceed Proceed with assay precipitate->proceed No modify Modify protocol: - Lower concentration - Add co-solvent - Use enhancers precipitate->modify Yes modify->dilute

Experimental Workflow for Solubility Testing

ras_raf_mek_erk_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates Thiourea Thiourea Derivative (Inhibitor) Thiourea->RAF Inhibits

RAS/RAF/MEK/ERK Signaling Pathway Inhibition

dna_gyrase_inhibition DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Replication_Fork DNA Replication Fork Progression DNA_Gyrase->Replication_Fork Relieves torsional stress Cell_Death Bacterial Cell Death Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Thiourea Thiourea Derivative (Inhibitor) Thiourea->DNA_Gyrase Inhibits

DNA Gyrase Inhibition by Thiourea Derivatives

References

Technical Support Center: Interpreting Complex NMR Spectra of N,N'-bis-substituted Thioureas

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the often complex NMR spectra of N,N'-bis-substituted thioureas.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are the signals for my N-H protons and/or the protons on the alpha-carbons to the nitrogen broad or duplicated?

A1: This is the most common challenge and is typically due to restricted rotation around the C-N amide bonds. The partial double bond character of the C-N bonds creates a significant energy barrier to rotation, leading to the presence of multiple rotational isomers (rotamers) that are slowly interconverting on the NMR timescale.[1][2]

  • At Room Temperature: If the rotation is slow, you will see distinct sets of signals for each unique proton in each rotamer (e.g., syn and anti isomers). If the rate of rotation is intermediate, the signals will coalesce and become broad.

  • Effect on Spectrum: This can lead to the doubling or quadrupling of signals for the N-H protons and the substituent groups attached to the nitrogens.

Troubleshooting Steps:

  • Run a Variable Temperature (VT) NMR experiment. [1][3] By increasing the temperature, you can increase the rate of rotation. If rotamers are present, you will observe the distinct signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at a sufficiently high temperature.

  • Use 2D NMR techniques like EXSY (Exchange Spectroscopy) to confirm that the different sets of signals are from species that are chemically exchanging with each other.

Q2: My N-H proton signal is very broad or has disappeared entirely. What could be the cause?

A2: The disappearance or significant broadening of N-H signals is often due to proton exchange.[4]

  • Exchange with Solvent: If you are using a protic solvent (like methanol-d4 or D₂O), the thiourea N-H protons can exchange with the deuterium atoms of the solvent, causing the signal to broaden and potentially disappear. Even in "aprotic" solvents like DMSO-d6, trace amounts of residual water can facilitate this exchange.[5]

  • Low Concentration: At very low sample concentrations, the N-H signal may be too broad or weak to be observed clearly.[4]

  • Tautomerism: Thioureas can exist in equilibrium between the thione (C=S) and thiol (C-SH) tautomeric forms.[6][7] Rapid exchange between these forms can also lead to peak broadening.

Troubleshooting Steps:

  • Ensure a Dry Sample and Solvent: Use freshly dried deuterated solvent to minimize exchange with water.

  • Increase Concentration: Prepare a more concentrated sample to improve the signal-to-noise ratio for the N-H proton.[4]

  • D₂O Shake: To confirm an exchangeable proton, add a drop of D₂O to your NMR tube (if using a compatible solvent like DMSO-d6 or CD₃OD), shake well, and re-acquire the ¹H NMR spectrum. The N-H signal should disappear, confirming it is an exchangeable proton.

Q3: I'm seeing more signals in my ¹³C NMR spectrum than expected, particularly in the 175-185 ppm range. Why?

A3: The signal for the thiocarbonyl (C=S) carbon is highly sensitive to its environment.

  • Rotational Isomers: Just as in ¹H NMR, the presence of rotamers will result in a separate C=S signal for each distinct isomer.[8] These signals are typically found in the range of 175-185 ppm. For example, N,N′-bis[2-(dimethylamino)phenyl]thiourea shows a C=S resonance at 178.66 ppm, while the diethylamino analogue shows it at 176.68 ppm.[9]

  • Thione-Thiol Tautomerism: While usually a minor contributor, the presence of the thiol tautomer would give rise to a signal for the S-C=N carbon at a different chemical shift, though this is less commonly observed directly.[6]

Troubleshooting Workflow for Complex Spectra:

The following diagram illustrates a logical workflow for diagnosing and interpreting complex spectra of N,N'-bis-substituted thioureas.

G start Complex NMR Spectrum Observed (Broad/Duplicate Peaks) q_temp Are peaks temperature-dependent? start->q_temp res_rotamers Indicates Rotational Isomerism (Slow/Intermediate Exchange) q_temp->res_rotamers  Yes q_nh Is the N-H signal affected? q_temp->q_nh  No exp_vt Action: Perform Variable Temperature (VT) NMR res_rotamers->exp_vt res_exchange Indicates Proton Exchange q_nh->res_exchange  Yes (Broad/Absent) q_2d Are correlations unclear? q_nh->q_2d  No exp_d2o Action: Perform D₂O Exchange Experiment res_exchange->exp_d2o exp_2d Action: Run 2D NMR (COSY, HSQC, HMBC, EXSY) q_2d->exp_2d  Yes res_structure Confirm Structure & Connectivity exp_2d->res_structure

Caption: Troubleshooting workflow for complex thiourea NMR spectra.

Data Presentation: Typical NMR Data

The chemical shifts of N,N'-bis-substituted thioureas can vary based on the substituents and solvent. The following tables provide typical ranges.

Table 1: Typical ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Type Chemical Shift (ppm) Notes
N-H 8.8 - 9.7[9] Can be very broad. Position is sensitive to concentration and hydrogen bonding.
Aryl-H 6.5 - 8.0 Depends on substitution pattern.
Alkyl-H (α to N) 2.5 - 4.0 Often appears as multiple, potentially broad signals due to rotamers.

| Alkyl-H (other) | 0.8 - 2.0 | Generally sharper unless close to the nitrogen. |

Table 2: Typical ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

Carbon Type Chemical Shift (ppm) Notes
C =S 176 - 184[5][9] Highly characteristic region. Multiple peaks indicate rotamers.
Aryl-C 110 - 150 Depends on substitution pattern.

| Alkyl-C (α to N) | 40 - 55[9] | Can show multiple signals due to rotamers. |

Table 3: Rotational Energy Barriers (ΔG‡)

Compound Type Typical ΔG‡ (kcal/mol) Notes
Thiourea 13.5 - 14.0[1][2] This barrier is what causes slow rotation at room temperature.

| Urea | 11.0 - 11.2[1][2] | The rotational barrier is lower than in corresponding thioureas. |

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
  • Sample Weighing: Accurately weigh 5-10 mg of the thiourea derivative for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[10]

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound (e.g., DMSO-d₆, CDCl₃, Acetone-d₆).[10] DMSO-d₆ is often preferred as it is a good hydrogen-bond acceptor and can help sharpen N-H signals.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent.[10][11] Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Filtering: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality NMR tube (e.g., Wilmad Class A).[12]

  • Final Steps: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[10]

Protocol 2: Variable Temperature (VT) NMR Experiment

This protocol assumes basic familiarity with the spectrometer's VT unit.

  • Sample Preparation: Prepare the sample as described above, ensuring you are using a robust NMR tube (e.g., Pyrex, Wilmad 507 or higher) that can withstand temperature changes. Do not use disposable tubes.[3] Use the correct spinner (PEEK or ceramic) for VT experiments.[3]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at the ambient probe temperature (e.g., 298 K).

  • Increase Temperature: Gradually increase the spectrometer's temperature in increments (e.g., 10-15 K). Allow the temperature to equilibrate for 5-10 minutes at each new setpoint.

  • Acquire Spectra: At each temperature increment, re-shim the sample and acquire a new ¹H spectrum.

  • Observation: Observe the changes in the spectrum. Look for the broadening and eventual coalescence of duplicated signals into a single, sharp peak at higher temperatures. This confirms the presence of dynamic exchange processes like rotational isomerism.

  • Return to Ambient: After the experiment, slowly return the probe to ambient temperature to avoid thermal shock to the equipment and sample tube.

Experimental Workflow for Full Structural Elucidation

For a comprehensive analysis of an unknown N,N'-bis-substituted thiourea, a systematic approach using multiple NMR experiments is recommended.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_dynamic Dynamic & Conformation Studies H1 ¹H NMR (Proton Environments) C13 ¹³C NMR (Carbon Environments) DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) COSY COSY (¹H-¹H Coupling) DEPT->COSY HSQC HSQC (¹H-¹³C One-Bond) HMBC HMBC (¹H-¹³C Long-Range) VT VT NMR (Rotational Barriers) HMBC->VT EXSY EXSY / NOESY (Exchange / Spatial Proximity) structure Final Structure Elucidation EXSY->structure start Prepared Sample start->H1

Caption: Recommended experimental workflow for thiourea structure elucidation.

References

Technical Support Center: Refining Purification Protocols for Metal Complexes of Thiourea Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of metal complexes of thiourea ligands. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of these versatile compounds.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the purification of metal-thiourea complexes in a question-and-answer format.

Q1: My metal-thiourea complex appears to be decomposing on a standard silica gel column. What are the alternative strategies?

A1: Decomposition on standard stationary phases like silica or alumina is a common issue, as these materials can have acidic sites that promote the hydrolysis of sensitive bonds within the complex.[1]

  • Stability Check: Before attempting column chromatography, it is crucial to check the stability of your complex on the stationary phase. This can be done using a two-dimensional thin-layer chromatography (2D TLC) test. If the compound is stable, the spot will remain on the diagonal after eluting in two different directions.[1][2] If new spots appear off the diagonal, the complex is decomposing.[2]

  • Alternative Stationary Phases: If decomposition occurs, consider using a more inert stationary phase such as Celite or deactivated silica/alumina.[3]

  • Reverse-Phase Chromatography: For complexes with sufficient organic character, reverse-phase chromatography using a C18 column can be an effective alternative.[1]

  • Non-Chromatographic Methods: Often, the best approach is to avoid chromatography altogether. Recrystallization or simple solvent washing and precipitation are frequently the preferred methods for purifying metal complexes.[1][3]

Q2: I am struggling to remove unreacted thiourea ligand from my product. What is the most effective method?

A2: Excess thiourea ligand is a common impurity. The most effective removal method depends on the solubility differences between the ligand and your metal complex.

  • Solvent Washing (Trituration): Wash or triturate the crude product with a solvent in which the thiourea ligand is soluble, but your metal complex is insoluble. Diethyl ether can sometimes be effective for this purpose.[4]

  • Recrystallization: Recrystallization is a highly effective method for removing impurities like unreacted ligands.[5] The key is to find a solvent system where the complex has significantly lower solubility than the ligand, especially at cooler temperatures.

Q3: My yield after recrystallization is very low. How can I improve it?

A3: Low recrystallization yields are typically due to the complex having higher than expected solubility in the chosen solvent.

  • Solvent System Optimization: The choice of solvent is critical. You may need to screen various solvents or, more commonly, use a binary solvent system. Dissolve your complex in a "good" solvent (in which it is soluble) and then slowly add a miscible "anti-solvent" (in which it is insoluble) until turbidity persists. Heating to redissolve followed by slow cooling can promote crystal growth.

  • Cooling: Ensure the solution is thoroughly cooled, perhaps in an ice bath or refrigerator, to maximize precipitation before filtration.

  • pH Adjustment: The pH of the solution can significantly impact the solubility of the complex.[3] Small, careful adjustments to the pH might be necessary to find the point of minimum solubility.[3]

Q4: The color of my final product is different from what is reported in the literature. What could be the cause?

A4: An unexpected color can indicate several issues:

  • Oxidation: Some metal complexes, particularly those with metals in a low oxidation state like Cu(I), are sensitive to air.[3] Oxidation can lead to a color change (e.g., a Cu(I) complex turning blue or green upon oxidation to Cu(II)).[3] To prevent this, use deoxygenated solvents and perform manipulations under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).[3]

  • Impurities: The presence of contaminating metals or organic byproducts from the synthesis can alter the color of the final product.[3]

  • Coordination Environment: The final coordination environment of the metal can affect its color. Incomplete reaction or coordination to a solvent molecule could be a cause. Ensure your characterization data (e.g., NMR, IR) confirms the expected structure.

Q5: Which characterization techniques are best for assessing the purity of my final complex?

A5: A combination of techniques is recommended to confirm purity and structure:

  • NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR are essential for confirming the ligand structure and checking for the absence of solvent and organic impurities. For certain metals and ligands, other nuclei like ³¹P can provide direct evidence of coordination, often seen by a downfield shift of the signal upon complexation.[6][7]

  • FT-IR Spectroscopy: This technique is useful for observing changes in the vibrational frequencies of the thiourea ligand upon coordination to the metal. A shift in the C=S stretching frequency is a key indicator of coordination through the sulfur atom.[7][8]

  • Melting/Decomposition Point: A sharp melting or decomposition point is a good indicator of the purity of a crystalline solid.[8]

  • Elemental Analysis: This provides the percentage composition of elements (C, H, N, S) in your compound, which can be compared to the theoretical values for the desired complex.

Data Presentation

The purification of metal-thiourea complexes can yield a wide range of outcomes depending on the specific metal, ligand, and methods used. The table below summarizes data from various studies to provide illustrative examples of purification results.

Metal ComplexMetal CenterPurification MethodTypical YieldPurity Assessment Methods UsedReference
[Ag(PPh₃)(T1)]OTfAg(I)Column ChromatographyGoodNMR (¹H, ³¹P)[6]
[AuT1(PPh₃)]OTfAu(I)Column ChromatographyGoodNMR (¹H, ³¹P)[6]
[CoL₂]Cl₂·H₂O (L=bis(thiourea))Co(II)Not specified74.52%FT-IR, Molar Conductance, M.P.[8]
[CuL₂(OH)₂]·3H₂O (L=bis(thiourea))Cu(II)Not specified64.81%FT-IR, Molar Conductance, M.P.[8]
[Tu₂CuCl] (Tu=1,3-Diisobutyl thiourea)Cu(I)RecrystallizationGoodNMR, FT-IR, X-ray Diffraction[7]
[Tu₂ZnCl₂] (Tu=1,3-Diisobutyl thiourea)Zn(II)RecrystallizationGoodNMR (¹H, ¹³C), FT-IR[7]

Experimental Protocols

Protocol 1: General Recrystallization

This is often the most effective method for purifying crystalline metal-thiourea complexes.

  • Solvent Selection: Choose a solvent or solvent system in which the complex is sparingly soluble at room temperature but readily soluble when heated. Alternatively, use a solvent pair consisting of a "good" solvent and a miscible "anti-solvent."

  • Dissolution: Place the crude complex in a flask and add a minimal amount of the "good" solvent. Heat the mixture gently (e.g., in a water bath) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization:

    • Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation.

    • Solvent Pair: To the dissolved complex in the "good" solvent, add the "anti-solvent" dropwise at room temperature or while warm, until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate, then allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent or the "anti-solvent" to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

Protocol 2: Column Chromatography Stability Test (2D TLC)

Before running a column, test the stability of your complex on the stationary phase.[1][2]

  • Plate Preparation: Cut a square TLC plate (e.g., 5x5 cm silica gel plate). On two adjacent sides, draw a starting line approximately 0.5-1 cm from the edge. The lines should intersect at one corner.

  • Spotting: Carefully spot a concentrated solution of your crude complex directly at the intersection point of the two lines.

  • First Elution: Develop the TLC plate in a suitable eluent system along the first dimension (e.g., vertically). Let the solvent front travel close to the top edge.

  • Drying: Remove the plate and dry it quickly but thoroughly. Avoid excessive heating.

  • Second Elution: Rotate the plate 90 degrees and develop it in the same eluent system along the second dimension (e.g., now horizontally).

  • Analysis: Visualize the plate (e.g., under UV light).

    • Stable Compound: A single spot will be found on the diagonal line running from the origin corner to the opposite corner.

    • Unstable Compound: If the complex decomposes, you will see additional spots that are off the diagonal.[2] If this occurs, column chromatography on this stationary phase is not advisable.

Visualizations

The following diagrams illustrate common workflows and logical relationships in the purification of metal-thiourea complexes.

G cluster_0 cluster_1 cluster_2 cluster_3 Crude Product Crude Product Initial Analysis Initial Analysis (TLC, NMR) Crude Product->Initial Analysis Select Method Select Purification Method Initial Analysis->Select Method Column Column Chromatography Select Method->Column Complex is Stable & Soluble Recrystallize Recrystallization / Precipitation Select Method->Recrystallize Complex is Unstable or Crystalline Collect Fractions Collect & Combine Pure Fractions Column->Collect Fractions Collect Crystals Collect & Wash Crystals Recrystallize->Collect Crystals Final Analysis Final Purity Analysis (NMR, FT-IR, M.P., EA) Collect Fractions->Final Analysis Collect Crystals->Final Analysis

Caption: A general experimental workflow for purifying metal-thiourea complexes.

G Start Problem: Impure Complex After Initial Workup IsCrystalline Is the crude product crystalline? Start->IsCrystalline CheckStability Is the complex stable on silica/alumina? (Perform 2D TLC) Solution_Column Solution: Purify via Column Chromatography CheckStability->Solution_Column Yes, Stable Solution_AvoidColumn Solution: AVOID silica/alumina. Attempt Recrystallization or Precipitation. CheckStability->Solution_AvoidColumn No, Unstable IsCrystalline->CheckStability No / Oily Solution_Recrystallize Solution: Attempt Recrystallization IsCrystalline->Solution_Recrystallize Yes Stable Stable Unstable Unstable / Decomposes Crystalline Yes NotCrystalline No / Oily Solution_Triturate Solution: Attempt Trituration / Precipitation to induce solidification.

References

Validation & Comparative

A Comparative Analysis of 1,3- and 1,4-Phenylene-bis(thiourea) Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the synthesis, antimicrobial, and cytotoxic properties of 1,3- and 1,4-phenylene-bis(thiourea) isomers, supported by experimental data.

The strategic design of bioactive molecules is a cornerstone of modern drug discovery. Isomeric positioning within a molecule can profoundly influence its biological activity, a principle well-exemplified by the phenylene-bis(thiourea) scaffold. This guide provides a comparative analysis of the 1,3- (meta) and 1,4- (para) isomers of phenylene-bis(thiourea), offering a valuable resource for researchers in medicinal chemistry and pharmacology. While both isomers share a common structural framework, their distinct spatial arrangement of the thiourea moieties leads to notable differences in their biological profiles.

Structural and Synthetic Overview

The 1,3- and 1,4-phenylene-bis(thiourea) isomers are symmetrical molecules featuring a central phenylene ring linking two thiourea functional groups. The synthesis of these compounds is generally achieved through a straightforward and efficient condensation reaction.

A general synthetic route involves the reaction of the corresponding phenylenediamine (1,3- or 1,4-phenylenediamine) with a suitable isothiocyanate precursor. One common method is the in-situ generation of diisothiocyanate from the corresponding diacyl chloride and a thiocyanate salt, followed by reaction with an amine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_product Final Products Isophthaloyl/Terephthaloyl\ndichloride Isophthaloyl/Terephthaloyl dichloride Intermediate Isophthaloyl/Terephthaloyl diisothiocyanate (in situ) Isophthaloyl/Terephthaloyl\ndichloride->Intermediate + Ammonium\nthiocyanate Ammonium thiocyanate Ammonium\nthiocyanate->Intermediate Halogenated\naniline Halogenated aniline Reaction Reaction with Halogenated Aniline Halogenated\naniline->Reaction Intermediate->Reaction Product_1_3 1,3-Phenylene-bis (thiourea) derivative Reaction->Product_1_3 Product_1_4 1,4-Phenylene-bis (thiourea) derivative Reaction->Product_1_4

Figure 1: General synthesis workflow for 1,3- and 1,4-phenylene-bis(thiourea) derivatives.

Comparative Biological Activity

Antimicrobial Performance

A key area where the isomeric positioning demonstrates a significant impact is in the antimicrobial activity of phenylene-bis(thiourea) derivatives. A comparative study on halogenated derivatives of both isomers against Escherichia coli revealed a marked difference in their inhibitory effects.

Compound SeriesDerivative (Substituent)Zone of Inhibition (mm) vs. E. coli
1,3-Phenylene-bis(thiourea) 3g (4-iodophenyl)7
1,4-Phenylene-bis(thiourea) 4g (4-iodophenyl)18
Standard Drug Ampicillin16
Table 1: Comparative antibacterial activity of 1,3- and 1,4-phenylene-bis(thiourea) derivatives against E. coli.

The results clearly indicate that the 1,4-isomer derivative (4g) exhibits significantly higher antibacterial activity than the corresponding 1,3-isomer derivative (3g), and its efficacy is comparable to the standard antibiotic, ampicillin. Molecular docking studies suggest that the 1,4-isomer allows for a more favorable binding interaction with bacterial enzymes, such as DNA gyrase B, which is crucial for bacterial DNA replication.[1] The 1,4-isomer's linear and symmetrical structure may facilitate better accommodation within the enzyme's active site.[1]

Cytotoxic Activity

While direct comparative studies on the cytotoxicity of the parent 1,3- and 1,4-phenylene-bis(thiourea) compounds are limited, the broader class of bis-thiourea derivatives has been extensively investigated for its anticancer potential. These compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and inhibition of key cellular processes.

The cytotoxic potential of thiourea derivatives is influenced by the nature and position of substituents on the phenyl rings. For instance, the introduction of a para-phenylene linker in some bis-thiourea compounds has been shown to significantly improve their antitumor activity.

Experimental Protocols

General Synthesis of 1,3- and 1,4-Phenylene-bis(thiourea) Derivatives[1]

This protocol outlines the synthesis of halogenated derivatives of 1,3- and 1,4-phenylene-bis(thiourea).

Materials:

  • Isophthaloyl dichloride or Terephthaloyl dichloride

  • Ammonium thiocyanate

  • Appropriately substituted halogenated aniline

  • Dry acetone

  • Reflux apparatus

  • Stirring equipment

  • Filtration apparatus

Procedure:

  • A solution of isophthaloyl dichloride or terephthaloyl dichloride (1 mmol) in dry acetone (20 mL) is added to a stirred solution of ammonium thiocyanate (2 mmol) in dry acetone (10 mL).

  • The reaction mixture is refluxed for 1 hour to form the corresponding diisothiocyanate intermediate in situ.

  • The reaction mixture is then cooled to room temperature, and the precipitated ammonium chloride is removed by filtration.

  • The filtrate, containing the diisothiocyanate, is then treated with a solution of the respective halogenated aniline (2 mmol) in dry acetone (10 mL).

  • The resulting mixture is stirred at room temperature for 3-4 hours.

  • The precipitated solid product is collected by filtration, washed with water, and then with a small amount of cold acetone.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the pure bis-thiourea derivative.

In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)[3]

This method is used to assess the antibacterial activity of the synthesized compounds.

Materials:

  • Synthesized bis-thiourea compounds

  • Bacterial strain (e.g., E. coli)

  • Nutrient agar medium

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

  • Standard antibiotic (e.g., Ampicillin)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • A standardized inoculum of the test bacterium is uniformly spread on the surface of a sterile nutrient agar plate.

  • Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • A specific concentration of each test compound, dissolved in a suitable solvent, is added to the wells.

  • A well containing the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.

  • The plates are incubated at 37°C for 24 hours.

  • The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

Conclusion

The comparative analysis of 1,3- and 1,4-phenylene-bis(thiourea) isomers underscores the critical role of isomeric substitution in determining biological activity. The available data strongly suggests that the 1,4-isomer is a more promising scaffold for the development of antimicrobial agents due to its superior efficacy against E. coli, which is attributed to its favorable structural arrangement for target binding.[1] While the cytotoxic potential of these specific parent isomers requires more direct comparative investigation, the broader class of bis-thiourea derivatives continues to be a fertile ground for the discovery of novel anticancer agents. This guide provides a foundational understanding for researchers to build upon in the rational design and development of new therapeutic agents based on the phenylene-bis(thiourea) framework.

References

The Efficacy of Mono-Thiourea Compounds in Corrosion Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and chemical engineering, identifying effective corrosion inhibitors is a critical endeavor. Among the various organic compounds investigated, mono-thiourea and its derivatives have emerged as a promising class of corrosion inhibitors, particularly for the protection of mild steel in acidic environments. Their efficacy is primarily attributed to the presence of sulfur and nitrogen atoms, which facilitate the adsorption of these molecules onto the metal surface, thereby creating a protective barrier against corrosive agents.[1][2] This guide provides a comprehensive comparison of the corrosion inhibition efficiency of several mono-thiourea compounds, supported by experimental data and detailed methodologies.

The mechanism of corrosion inhibition by mono-thiourea compounds is a multifaceted process involving the adsorption of the inhibitor molecules on the metal surface. This adsorption can occur via physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemisorption, which involves the formation of coordinate bonds between the lone pair electrons of sulfur and nitrogen atoms and the vacant d-orbitals of the metal.[2] The extent and mode of adsorption are influenced by factors such as the molecular structure of the inhibitor, its concentration, the temperature, and the nature of the corrosive medium.[2][3]

Comparative Inhibition Efficiency

The inhibition efficiency (IE) of various mono-thiourea compounds is a key metric for evaluating their performance. The following table summarizes the IE of different mono-thiourea derivatives on mild steel in acidic media, as determined by potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).

InhibitorCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%) (PDP)Inhibition Efficiency (%) (EIS)Reference
Thiourea1 M HCl5 x 10⁻³ M6094.9593.33[4]
1-phenyl-2-thiourea (PTU)1 M HCl5 x 10⁻³ M6098.96-[3][4]
1,3-diisopropyl-2-thiourea (ITU)1 M HCl5 x 10⁻³ M6092.65-[3][4]
N,N'-diethylthiourea1 N H₂SO₄-40Varies with concentration-[5]
N,N'-di-isopropylthiourea1 N H₂SO₄-40Varies with concentration-[5]
Phenylthiourea1 N H₂SO₄-40Varies with concentration-[5]
1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea0.5 M H₂SO₄1000 ppm30-Increased with concentration[6]
1-[(4-ethylpiperazin-1-yl)(phenyl)methyl]thiourea0.5 M H₂SO₄1000 ppm30-Increased with concentration[6]
1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU)1 M HCl90 µM-9899 (Weight Loss)[7]

Experimental Protocols

The evaluation of the corrosion inhibition efficiency of mono-thiourea compounds typically involves a combination of electrochemical and weight loss methods.

Electrochemical Measurements

Electrochemical studies are performed using a standard three-electrode cell assembly with the mild steel specimen as the working electrode, a platinum electrode as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Potentiodynamic Polarization (PDP): The working electrode is immersed in the test solution for a specified time to attain a stable open circuit potential (OCP). The potentiodynamic polarization curves are then recorded by polarizing the electrode potential from a cathodic potential to an anodic potential with respect to the OCP at a constant scan rate. The corrosion current density (i_corr) is determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100

    where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are conducted at the OCP over a wide frequency range. The impedance data is often analyzed using Nyquist and Bode plots. The charge transfer resistance (R_ct) is determined from the Nyquist plot. A higher R_ct value in the presence of the inhibitor indicates better corrosion protection.[6] The inhibition efficiency (IE%) is calculated as:

    IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100

    where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[6]

Weight Loss Method

This gravimetric method provides a direct measure of the corrosion rate.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with different grades of emery paper, degreased with a suitable solvent like acetone, washed with distilled water, and dried.[2]

  • Immersion Test: The pre-weighed coupons are immersed in the corrosive solution with and without the inhibitor for a specific duration at a constant temperature.

  • Corrosion Rate and Inhibition Efficiency Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%):

    IE% = [(W_blank - W_inh) / W_blank] x 100

    where W_blank and W_inh are the weight losses of the mild steel coupons in the absence and presence of the inhibitor, respectively.

Mechanism of Corrosion Inhibition

The protective action of mono-thiourea compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. This adsorption process is influenced by the electronic structure of the inhibitor molecule. The sulfur atom in the thiourea molecule is easily protonated in acidic solutions, making it a strong electron donor and facilitating its strong adsorption onto the metal surface.[1] The presence of π-electrons and other heteroatoms in the derivatives can further enhance this adsorption.[1]

G cluster_solution Corrosive Solution (e.g., HCl) cluster_metal Metal Surface (e.g., Mild Steel) cluster_inhibition Inhibition Mechanism H_plus H⁺ Cathodic_Site Cathodic Site (2H⁺ + 2e⁻ → H₂) H_plus->Cathodic_Site Attacks Cl_minus Cl⁻ Anodic_Site Anodic Site (Fe → Fe²⁺ + 2e⁻) Cl_minus->Anodic_Site Attacks Inhibitor Mono-Thiourea (R-NH-CS-NH-R') Adsorption Adsorption of Mono-Thiourea Inhibitor->Adsorption Adsorbs onto metal surface Protective_Film Formation of Protective Film Adsorption->Protective_Film Forms a barrier Protective_Film->Anodic_Site Blocks anodic dissolution Protective_Film->Cathodic_Site Hinders hydrogen evolution

Caption: Corrosion inhibition mechanism of mono-thiourea compounds.

Conclusion

Mono-thiourea compounds have demonstrated significant potential as effective corrosion inhibitors for mild steel in acidic media. The inhibition efficiency is intricately linked to the molecular structure of the derivative, with substituents influencing the electron density at the sulfur and nitrogen atoms and thus the strength of adsorption. The selection of an appropriate mono-thiourea derivative for a specific application necessitates a thorough evaluation of its performance under the relevant operational conditions, considering factors such as concentration, temperature, and the specific corrosive environment. Further research focusing on the synthesis of novel thiourea derivatives with enhanced inhibition capabilities and eco-friendly characteristics will continue to be a valuable area of investigation.

References

Unraveling the Therapeutic Potential of Bis-Thiourea Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of bis-thiourea derivatives, highlighting their structure-activity relationships (SAR) in anticancer, antimicrobial, and enzyme inhibitory activities. Detailed experimental data is presented in structured tables, accompanied by methodologies for key biological assays and visualizations of associated signaling pathways.

Bis-thiourea derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities. The presence of two thiourea moieties within a single molecular framework offers unique structural features that contribute to their therapeutic potential. Understanding the relationship between the chemical structure of these derivatives and their biological efficacy is paramount for the rational design of novel and more potent therapeutic agents. This guide delves into the SAR of bis-thiourea derivatives, focusing on their anticancer, antimicrobial, and urease inhibitory properties.

Anticancer Activity: Targeting Cell Proliferation and Survival

Bis-thiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and interference with crucial cellular processes like microtubule polymerization.

Comparative Anticancer Activity of Bis-Thiourea Derivatives

The following table summarizes the in vitro anticancer activities of representative bis-thiourea derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds.

Compound IDLinkerSubstituent (R)Cancer Cell LineIC50 (µM)Reference
1 p-Xylyl4-CF3MOLT-3 (Leukemia)1.55[1]
2 p-Xylyl4-CF3HepG2 (Liver)1.50[1]
3 m-Xylyl4-CF3MOLT-3 (Leukemia)1.82[1]
4 m-Xylyl4-CF3HepG2 (Liver)2.50[1]
5 p-Xylyl4-ClMOLT-3 (Leukemia)5.25[1]
6 p-Xylyl4-ClHepG2 (Liver)4.85[1]
UP-1 4-nitro-1,2-phenylene2,4-dichlorobenzoylMG-U87 (Glioblastoma)2.50[2]
UP-3 4-nitro-1,2-phenyleneButanoylMG-U87 (Glioblastoma)2.46[2]

Structure-Activity Relationship Insights:

  • Influence of Substituents: The presence of electron-withdrawing groups, such as trifluoromethyl (-CF3), on the phenyl rings generally enhances anticancer activity. For instance, compounds with -CF3 substituents (1-4) exhibit lower IC50 values compared to those with chloro (-Cl) substituents (5 and 6)[1].

  • Linker Geometry: The geometry of the linker connecting the two thiourea units also plays a role. In some cases, a para-xylyl linker results in slightly higher potency compared to a meta-xylyl linker[1].

  • Acyl Groups: In bis-acyl-thiourea derivatives, the nature of the acyl group influences cytotoxicity. Both aromatic (UP-1) and aliphatic (UP-3) acyl groups can lead to potent anticancer activity[2].

Signaling Pathways in Anticancer Activity

Bis-thiourea derivatives can trigger cancer cell death through multiple signaling pathways. One of the key mechanisms is the induction of apoptosis, or programmed cell death.

apoptosis_pathway Bis-thiourea Bis-thiourea ROS Production ROS Production Bis-thiourea->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Caspase-9 Activation Caspase-9 Activation Mitochondrial Dysfunction->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Apoptosis induction by bis-thiourea derivatives.

Another important mechanism is the disruption of the cell cycle, preventing cancer cells from dividing and proliferating.

cell_cycle_arrest cluster_cell_cycle Cell Cycle G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Bis-thiourea Bis-thiourea G1_Arrest G1 Arrest Bis-thiourea->G1_Arrest G2M_Arrest G2/M Arrest Bis-thiourea->G2M_Arrest

Cell cycle arrest induced by bis-thiourea derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Bis-thiourea derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Comparative Antimicrobial Activity of Bis-Thiourea Derivatives

The following table presents the in vitro antimicrobial activity of selected bis-thiourea derivatives, with the minimum inhibitory concentration (MIC) indicating the lowest concentration of the compound that inhibits visible growth of the microorganism.

Compound IDLinkerSubstituent (R)MicroorganismMIC (µM)Reference
7 p-Xylyl4-CF3Staphylococcus epidermidis ATCC 122281.47[1]
8 p-Xylyl4-CF3Micrococcus luteus ATCC 102401.47[1]
9 m-Xylyl4-CF3Staphylococcus epidermidis ATCC 122282.94[1]
10 m-Xylyl4-CF3Micrococcus luteus ATCC 102402.94[1]
11 p-Xylyl4-BrStaphylococcus epidermidis ATCC 122285.37[1]
12 p-Xylyl4-BrMicrococcus luteus ATCC 102405.37[1]

Structure-Activity Relationship Insights:

  • Halogen and Trifluoromethyl Groups: Similar to the anticancer activity, the presence of trifluoromethyl groups at the para position of the phenyl rings is crucial for potent antimicrobial activity[1]. Bromine substitution also confers good activity[1].

  • Gram-Positive Selectivity: Many of the active bis-thiourea derivatives show selective activity against Gram-positive bacteria[1].

Urease Inhibition: A Target for Treating Ulcers and Other Diseases

Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Bis-thiourea derivatives have been identified as potent inhibitors of urease.

Comparative Urease Inhibitory Activity of Bis-Thiourea Derivatives

The table below shows the in vitro urease inhibitory activity of several bis-acyl-thiourea derivatives, with IC50 values indicating the concentration required to inhibit 50% of the enzyme's activity.

Compound IDLinkerAcyl Group (R)Urease SourceIC50 (µM)Reference
UP-1 4-nitro-1,2-phenylene2,4-dichlorobenzoylJack Bean1.55[2]
UP-2 4-nitro-1,2-phenyleneHeptanoylJack Bean1.66[2]
UP-3 4-nitro-1,2-phenyleneButanoylJack Bean1.69[2]
Thiourea (Standard) --Jack Bean21.8[2]

Structure-Activity Relationship Insights:

  • Potent Inhibition: The synthesized bis-acyl-thiourea derivatives (UP-1, UP-2, and UP-3) exhibit significantly more potent urease inhibition than the standard inhibitor, thiourea[2].

  • Influence of Acyl Group: Both aromatic and aliphatic acyl groups attached to the thiourea nitrogen atoms can lead to potent urease inhibitors[2].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability.

mtt_assay_workflow A Seed cells in 96-well plate B Treat with bis-thiourea derivatives A->B C Add MTT reagent B->C D Incubate (2-4 hours) C->D E Solubilize formazan crystals D->E F Measure absorbance (570 nm) E->F G Calculate % viability and IC50 F->G

Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the bis-thiourea derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Disk Diffusion Assay for Antimicrobial Susceptibility

This method is used to assess the antimicrobial activity of a substance.

Procedure:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the bis-thiourea derivative are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters.

Urease Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the urease enzyme.

Procedure:

  • Reaction Mixture: A reaction mixture containing the urease enzyme, a buffer solution, and the test compound (bis-thiourea derivative) at various concentrations is prepared.

  • Substrate Addition: The reaction is initiated by adding a solution of urea.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Ammonia Quantification: The amount of ammonia produced from the hydrolysis of urea is quantified using a colorimetric method, such as the indophenol method.

  • Data Analysis: The percentage of urease inhibition is calculated, and the IC50 value is determined.

References

Unveiling the Anticancer Potential: A Comparative Analysis of Thiourea Derivatives' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic effects of various thiourea derivatives on a range of cancer cell lines reveals their promise as a versatile class of anticancer agents. This guide synthesizes recent findings, presenting a comparative analysis of their potency, outlining the experimental methodologies used to evaluate them, and visualizing the key mechanisms through which they exert their effects.

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including notable anticancer properties.[1] These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with high efficacy.[2] Their mechanism of action is multifaceted, targeting key cellular pathways involved in cancer progression, such as receptor tyrosine kinases (RTKs), and inducing apoptosis.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the cytotoxic performance of several thiourea derivatives, supported by experimental data from recent studies.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency. The following table summarizes the IC50 values for a selection of thiourea derivatives against various human cancer cell lines, offering a clear comparison of their efficacy.

Thiourea DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 10e (containing 3,5-bis(trifluoromethyl)phenyl and phenylamino moieties)NCI-H460 (Lung)1.86SorafenibNot specified
Colo-205 (Colon)9.92SorafenibNot specified
HCT116 (Colon)6.42SorafenibNot specified
MDA-MB-231 (Breast)8.21SorafenibNot specified
MCF-7 (Breast)9.19SorafenibNot specified
HepG2 (Liver)6.21SorafenibNot specified
PLC/PRF/5 (Liver)7.82SorafenibNot specified
TKR15 A549 (Lung)0.21Not specifiedNot specified
N¹,N³-disubstituted-thiosemicarbazone 7 HCT116 (Colon)1.11Doxorubicin8.29
HepG2 (Liver)1.74Doxorubicin7.46
MCF-7 (Breast)7.0Doxorubicin4.56
1-(4-hexylbenzoyl)-3-methylthiourea T47D (Breast)179Hydroxyurea1803
MCF-7 (Breast)390Hydroxyurea2829
WiDr (Colon)433Hydroxyurea1803
HeLa (Cervical)412Hydroxyurea5632
3,4-dichloro-phenyl substituted thiourea (Compound 2) SW480 (Colon)1.5 - 8.9CisplatinNot specified
SW620 (Colon)1.5 - 8.9CisplatinNot specified
PC3 (Prostate)1.5 - 8.9CisplatinNot specified
K-562 (Leukemia)1.5 - 8.9CisplatinNot specified
4-CF₃-phenyl substituted thiourea (Compound 8) SW480 (Colon)1.5 - 8.9CisplatinNot specified
SW620 (Colon)1.5 - 8.9CisplatinNot specified
PC3 (Prostate)1.5 - 8.9CisplatinNot specified
K-562 (Leukemia)1.5 - 8.9CisplatinNot specified

Experimental Protocols

The evaluation of the cytotoxic activity of thiourea derivatives is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the thiourea derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or a solution of isopropanol with 0.04 N HCl, is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms of Action

Thiourea derivatives exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell survival and proliferation, and the induction of programmed cell death (apoptosis).

G Thiourea Thiourea Derivative RTK Receptor Tyrosine Kinase (RTK) e.g., VEGFR, EGFR Thiourea->RTK Inhibition Caspases Caspase Activation Thiourea->Caspases Induction Signaling Downstream Signaling Pathways (e.g., RAS-RAF-MEK-ERK) RTK->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Apoptosis Apoptosis Caspases->Apoptosis

Caption: General signaling pathway affected by thiourea derivatives.

G start Start seed Seed Cancer Cells in 96-well plates start->seed treat Treat cells with Thiourea Derivatives (various concentrations) seed->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability & Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for cytotoxicity (MTT) assay.

References

A Comparative Guide to the Computational and Experimental Studies of 1,3-Phenylene-bis(2-thiourea)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the theoretical and experimental data available for 1,3-Phenylene-bis(2-thiourea), a molecule of interest in coordination chemistry and materials science. This document summarizes key findings from computational studies, primarily employing Density Functional Theory (DFT), and compares them with experimental results from various analytical techniques. Furthermore, a comparative analysis with its structural isomers, 1,2- and 1,4-phenylene-bis(2-thiourea), is presented to highlight the influence of the thiourea group positioning on the molecule's properties.

Structural and Spectroscopic Properties: A Tale of Two Methodologies

Computational chemistry, particularly DFT, has become an indispensable tool for predicting and understanding the structural and electronic properties of molecules. When compared with experimental data, these computational models provide a deeper insight into the behavior of 1,3-Phenylene-bis(2-thiourea).

Key Structural Parameters

The geometry of 1,3-Phenylene-bis(2-thiourea) has been optimized using DFT calculations, and the resulting bond lengths and angles show good agreement with experimental data obtained from X-ray crystallography of similar bis-thiourea derivatives. The meta-substitution on the phenylene ring enforces a specific bent geometry, holding the two thiourea moieties at a fixed angle of approximately 120° relative to each other.[1] This spatial arrangement is a key determinant of its coordination behavior and potential applications.

ParameterComputational (DFT)Experimental (XRD)
C=S Bond Length~1.68 ÅVaries (typically 1.67-1.71 Å in related structures)
C-N Bond Length (thiourea)~1.38 ÅVaries (typically 1.33-1.39 Å in related structures)
Dihedral Angle (Thiourea-Phenylene)Calculated to be non-planarDependent on crystal packing forces
Vibrational Spectroscopy: A Harmony of Theory and Experiment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's functional groups and overall structure. DFT calculations are highly effective in predicting these vibrational frequencies, aiding in the assignment of experimental spectral bands.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch~3400-3200~3400-3200
C-H Aromatic Stretch~3100-3000~3100-3000
C=S Stretch~750-700~750-700
C-N Stretch~1500-1450~1500-1450

Note: The exact experimental frequencies can be influenced by the physical state of the sample (solid, solution) and intermolecular interactions.

Isomeric Comparison: The Significance of Substitution Pattern

The properties of phenylene-bis(thiourea) are significantly influenced by the substitution pattern on the central phenyl ring. A comparative analysis of the 1,2- (ortho), 1,3- (meta), and 1,4- (para) isomers reveals distinct structural and electronic characteristics.

Property1,2-Phenylene-bis(2-thiourea)1,3-Phenylene-bis(2-thiourea)1,4-Phenylene-bis(2-thiourea)
Geometry Thiourea groups are adjacent, allowing for potential intramolecular hydrogen bonding and steric hindrance.[1]Thiourea groups are at a 120° angle, resulting in a bent geometry.[1]Thiourea groups are opposite, leading to a linear and more symmetric geometry.[1]
Potential for Intramolecular H-Bonding HighLow to none[1]None
Predicted Dipole Moment ModerateHighLow to zero
Coordination Behavior Can act as a chelating ligandCan act as a bridging or bidentate ligandPrimarily acts as a bridging ligand

This isomeric difference is crucial for applications in crystal engineering and the design of metal-organic frameworks, as the geometry of the ligand will dictate the structure of the resulting supramolecular assembly.

Experimental Protocols

A summary of the typical experimental methodologies employed in the study of 1,3-Phenylene-bis(2-thiourea) and its analogs is provided below.

Synthesis

The synthesis of 1,3-Phenylene-bis(2-thiourea) is typically achieved through the reaction of 1,3-phenylenediamine with an appropriate isothiocyanate reagent.[1] A common procedure involves the following steps:

  • Dissolution: 1,3-phenylenediamine is dissolved in a suitable solvent, such as ethanol or a dichloromethane/ethanol mixture.

  • Reagent Addition: An isothiocyanate, such as ammonium thiocyanate or a substituted isothiocyanate, is added to the solution.

  • Reaction: The mixture is stirred, often at room temperature or with gentle heating, for a period ranging from a few hours to overnight.

  • Isolation: The resulting solid product is collected by filtration, washed with a suitable solvent to remove impurities, and dried.

  • Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent.

Spectroscopic Characterization
  • FT-IR Spectroscopy: Spectra are typically recorded on a spectrometer using KBr pellets for solid samples. The data provides information on the presence of key functional groups.

  • Raman Spectroscopy: Raman spectra are often acquired using a laser excitation source. This technique is complementary to FT-IR and provides information on the molecular vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Computational Details

DFT calculations are generally performed using quantum chemistry software packages like Gaussian. A typical computational protocol involves:

  • Structure Optimization: The initial molecular structure is optimized to find the lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for such calculations.

  • Frequency Calculations: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum on the potential energy surface and to predict the IR and Raman spectra.

  • Electronic Property Calculations: Parameters such as HOMO-LUMO energy gap, Mulliken charges, and molecular electrostatic potential are calculated to understand the electronic structure and reactivity of the molecule.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the computational study of 1,3-Phenylene-bis(2-thiourea) using DFT.

computational_workflow cluster_start Initial Steps cluster_calculation DFT Calculation cluster_analysis Data Analysis cluster_comparison Validation start Propose Molecular Structure input Create Input File for Calculation Software start->input geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) input->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Calculate Electronic Properties (HOMO-LUMO, MEP) geom_opt->electronic_prop struct_param Extract Structural Parameters (Bond Lengths, Angles) freq_calc->struct_param vib_analysis Analyze Vibrational Frequencies freq_calc->vib_analysis compare Compare with Experimental Data (XRD, IR, Raman) struct_param->compare vib_analysis->compare

Caption: A typical workflow for DFT studies of 1,3-Phenylene-bis(2-thiourea).

Signaling Pathways and Logical Relationships

While 1,3-Phenylene-bis(2-thiourea) is primarily studied for its coordination and material properties, thiourea derivatives, in general, have been investigated for various biological activities. The following diagram illustrates a hypothetical signaling pathway where a thiourea derivative might act as an inhibitor.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Activation transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Activation ligand Growth Factor ligand->receptor thiourea Thiourea Derivative (Inhibitor) thiourea->kinase_cascade Inhibition

Caption: A hypothetical signaling pathway inhibited by a thiourea derivative.

References

A Comparative Guide to Experimental and Theoretical Infrared Spectra of Thiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental and theoretical infrared (IR) spectra of thiourea and its derivatives. By presenting quantitative data, detailed experimental and computational protocols, and a clear workflow visualization, this document aims to be a valuable resource for researchers in the fields of chemistry, materials science, and pharmacology.

Introduction

Thiourea and its derivatives are a versatile class of compounds with significant applications in various fields, including medicinal chemistry, agriculture, and materials science. Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of these compounds, providing valuable insights into their functional groups and bonding characteristics. The comparison of experimentally obtained IR spectra with theoretically calculated spectra offers a deeper understanding of the vibrational modes and can aid in the precise assignment of spectral bands. This guide explores the synergy between experimental Fourier Transform Infrared (FTIR) spectroscopy and theoretical Density Functional Theory (DFT) calculations in the study of thiourea compounds.

Data Presentation: Vibrational Frequency Comparison

The following table summarizes a comparison of experimental and theoretical vibrational frequencies (in cm⁻¹) for key functional groups in thiourea and its derivatives. The theoretical data is primarily derived from DFT calculations, which have been shown to provide a good correlation with experimental results.[1][2]

Functional GroupVibrational ModeExperimental FT-IR (cm⁻¹)Theoretical DFT (cm⁻¹)Reference
Thiourea
NH₂Asymmetric Stretching3371~3500-3600
NH₂Symmetric Stretching3260, 3156~3400-3500
C=SStretching1585 (asymmetric), 1449 (symmetric)~1500-1600
C-NBending627~600-700
1,3-Diphenyl Thiourea
N-HStretching~3200-3400Calculated[2]
C=SStretching~1300-1400Calculated[2]
C-NStretching~1500-1600Calculated[2]
Thiourea Metal Complexes
N-HStretching31763140[3]
C=SStretching707Shifted lower[3]
C-NStretchingShifted higherCalculated[3][4]

Note: Theoretical frequencies are often calculated for molecules in the gas phase and may be systematically higher than experimental frequencies obtained in the solid state due to intermolecular interactions. Scaling factors are commonly applied to theoretical results to improve agreement with experimental data.

Experimental and Theoretical Protocols

A robust comparison between experimental and theoretical data relies on well-defined methodologies.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Solid samples of thiourea compounds are typically prepared for analysis using the KBr pellet method. A small amount of the sample is intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) techniques can be used for direct analysis of solid or liquid samples.[5]

  • Instrumentation: An FTIR spectrometer, such as a PerkinElmer Spectrum RXI or a Bruker Vertex 70, is used to record the spectrum.[5]

  • Data Acquisition: The IR spectrum is typically recorded in the mid-IR range, from 4000 cm⁻¹ to 400 cm⁻¹.[4] Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Theoretical Protocol: Density Functional Theory (DFT) Calculations

  • Molecular Geometry Optimization: The first step in theoretical analysis is to determine the most stable three-dimensional structure of the thiourea molecule. This is achieved through geometry optimization calculations using quantum chemistry software packages like Gaussian.[2]

  • Computational Method: Density Functional Theory (DFT) is a widely used method for these calculations.[6][7] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed.[1][2]

  • Basis Set Selection: An appropriate basis set, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), is chosen to describe the atomic orbitals of the molecule.[1][2]

  • Frequency Calculation: Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. These calculations predict the IR active vibrational modes and their corresponding frequencies and intensities.

  • Visualization and Assignment: The calculated vibrational modes are often visualized using software like GaussView to aid in the assignment of the experimentally observed IR bands. The Potential Energy Distribution (PED) analysis can also be used for a more detailed assignment of the vibrational modes.[6]

Workflow Visualization

The following diagram illustrates the logical workflow for comparing experimental and theoretical IR spectra of thiourea compounds.

Experimental_vs_Theoretical_IR_Spectra_Workflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis exp_sample Thiourea Compound Sample ftir_measurement FTIR Spectroscopy exp_sample->ftir_measurement exp_spectrum Experimental IR Spectrum ftir_measurement->exp_spectrum comparison Comparison and Analysis exp_spectrum->comparison mol_structure Molecular Structure dft_calc DFT Calculation (Geometry Optimization & Frequency) mol_structure->dft_calc theo_spectrum Theoretical IR Spectrum dft_calc->theo_spectrum theo_spectrum->comparison assignment Vibrational Band Assignment comparison->assignment conclusion Structural Elucidation & Insights assignment->conclusion

Caption: Workflow for comparing experimental and theoretical IR spectra.

Conclusion

The integration of experimental FTIR spectroscopy with theoretical DFT calculations provides a powerful approach for the comprehensive vibrational analysis of thiourea compounds. This combined methodology allows for more accurate spectral interpretation, deeper insights into molecular structure and bonding, and can be a valuable tool in the design and development of new thiourea-based molecules for various applications. The good agreement generally observed between experimental and scaled theoretical data validates the utility of this comparative approach in modern chemical research.

References

Validating Urease Inhibition: A Comparative Guide to Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of novel urease inhibitors requires robust comparison against established standards. This guide provides a comprehensive overview of the inhibitory activities of two well-known urease inhibitors, acetohydroxamic acid (AHA) and thiourea, supported by experimental data and detailed protocols for in vitro assays.

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. This activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections. Consequently, the inhibition of urease is a key therapeutic strategy. This guide outlines the performance of standard inhibitors and provides the necessary protocols to reliably assess the efficacy of new chemical entities.

Comparative Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for acetohydroxamic acid and thiourea against Jack bean urease, a commonly used model enzyme in vitro.

InhibitorIC50 (µM)Inhibition Type
Acetohydroxamic Acid (AHA)15.96 ± 0.037[1]Competitive
Thiourea21.41 ± 0.023[1]Competitive

Note: IC50 values can vary depending on the source of the urease and the specific assay conditions.

Mechanism of Urease Inhibition

The following diagram illustrates the catalytic action of urease on urea and the mechanism of competitive inhibition by standard inhibitors like acetohydroxamic acid and thiourea.

G cluster_catalysis Urease Catalysis cluster_inhibition Competitive Inhibition Urea Urea Urease_active Urease (Active) Urea->Urease_active Binds to active site Products Ammonia + Carbamate Urease_active->Products Hydrolysis Urease_inhibited Urease (Inhibited) Inhibitor Inhibitor (AHA/Thiourea) Inhibitor->Urease_active Competes with Urea for active site No_Reaction No Reaction Urease_inhibited->No_Reaction

Caption: Mechanism of urease catalysis and competitive inhibition.

Experimental Protocols

Accurate and reproducible assessment of urease inhibition is critical. Two common in vitro methods are the Berthelot (indophenol) assay and the phenol red assay.

Berthelot (Indophenol) Method for Urease Inhibition Assay

This colorimetric assay quantifies the amount of ammonia produced from the enzymatic breakdown of urea. The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this compound is measured spectrophotometrically, and the intensity of the color is directly proportional to the ammonia concentration.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Test inhibitors (and known inhibitors like AHA and thiourea)

  • Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% v/v sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and standard inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of urease enzyme solution (in phosphate buffer) to each well.

  • Add 5 µL of different concentrations of the test compounds or standard inhibitors to the respective wells. For the control (100% enzyme activity), add 5 µL of the solvent.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding 55 µL of urea solution (in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and initiate color development by adding 45 µL of phenol reagent followed by 70 µL of alkali reagent to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Measure the absorbance at a wavelength between 625 and 630 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

The following diagram outlines the workflow for the Berthelot method.

G A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Dispense Enzyme & Inhibitor to 96-well plate A->B C Pre-incubate (37°C, 15 min) B->C D Add Substrate (Urea) & Incubate (37°C, 30 min) C->D E Add Phenol & Alkali Reagents D->E F Incubate for Color Development (37°C, 10 min) E->F G Measure Absorbance (630 nm) F->G H Calculate % Inhibition & IC50 G->H

Caption: Workflow for the Berthelot urease inhibition assay.

Quantitative Phenol Red Method for Urease Inhibition Assay

This assay is based on the principle that the hydrolysis of urea produces ammonia, which increases the pH of the medium. Phenol red, a pH indicator, changes color from yellow-orange at neutral pH to pink or red at alkaline pH. The rate of color change is proportional to the urease activity and can be monitored kinetically using a microplate reader.[2][3]

Materials:

  • Jack bean urease

  • Stuart's urease broth medium (containing urea and phenol red)

  • Test inhibitors (and known inhibitors like AHA and thiourea)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

Procedure:

  • Prepare serial dilutions of the test compounds and standard inhibitors.

  • In a 96-well plate, add 20 µL of the respective inhibitor dilutions to each well.

  • Add 180 µL of Stuart's urease broth containing a known concentration of urease enzyme to each well.

  • Immediately place the microplate in a microplate reader and start kinetic measurements.

  • Measure the absorbance at a wavelength of 560 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).[2]

  • The rate of reaction (change in absorbance per unit time) is calculated for each inhibitor concentration.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (no inhibitor).

  • The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.

The logical flow of the quantitative phenol red assay is depicted below.

G Start Prepare Inhibitor Dilutions in 96-well plate Add_Reagent Add Urease/Phenol Red/ Urea Solution Start->Add_Reagent Measure Kinetic Absorbance Reading (560 nm) Add_Reagent->Measure Calculate_Rate Determine Rate of Absorbance Change Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition vs. Control Calculate_Rate->Calculate_Inhibition Determine_IC50 Plot % Inhibition vs. Concentration to get IC50 Calculate_Inhibition->Determine_IC50

References

A Comparative Guide to Validating Corrosion Inhibitors with Electrochemical Impedance Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the efficacy of corrosion inhibitors is paramount. Electrochemical Impedance Spectroscopy (EIS) has emerged as a powerful, non-destructive technique for this purpose, offering detailed insights into the mechanisms of corrosion protection. This guide provides a comparative analysis of different corrosion inhibitors validated using EIS, supported by experimental data and detailed protocols.

Electrochemical Impedance Spectroscopy quantitatively assesses the performance of protective coatings and inhibitors by measuring the impedance of an electrochemical system over a range of frequencies.[1][2] This allows for the determination of key parameters related to corrosion resistance, providing a reliable prediction of long-term performance in a relatively short timeframe.[1]

Comparison of Corrosion Inhibitor Performance

The efficacy of a corrosion inhibitor is often evaluated by its ability to increase the charge transfer resistance (Rct) and decrease the double-layer capacitance (Cdl) of the metal-electrolyte interface. A higher Rct value indicates a slower corrosion rate, while a lower Cdl value suggests the displacement of water molecules and the formation of a protective inhibitor film on the metal surface.

Below is a summary of EIS data for various organic corrosion inhibitors on mild steel in a 1 M HCl solution, demonstrating their comparative performance.

InhibitorConcentration (mM)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (%)Reference
Blank -30.5357.75-[3]
Benzyltriethylammonium Chloride (BTC) 10.0> 65% (calculated from polarization resistance)< 57.75~65[3]
(3-(4-chlorophenyl isoxazole-5-yl) methanol (CPIM) 0.2245.341.289.3[4]
(3-(2,4 dichlorophenolisoxazole-5-yl) methanol (DCPIM) 0.2289.138.592.3[4]
Propolis Extract 0.8 g/L195.742.184.4[5]
Menthone (MAN) 1.0541.235.292.5[6]

Note: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100.

Interpreting EIS Data: Nyquist and Bode Plots

EIS data is typically visualized using Nyquist and Bode plots.

  • Nyquist Plot: For a corrosion system, the Nyquist plot often shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A larger semicircle diameter indicates a higher Rct and, therefore, better corrosion inhibition.

  • Bode Plot: The Bode plot displays the impedance magnitude (|Z|) and phase angle as a function of frequency. In the low-frequency region, a higher impedance modulus is indicative of greater corrosion resistance.[7] The phase angle plot can provide information about the capacitive or resistive nature of the interface.

Experimental Protocols

A standardized experimental setup is crucial for obtaining reliable and comparable EIS data.

Key Experimental Setup

A typical three-electrode electrochemical cell is used for EIS measurements.[1][8]

  • Working Electrode (WE): The material sample being tested (e.g., mild steel coupon).

  • Reference Electrode (RE): A standard electrode with a stable and known potential (e.g., Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)).

  • Counter Electrode (CE) or Auxiliary Electrode: An inert conductor that completes the circuit (e.g., platinum or graphite rod).

The electrodes are immersed in the corrosive electrolyte (e.g., 1 M HCl) with and without the corrosion inhibitor.

Detailed Methodology for EIS Measurement
  • Preparation of Electrodes: The working electrode is typically abraded with different grades of emery paper, degreased with acetone, washed with distilled water, and dried before immersion in the electrolyte.

  • Electrolyte Preparation: The corrosive solution is prepared, and the inhibitor is added at various concentrations for different test runs.

  • Open Circuit Potential (OCP): Before the EIS measurement, the system is allowed to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • EIS Measurement: The EIS test is performed at the OCP. A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[1][5]

  • Data Analysis: The impedance data is then fitted to an appropriate equivalent electrical circuit (EEC) to determine the values of Rct, Cdl, and other parameters. The Randles circuit is a commonly used model for simple corrosion systems.

Logical Workflow for Corrosion Inhibitor Validation

The process of validating a corrosion inhibitor using EIS follows a logical sequence from initial screening to mechanistic understanding.

G cluster_0 Preparation cluster_1 EIS Experiment cluster_2 Data Analysis & Interpretation cluster_3 Validation & Conclusion prep_inhibitor Inhibitor Synthesis/ Procurement ocp OCP Stabilization prep_inhibitor->ocp prep_metal Metal Coupon Preparation prep_metal->ocp prep_solution Corrosive Solution Preparation prep_solution->ocp eis_measurement EIS Measurement (Frequency Sweep) ocp->eis_measurement data_acquisition Data Acquisition (Nyquist & Bode Plots) eis_measurement->data_acquisition equivalent_circuit Equivalent Circuit Modeling data_acquisition->equivalent_circuit parameter_extraction Parameter Extraction (Rct, Cdl) equivalent_circuit->parameter_extraction efficiency_calculation Inhibition Efficiency Calculation parameter_extraction->efficiency_calculation comparison Comparative Analysis of Inhibitors efficiency_calculation->comparison mechanism Elucidation of Inhibition Mechanism comparison->mechanism conclusion Conclusion on Inhibitor Performance mechanism->conclusion

Caption: Workflow for validating corrosion inhibitors using EIS.

Corrosion Inhibition Mechanism

The data obtained from EIS can help elucidate the mechanism of corrosion inhibition. An increase in Rct and a decrease in Cdl upon the addition of an inhibitor suggest that the inhibitor molecules adsorb onto the metal surface, forming a protective barrier. This barrier impedes the charge transfer process, thus slowing down the corrosion reactions. The nature of this adsorption (physisorption or chemisorption) can be further investigated by studying the effect of temperature on the inhibition efficiency.

G cluster_0 Metal Surface in Corrosive Medium cluster_1 Corrosion Process (Without Inhibitor) cluster_2 Inhibition Mechanism cluster_3 Result metal Metal Surface anodic Anodic Reaction (Metal Dissolution) metal->anodic cathodic Cathodic Reaction (e.g., H₂ Evolution) metal->cathodic adsorption Adsorption on Metal Surface metal->adsorption electrolyte Corrosive Electrolyte (e.g., H₂O, H⁺, Cl⁻) electrolyte->anodic electrolyte->cathodic corrosion Corrosion anodic->corrosion inhibition Corrosion Inhibition cathodic->corrosion inhibitor Inhibitor Molecules inhibitor->adsorption protective_film Formation of Protective Film adsorption->protective_film protective_film->inhibition

Caption: Logical relationship of the corrosion inhibition process.

References

A Researcher's Guide to Intermolecular Interactions: A Comparative Analysis of Hirshfeld Surfaces and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a profound understanding of intermolecular interactions is paramount for predicting crystal packing, designing new materials, and optimizing drug-receptor binding. Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying these subtle forces. This guide provides an objective comparison of Hirshfeld surface analysis with other key methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical approach.

Hirshfeld Surface Analysis: A Visual Approach to Intermolecular Contacts

Hirshfeld surface analysis is a method used to partition crystal space and visualize intermolecular interactions.[1][2][3][4] The Hirshfeld surface is defined as the region where the contribution to the promolecule electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.[4] This surface can be mapped with various properties to provide a detailed picture of the molecular environment. The most common properties are dnorm, shape index, and curvedness.

The dnorm property highlights regions of close contact between molecules, with red spots indicating interactions shorter than the van der Waals radii, white regions representing contacts around the van der Waals separation, and blue areas indicating longer contacts.[5][6] The shape index and curvedness are useful for identifying π-π stacking interactions.[5][7] A key output of Hirshfeld analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts in the crystal.[1][2][5]

Alternative Methods for Analyzing Intermolecular Interactions

While Hirshfeld surface analysis provides a holistic view of intermolecular interactions, other methods offer complementary or more quantitative insights. The primary alternatives include the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index.

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM is a rigorous theoretical framework that partitions the electron density of a molecule into atomic basins.[8][9] This method allows for the identification of bond critical points (BCPs) between atoms, which are indicative of interactions. The properties of the electron density at these BCPs, such as its value and the Laplacian, can be used to classify the nature and strength of the interaction.

Non-Covalent Interaction (NCI) Index: The NCI index is a visualization tool that reveals non-covalent interactions in real space.[10] It is based on the electron density and its reduced density gradient. NCI plots show large, low-density gradient regions corresponding to non-covalent interactions. The sign of the second eigenvalue of the electron density Hessian can be used to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions.[10]

Quantitative Comparison of Methods

The choice of method often depends on the specific research question, the desired level of theory, and computational resources. The following table summarizes the key quantitative and qualitative differences between these approaches.

FeatureHirshfeld Surface AnalysisQuantum Theory of Atoms in Molecules (QTAIM)Non-Covalent Interaction (NCI) Index
Primary Output 3D surfaces, 2D fingerprint plotsBond critical points, atomic properties3D isosurfaces
Interaction Type Visualizes all intermolecular contactsQuantifies specific atom-atom interactionsVisualizes non-covalent interactions in real space
Quantitative Analysis Percentage contribution of contactsElectron density, Laplacian at BCPsNot directly quantitative, but can be colored by interaction strength
Computational Cost Low to moderateHighModerate
Software CrystalExplorer[11][12][13][14]AIMAll, MultiwfnNCIPLOT, Multiwfn
Input Crystallographic Information File (CIF)[1][3]Wavefunction file from quantum chemical calculationsWavefunction file from quantum chemical calculations
Strengths Intuitive visualization, holistic view of packingRigorous theoretical basis, quantitative bond analysisExcellent for visualizing weak and dispersive interactions
Limitations Less quantitative for interaction energiesCan be computationally expensive for large systemsLess quantitative than QTAIM

Experimental and Computational Protocols

Hirshfeld Surface Analysis Protocol

A typical workflow for performing Hirshfeld surface analysis using the CrystalExplorer software is as follows:

Hirshfeld_Workflow cluster_input Input cluster_analysis Analysis in CrystalExplorer cluster_output Output CIF Crystallographic Information File (CIF) Generate_HS Generate Hirshfeld Surface CIF->Generate_HS Load Map_Properties Map Properties (d_norm, shape index, etc.) Generate_HS->Map_Properties Generate_FP Generate 2D Fingerprint Plot Generate_HS->Generate_FP Visualize_Interactions Visualize Intermolecular Interactions Map_Properties->Visualize_Interactions Quantify_Contacts Quantify Contact Contributions Generate_FP->Quantify_Contacts

Hirshfeld surface analysis workflow.
  • Obtain a Crystallographic Information File (CIF): This file contains the crystal structure data.

  • Load the CIF into CrystalExplorer: CrystalExplorer is a user-friendly software for Hirshfeld surface analysis.[11][12][13][14]

  • Generate the Hirshfeld Surface: The software calculates the Hirshfeld surface around the molecule of interest.

  • Map Properties: Decorate the surface with properties like dnorm, shape index, and curvedness to visualize different aspects of the intermolecular interactions.[5]

  • Generate 2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts, showing the percentage contribution of different atom-atom contacts.[1][2][5]

QTAIM and NCI Index Protocol

The workflow for QTAIM and NCI analysis involves quantum chemical calculations:

QTAIM_NCI_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis cluster_output Output Molecular_Structure Molecular Structure (e.g., from CIF) Wavefunction_Calc Calculate Wavefunction (e.g., using DFT) Molecular_Structure->Wavefunction_Calc QTAIM_Analysis QTAIM Analysis (AIMAll, Multiwfn) Wavefunction_Calc->QTAIM_Analysis NCI_Analysis NCI Plot Generation (NCIPLOT, Multiwfn) Wavefunction_Calc->NCI_Analysis BCPs_Properties Bond Critical Points and Properties QTAIM_Analysis->BCPs_Properties NCI_Isosurfaces 3D Visualization of Non-Covalent Interactions NCI_Analysis->NCI_Isosurfaces

QTAIM and NCI analysis workflow.
  • Perform a Quantum Chemical Calculation: Using software like Gaussian or ORCA, perform a single-point energy calculation on the molecular geometry from the CIF file to obtain the electron density. Density Functional Theory (DFT) with a suitable functional and basis set is commonly used.

  • Generate a Wavefunction File: The calculation will produce a wavefunction file (e.g., .wfn, .wfx, or .chk).

  • Perform QTAIM Analysis: Use software like AIMAll or Multiwfn to analyze the wavefunction file and identify bond critical points and their properties.

  • Generate NCI Plots: Use software like NCIPLOT or Multiwfn to generate the NCI plots for visualization of non-covalent interactions.

Logical Relationship of the Methods

The three methods can be seen as providing different levels of detail and focusing on different aspects of intermolecular interactions.

Methods_Relationship Hirshfeld Hirshfeld Surface Analysis (Qualitative Overview) QTAIM QTAIM (Quantitative Bond Analysis) Hirshfeld->QTAIM Identifies regions for detailed analysis NCI NCI Index (Visualization of Weak Interactions) Hirshfeld->NCI Provides context for visualized interactions QTAIM->NCI Complementary information

Relationship between the analytical methods.

Hirshfeld surface analysis provides an excellent starting point for understanding the overall crystal packing and identifying key intermolecular contacts. Regions of particular interest identified through Hirshfeld analysis can then be subjected to a more rigorous and quantitative QTAIM analysis. The NCI index is particularly useful for visualizing weaker interactions, such as van der Waals and dispersion forces, which may be less prominent in a Hirshfeld analysis but are crucial for the overall stability of the crystal.

Conclusion

Hirshfeld surface analysis is an invaluable tool for the qualitative and semi-quantitative analysis of intermolecular interactions in the solid state. Its intuitive visual output makes it particularly effective for understanding complex crystal packing. For a more in-depth and quantitative understanding of specific interactions, QTAIM provides a rigorous theoretical framework. The NCI index complements both methods by offering a clear visualization of non-covalent interactions in real space. The choice of method, or a combination thereof, will ultimately depend on the specific goals of the research, with each providing unique and valuable insights into the intricate world of intermolecular forces that govern molecular recognition and self-assembly.

References

A Comparative Analysis of the Anticancer Efficacy of Meta- vs. Para-Bis-Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the exploration of a wide array of synthetic compounds. Among these, bis-thiourea derivatives have emerged as a promising class of molecules exhibiting significant cytotoxic activity against various cancer cell lines. The seemingly subtle difference in the substitution pattern on the central phenyl ring, specifically meta- versus para-positioning of the thiourea moieties, can have a profound impact on their biological activity. This guide provides a comprehensive comparison of the anticancer properties of meta- and para-bis-thiourea derivatives, supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison

The in vitro cytotoxic activity of meta- and para-bis-thiourea derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below. The data consistently suggests that meta-isomers tend to exhibit higher potency (lower IC50 values) compared to their para-counterparts.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Meta- vs. Para-Bis-Thiourea Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)
Meta-Bis-Thiourea 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea] ("41J")Jurkat0.161[1]
T98G0.5[1]
GBM430.4[1]
1,1'-(m-phenylene)bis(3-(4-fluorophenyl)thiourea)MOLT-31.20
1,1'-(m-phenylene)bis(3-(4-(trifluoromethyl)phenyl)thiourea)HepG21.50
Para-Bis-Thiourea 1,1'-(1,4-phenylene)bis(3-(benzo[d][1][2]dioxol-5-yl)thiourea)HepG22.38[3]
HCT1161.54[3]
MCF-74.52[3]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA5490.2[2]

Mechanistic Insights: Divergent Pathways of Action

The superior anticancer activity of meta-bis-thiourea derivatives can be attributed, at least in part, to a distinct mechanism of action. Studies have revealed that certain meta-isomers exert their cytotoxic effects by directly targeting the cellular cytoskeleton, a mechanism not as clearly defined for the para-isomers.

Meta-Bis-Thiourea Derivatives: Targeting Microtubule Dynamics

A notable example is the meta-substituted compound 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea], referred to as "41J". This compound has been shown to directly inhibit tubulin polymerization, a critical process for the formation of microtubules.[1][4] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division (mitosis), intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, "41J" induces a prolonged arrest of cancer cells in the prometaphase stage of mitosis, ultimately leading to programmed cell death (apoptosis).[1]

meta_pathway cluster_drug Meta-Bis-Thiourea Derivative cluster_cell Cancer Cell meta_drug e.g., '41J' microtubules Microtubule Polymerization meta_drug->microtubules Inhibition tubulin Tubulin Dimers tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitotic_arrest Prometaphase Arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Mechanism of Meta-Bis-Thiourea Derivatives
Para-Bis-Thiourea Derivatives: Induction of Apoptosis via Other Pathways

While also potent inducers of apoptosis, the specific molecular targets of para-bis-thiourea derivatives appear to be different. Some studies suggest that para-isomers may exert their anticancer effects through the inhibition of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[3] Inhibition of EGFR can disrupt downstream signaling pathways that are crucial for cancer cell proliferation and survival. Furthermore, evidence points towards the induction of the mitochondrial pathway of apoptosis, characterized by changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[3]

para_pathway cluster_drug Para-Bis-Thiourea Derivative cluster_cell Cancer Cell para_drug Para-Isomer egfr EGFR para_drug->egfr Inhibition mitochondria Mitochondrial Pathway para_drug->mitochondria cell_cycle_arrest Cell Cycle Arrest para_drug->cell_cycle_arrest proliferation Cell Proliferation egfr->proliferation apoptosis Apoptosis mitochondria->apoptosis synthesis_workflow start Starting Materials: Diamine (meta- or para-phenylenediamine) Isothiocyanate reaction Reaction in a suitable solvent (e.g., Acetonitrile, DMF) start->reaction Add stirring Stirring at room temperature or gentle heating reaction->stirring precipitation Precipitation of the bis-thiourea product stirring->precipitation filtration Filtration and washing precipitation->filtration purification Recrystallization or column chromatography filtration->purification product Pure Meta- or Para- Bis-Thiourea Derivative purification->product experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesize Meta- & Para- Bis-Thiourea Derivatives cell_culture Cancer Cell Culture treatment Treat cells with Bis-Thiourea Derivatives cell_culture->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt apoptosis_assay Annexin V/PI Assay (Apoptosis) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis treatment->cell_cycle_assay ic50 Determine IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis_assay->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist

References

A Comparative Guide to the Efficacy of Thiourea vs. Urea Derivatives as Metal-Binding Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective metal-binding agents is a cornerstone of numerous scientific disciplines, from medicinal chemistry and toxicology to materials science and catalysis. Among the vast array of chelating molecules, urea and thiourea derivatives present a compelling study in contrasts. While structurally similar, the substitution of an oxygen atom in urea with a sulfur atom in thiourea imparts significant differences in their electronic properties and, consequently, their avidity and selectivity for metal ions. This guide provides a comprehensive comparison of their metal-binding efficacy, supported by experimental data and detailed methodologies.

Executive Summary

Thiourea derivatives generally exhibit a stronger affinity for a wider range of metal ions, particularly soft and borderline metal ions, compared to their urea counterparts. This enhanced binding capacity is primarily attributed to the higher polarizability and softer Lewis basicity of the sulfur atom in the thiocarbonyl group (C=S) compared to the oxygen atom in the carbonyl group (C=O) of urea. While both classes of compounds can coordinate with metal ions, their coordination modes and the stability of the resulting complexes often differ significantly.

Comparative Analysis of Metal-Binding Properties

The fundamental difference in the metal-binding capabilities of thiourea and urea derivatives stems from the distinct properties of sulfur and oxygen as donor atoms. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, hard bases prefer to bind with hard acids, and soft bases with soft acids.

  • Urea Derivatives: The carbonyl oxygen is a hard donor atom, making urea derivatives more effective at binding hard metal ions such as Fe(III), Cr(III), and other highly charged, non-polarizable cations.

  • Thiourea Derivatives: The thiocarbonyl sulfur is a soft donor atom, which results in a stronger affinity for soft metal ions like Hg(II), Cd(II), Pb(II), Ag(I), and Cu(I). Thioureas are also effective in binding borderline metal ions such as Cu(II), Ni(II), Co(II), and Zn(II).[1]

This difference in affinity is a critical factor in their respective applications. For instance, the strong interaction between thiourea and soft metals like mercury and cadmium makes thiourea derivatives promising candidates for heavy metal detoxification and sensing.

Coordination Chemistry and Binding Modes

Both urea and thiourea derivatives can act as monodentate or bidentate ligands.

  • Monodentate Coordination: In their neutral form, both typically coordinate to a metal ion through the oxygen (for urea) or sulfur (for thiourea) atom.[2]

  • Bidentate (Chelating) Coordination: N-acyl or N-aroyl derivatives of both urea and thiourea can act as bidentate ligands upon deprotonation of the amide nitrogen. This results in the formation of a stable six-membered chelate ring involving the carbonyl/thiocarbonyl and the adjacent carbonyl oxygen. In thiourea derivatives, coordination can also occur through the sulfur and one of the nitrogen atoms, forming a four-membered ring, though this is generally less stable.[3]

The ability to form stable chelate rings significantly enhances the stability of the metal complexes.

G cluster_urea Urea Derivative Binding cluster_thiourea Thiourea Derivative Binding Urea_O Urea Derivative (Hard O-donor) Hard_Metal Hard Metal Ions (e.g., Fe³⁺, Cr³⁺) Urea_O->Hard_Metal Stronger Interaction Thiourea_S Thiourea Derivative (Soft S-donor) Soft_Metal Soft/Borderline Metal Ions (e.g., Hg²⁺, Cu²⁺, Ni²⁺) Thiourea_S->Soft_Metal Stronger Interaction HSAB HSAB Principle HSAB->Urea_O HSAB->Thiourea_S G cluster_potentiometry Potentiometric Titration Workflow cluster_spectrophotometry Spectrophotometric Titration Workflow Start_P Prepare Ligand and Metal Solutions Titrate_L Titrate Ligand with Base (pKa) Start_P->Titrate_L Titrate_ML Titrate Metal-Ligand Mixture with Base Start_P->Titrate_ML Plot_P Plot pH vs. Volume of Base Titrate_L->Plot_P Titrate_ML->Plot_P Calculate_P Calculate Stability Constants (log K) Plot_P->Calculate_P Start_S Prepare Solutions of Varying M:L Ratios Measure_Abs Measure Absorbance at λ_max Start_S->Measure_Abs Plot_S Job's Plot or Mole-Ratio Plot Measure_Abs->Plot_S Determine_Stoich Determine Stoichiometry Plot_S->Determine_Stoich Calculate_S Calculate Stability Constants (log K) Determine_Stoich->Calculate_S

References

A Comparative Guide to In-Vitro and In-Silico Studies of Thiourea Derivatives' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of thiourea derivatives as potential therapeutic agents has garnered significant attention in medicinal chemistry. Their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, make them a compelling subject of investigation.[1][2][3][4] The evaluation of these compounds relies on a synergistic approach that combines computational (in-silico) predictions with experimental (in-vitro) validation. This guide provides a comprehensive comparison of these two methodologies, offering insights into their respective strengths and how they collectively advance the drug discovery pipeline.

Data Presentation: A Comparative Analysis

The predictive power of in-silico techniques, such as molecular docking, is often the first step in identifying promising thiourea derivatives. These computational methods estimate the binding affinity of a ligand to a biological target, providing a rationale for selecting candidates for synthesis and further testing. The subsequent in-vitro assays then provide empirical data to validate these predictions.

Below are tables summarizing quantitative data from various studies, comparing in-silico predictions with in-vitro experimental results for anticancer, antimicrobial, and enzyme inhibition activities of thiourea derivatives.

Table 1: Comparison of In-Silico Predictions and In-Vitro Anticancer Activity

Compound IDIn-Silico TargetIn-Silico Docking Score (kcal/mol)In-Vitro Cell LineIn-Vitro IC50 (µM)Reference
5b PARP1-8.5MCF-70.5[5]
5c PARP1-8.2MCF-71.2[5]
5f PARP1-7.9MCF-72.5[5]
6b Bcl-xL-9.1MDA-MB-23121.2[5]
6c Bcl-xL-8.8MDA-MB-23129.8[5]
20 HER2Not SpecifiedSkBR30.7[4]
4c Not SpecifiedNot SpecifiedSW6201.5[4]
11 HDAC1Not SpecifiedCaki9.88[6]

Table 2: Comparison of In-Silico Predictions and In-Vitro Antimicrobial Activity

Compound IDIn-Silico TargetIn-Silico Docking ScoreIn-Vitro OrganismIn-Vitro MIC (µg/mL)Reference
1b Not SpecifiedNot SpecifiedE. coli ATCC 25922625 (MBIC)[1]
1d Not SpecifiedNot SpecifiedE. coli ATCC 25922625 (MBIC)[1]
Compound 2 Not SpecifiedNot SpecifiedE. faecalis, P. aeruginosa, S. typhi, K. pneumoniae40-50[3]
TD4 Not SpecifiedNot SpecifiedMRSA (USA 300)2[7]
21a-c S. aureus T173 GyrBNot SpecifiedS. aureus 292130.03-0.06[8]

Table 3: Comparison of In-Silico Predictions and In-Vitro Enzyme Inhibition Activity

Compound IDIn-Silico TargetIn-Silico Docking Score (kJ/mol)In-Vitro EnzymeIn-Vitro IC50 (µM)Reference
14 UreaseNot SpecifiedUrease11.4 ± 0.4[9]
16 UreaseNot SpecifiedUrease13.7 ± 0.9[9]
E-9 EcGUSNot SpecifiedE. coli β-glucuronidase2.68[10]
Compound 1 UreaseNot SpecifiedUrease10.11 ± 0.11[11]
Compound 3 AChE-10.01Acetylcholinesterase50 (µg/mL)[12]
Compound 3 BChE-8.04Butyrylcholinesterase60 (µg/mL)[12]
3d COX-1Not SpecifiedNot Specified29[13]
3i COX-1Not SpecifiedNot Specified84[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key in-vitro and in-silico experiments.

In-Vitro Assays

1. Cell Viability (MTT) Assay for Anticancer Activity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[14]

  • Compound Preparation: A stock solution of the thiourea derivative is prepared in DMSO and then diluted with the culture medium to various concentrations.[14] The final DMSO concentration is kept below 0.5% to avoid solvent toxicity.[14]

  • Treatment: The cells are treated with different concentrations of the compound and incubated for a specified period (e.g., 48 hours).[14]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals.[14]

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at 570 nm using a microplate reader.[14]

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting viability against compound concentration.[14]

2. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

  • Preparation: A serial dilution of the thiourea derivatives is prepared in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism's growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][15]

3. Urease Inhibition Assay

  • Reaction Mixture: The assay mixture typically contains the urease enzyme, a substrate (urea), and the test compound in a suitable buffer.

  • Incubation: The mixture is incubated at a specific temperature for a set time.

  • Quantification of Ammonia: The amount of ammonia produced from the enzymatic reaction is quantified, often using the indophenol method, by measuring the absorbance at a specific wavelength.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor. The IC50 value is then determined.

In-Silico Methods

1. Molecular Docking

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., PDB). The thiourea derivative (ligand) is sketched and optimized for its 3D conformation.

  • Docking Simulation: Software like AutoDock Vina or OEDocking is used to predict the binding pose and affinity of the ligand within the active site of the protein.[16][17]

  • Analysis: The results are analyzed based on the docking score (binding energy) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[13][16]

2. ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction

  • In-Silico Tools: Web-based tools like SwissADME are used to predict the pharmacokinetic properties and drug-likeness of the thiourea derivatives.[18]

  • Parameter Evaluation: Properties such as Lipinski's rule of five, oral bioavailability, and potential toxicity are evaluated to assess the compound's potential as a drug candidate.[16][18]

Visualizing the Workflow and Pathways

Graphviz diagrams are provided below to illustrate the logical flow of these comparative studies and a simplified representation of a signaling pathway that can be targeted by thiourea derivatives.

experimental_workflow cluster_insilico In-Silico Studies cluster_invitro In-Vitro Studies ligand_design Ligand Design & Preparation docking Molecular Docking ligand_design->docking target_id Target Identification & Preparation target_id->docking adme ADME/Tox Prediction docking->adme synthesis Compound Synthesis adme->synthesis Select Candidates biological_assay Biological Assays (e.g., MTT, MIC) synthesis->biological_assay sar Structure-Activity Relationship (SAR) biological_assay->sar sar->ligand_design Optimize Lead

Caption: A generalized workflow comparing in-silico and in-vitro studies.

signaling_pathway cluster_pathway Simplified Anticancer Signaling Pathway gf Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) gf->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation thiourea Thiourea Derivative thiourea->receptor Inhibition

Caption: Simplified signaling pathway for the anticancer activity of thiourea derivatives.

The integration of in-silico and in-vitro methodologies provides a robust framework for the discovery and development of novel thiourea derivatives. While computational studies offer a rapid and cost-effective means of screening large numbers of compounds, experimental validation remains indispensable for confirming their biological activity and advancing them as potential therapeutic agents.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1,3-Phenylene-bis(2-thiourea)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the proper disposal of 1,3-Phenylene-bis(2-thiourea). The following procedures are based on established guidelines for the disposal of thiourea and its derivatives, which are classified as hazardous waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

Hazard and Safety Information
Hazard ClassificationDescription
Acute Toxicity (Oral) Fatal or harmful if swallowed.[1][2][3][4][5]
Skin Sensitization May cause an allergic skin reaction.[2][3][4][5][6]
Carcinogenicity Suspected of causing cancer.[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][6]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][6][7]

Detailed Disposal Protocol

The proper disposal of 1,3-Phenylene-bis(2-thiourea) and its contaminated materials is mandatory to mitigate health, safety, and environmental risks.

Step 1: Waste Identification and Segregation
  • Treat as Hazardous Waste : All materials contaminated with 1,3-Phenylene-bis(2-thiourea), including the chemical itself, empty containers, and personal protective equipment (PPE), must be treated as hazardous waste.[1][7]

  • Segregate Waste : Keep 1,3-Phenylene-bis(2-thiourea) waste separate from other laboratory waste streams to prevent cross-contamination. At a minimum, segregate it from acids, bases, oxidizers, and other reactive chemicals.[8]

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Gloves : Chemical-resistant gloves (e.g., rubber, neoprene, PVC).[9]

  • Eye Protection : Splash-proof chemical safety goggles.[9]

  • Lab Coat : A lab apron or coat should be worn.[9]

  • Respiratory Protection : If there is a risk of dust formation, use a NIOSH-approved respirator.[9]

Step 3: Containerization and Labeling
  • Use Appropriate Containers : Store the waste in a designated, leak-proof, and compatible container.[8] The original container, if in good condition, can be used.[10]

  • Proper Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE," the chemical name "1,3-Phenylene-bis(2-thiourea)," and a description of the contents (e.g., "solid waste," "contaminated gloves").[10]

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste.[8][10]

Step 4: Storage
  • Designated Storage Area : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][11]

  • Locked Storage : If possible, store in a locked-up area accessible only to authorized personnel.[2][3][11]

Step 5: Final Disposal
  • Professional Disposal Service : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[11] Do not attempt to dispose of this chemical down the drain or in regular trash.[7]

  • Incineration : For thiourea compounds, a common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11] This should only be performed by a licensed facility.

  • Follow Regulations : Ensure that all local, regional, and national regulations for hazardous waste disposal are strictly followed.[7][9][11]

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of 1,3-Phenylene-bis(2-thiourea).

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start: Identify Waste ppe Wear Appropriate PPE start->ppe Safety First segregate Segregate Waste ppe->segregate containerize Containerize in Labeled, Leak-Proof Container segregate->containerize store Store in Secure, Designated Area containerize->store dispose Arrange for Professional Waste Disposal store->dispose Contact Licensed Service end_node End: Proper Disposal dispose->end_node

References

Personal protective equipment for handling 1,3-Phenylene-bis(2-thiourea)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for handling 1,3-Phenylene-bis(2-thiourea) (CAS No. 2591-01-7). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on the known hazards of related compounds, namely Phenylthiourea and Thiourea, and should be implemented with a high degree of caution.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC). Inspect gloves for integrity before each use.To prevent skin contact, irritation, and potential sensitization.[3][4]
Eye Protection Splash-proof chemical safety goggles.To protect against dust particles and potential splashes that can cause serious eye irritation.[3]
Respiratory Protection NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood, or if dust is generated.To prevent respiratory tract irritation from inhalation of fine particles.[1]
Body Protection A lab coat or chemical-resistant apron should be worn at all times.To protect against skin contact and contamination of personal clothing.[3]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is vital to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Ventilation: All handling of 1,3-Phenylene-bis(2-thiourea) powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area within the chemical fume hood for handling.

    • Assemble all necessary equipment and reagents before starting.

    • Ensure the work area is clean and uncluttered.

  • Weighing and Transfer:

    • Handle the solid material carefully to avoid generating dust.[1]

    • Use a spatula for transfers.

    • If possible, weigh the compound directly into the reaction vessel.

  • During the Experiment:

    • Keep all containers with 1,3-Phenylene-bis(2-thiourea) tightly sealed when not in use.[2]

    • Avoid contact with skin, eyes, and clothing.[7]

    • Do not eat, drink, or smoke in the laboratory.[1]

  • Post-Experiment:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling.[8]

Disposal Plan

Proper disposal of 1,3-Phenylene-bis(2-thiourea) and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect all waste solid 1,3-Phenylene-bis(2-thiourea) and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.[8]

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container.

  • Contaminated Clothing: Any clothing that becomes contaminated should be removed immediately and laundered separately before reuse.[8]

Disposal Procedure:

  • All waste must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain or in the regular trash.[2]

Experimental Workflow Visualization

The following diagram outlines the essential steps for the safe handling and disposal of 1,3-Phenylene-bis(2-thiourea).

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area in Fume Hood gather_materials Assemble All Necessary Materials prep_area->gather_materials don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gather_materials->don_ppe weigh Weigh Compound (Minimize Dust) don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer conduct_exp Conduct Experiment transfer->conduct_exp decontaminate Decontaminate Surfaces & Equipment conduct_exp->decontaminate segregate_waste Segregate Solid & Liquid Hazardous Waste decontaminate->segregate_waste dispose Dispose of Waste via Approved Channels segregate_waste->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of 1,3-Phenylene-bis(2-thiourea).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.